5-Chloro-2-ethoxy-3-nitropyridine
Description
BenchChem offers high-quality 5-Chloro-2-ethoxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-ethoxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBDCRAUJIDTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650095 | |
| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886373-32-6 | |
| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886373-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-ethoxy-3-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethoxy-3-nitropyridine is a halogenated and nitrated pyridine derivative that has emerged as a valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the specific arrangement of its chloro, ethoxy, and nitro functional groups on the pyridine scaffold, make it a versatile intermediate for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Chloro-2-ethoxy-3-nitropyridine, with a particular focus on its utility in the field of drug discovery and development. The strategic positioning of its functional groups allows for selective chemical modifications, rendering it an attractive starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 5-Chloro-2-ethoxy-3-nitropyridine | N/A |
| CAS Number | 886373-32-6 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₃ | [1] |
| Molecular Weight | 202.60 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Melting Point | Not available. For comparison, 5-chloro-2-nitropyridine has a melting point of 119-123 °C. | [3] |
| Boiling Point | Not available. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, acetone, and methanol, and insoluble in water. | Inferred from related compounds[3] |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
Note: Some physical properties are not yet fully characterized in publicly available literature and are estimated based on the properties of structurally similar compounds.
Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine
The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient synthetic route involves the reaction of 2,5-dichloro-3-nitropyridine with sodium ethoxide. The greater electrophilicity of the C2 position, which is para to the electron-withdrawing nitro group, directs the regioselective substitution of the chlorine atom at this position by the ethoxide nucleophile.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
-
2,5-dichloro-3-nitropyridine
-
Sodium metal
-
Anhydrous ethanol
-
Dry toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a gentle reflux. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Nucleophilic Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,5-dichloro-3-nitropyridine in dry toluene.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and toluene under reduced pressure. To the resulting residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 5-Chloro-2-ethoxy-3-nitropyridine can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine.
Reactivity and Mechanistic Insights
The reactivity of 5-Chloro-2-ethoxy-3-nitropyridine is dominated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the nitro group. This electronic characteristic makes the aromatic ring susceptible to nucleophilic attack.
The chlorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism for nucleophilic aromatic substitution on 5-Chloro-2-ethoxy-3-nitropyridine.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Applications in Drug Discovery
Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The chloro and ethoxy groups also provide handles for diverse chemical transformations, making 5-Chloro-2-ethoxy-3-nitropyridine a versatile scaffold in medicinal chemistry.
This compound and its derivatives are of significant interest in the development of:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology.
-
Antiviral and Antibacterial Agents: The functional groups on the pyridine ring can be modified to interact with specific biological targets in pathogens.
-
Central Nervous System (CNS) Agents: Pyridine-based structures are found in various drugs targeting CNS disorders.
The ability to selectively introduce different functionalities at various positions on the pyridine ring allows for the fine-tuning of the pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profile.
Safety and Handling
5-Chloro-2-ethoxy-3-nitropyridine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Based on the safety data for structurally related compounds, it is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
5-Chloro-2-ethoxy-3-nitropyridine is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered around nucleophilic aromatic substitution, allows for the controlled introduction of molecular diversity. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically functionalized building blocks in the construction of complex and biologically active molecules is poised to expand. This guide provides a foundational understanding of its properties and synthesis to aid researchers and scientists in leveraging its potential in their research and development endeavors.
References
-
PubChem. 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
University of Calgary. Nucleophilic Substitution Reactions. [Link]
-
PubChem. 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
Allschoolabs. 5-Chloro-2-ethoxy-3-nitropyridine. [Link]
-
Smith, J. et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. [Link]
-
Stevens, E. Nucleophilic aromatic substitutions. YouTube. [Link]
- Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. Method for preparing 2-chloro-5-nitropyridine.
Sources
Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine
An In-depth Technical Guide to the
This guide provides a comprehensive exploration of the synthetic pathway for 5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6), a key heterocyclic building block for researchers and professionals in drug development and fine chemical synthesis.[1][2] We will delve into the strategic synthesis of the crucial precursor, 2,5-dichloro-3-nitropyridine, and the subsequent regioselective nucleophilic aromatic substitution that yields the target molecule. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Strategic Overview: A Two-Step Approach
The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine is most effectively achieved through a two-step sequence. The strategy hinges on the initial preparation of a highly activated precursor, 2,5-dichloro-3-nitropyridine, followed by a selective substitution reaction. The electron-withdrawing properties of the nitro group and the pyridine ring nitrogen are pivotal in directing the regioselectivity of the final ethoxylation step.
Retrosynthetic Pathway
A retrosynthetic analysis reveals a logical disconnection to commercially available starting materials. The target ethoxy-pyridine can be disconnected at the C-O ether bond, leading back to the dichloro-precursor and an ethoxide source. The dichloro-nitro-pyridine itself is readily accessible via nitration of 2,5-dichloropyridine.
Caption: Retrosynthetic analysis for 5-Chloro-2-ethoxy-3-nitropyridine.
Part I: Synthesis of the Key Precursor: 2,5-Dichloro-3-nitropyridine
The cornerstone of this synthesis is the preparation of 2,5-dichloro-3-nitropyridine (CAS No. 21427-62-3).[3] This intermediate is vital for applications in pharmaceuticals, agrochemicals, and dyes.[4][5][6] The primary route involves the direct nitration of 2,5-dichloropyridine.
Causality of the Reaction: The nitration of a pyridine ring is generally more difficult than that of benzene due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic substitution. Furthermore, the acidic conditions of nitration protonate the nitrogen, further increasing this deactivation. Therefore, forcing conditions, such as the use of a strong nitrating mixture (e.g., nitric and sulfuric acids) and elevated temperatures, are typically required to drive the reaction. The directing effects of the two chlorine atoms and the ring nitrogen favor the introduction of the nitro group at the C3 position.
Experimental Protocol: Nitration of 2,5-Dichloropyridine
This protocol is based on established industrial methods for the nitration of dichloropyridines.[4]
Materials:
-
2,5-Dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (or a mixture of nitric acid and potassium nitrate)[7]
-
Ice
-
Water
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice/water bath.
-
Substrate Addition: Slowly add 2,5-dichloropyridine to the cooled sulfuric acid while stirring, ensuring the temperature is maintained below 20°C.
-
Nitrating Mixture: Prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate, cooled vessel.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2,5-dichloropyridine. The rate of addition should be controlled to keep the reaction temperature between 40-50°C.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at the reaction temperature for several hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Filter the precipitated solid and wash it with cold water until the washings are neutral. The crude 2,5-dichloro-3-nitropyridine can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a light yellow crystalline powder.[4]
| Parameter | Value | Reference |
| CAS Number | 21427-62-3 | [3] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [3] |
| Molecular Weight | 192.99 g/mol | [3] |
| Melting Point | 41-45 °C | [3][4] |
| Appearance | White to light yellow powder/crystal | [4] |
Part II: Selective Ethoxylation via Nucleophilic Aromatic Substitution (SNAr)
The final step is the conversion of 2,5-dichloro-3-nitropyridine to the target molecule via a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Insight: The Basis of Regioselectivity
The SNAr mechanism is contingent on three factors: a good leaving group (chloride), a strong nucleophile (ethoxide), and an activated aromatic ring. The pyridine ring is inherently electron-deficient, but the presence of the powerful electron-withdrawing nitro group at the C3 position provides profound activation.
This activation is most pronounced at the positions ortho (C2 and C4) and para (C6) to the nitro group. In 2,5-dichloro-3-nitropyridine, the chlorine atom at C2 is ortho to the nitro group, while the chlorine at C5 is meta. The attack of a nucleophile at the C2 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing resonance structure. This stabilization is not possible for an attack at the C5 position. Consequently, the C2 position is vastly more electrophilic, and substitution occurs there exclusively. This principle is a cornerstone of heterocyclic chemistry.[8][9]
Experimental Protocol:
This protocol is adapted from standard procedures for the ethoxylation of activated chloronitropyridines.[9]
Materials:
-
2,5-Dichloro-3-nitropyridine
-
Absolute Ethanol
-
Sodium metal (or a commercial solution of sodium ethoxide)
-
Dichloromethane (or other suitable extraction solvent)
-
Water, Saturated Sodium Bicarbonate, Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide (in situ): In a flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol.[10] The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.[9] Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2,5-dichloro-3-nitropyridine portion-wise.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 78°C) and maintain it with continuous stirring. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with dichloromethane (3x).[9]
-
Washing: Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and then brine to remove any unreacted base and salts.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure 5-Chloro-2-ethoxy-3-nitropyridine.
Experimental Workflow
Sources
- 1. Buy Online - 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - We Deliver Worldwide [allschoolabs.com]
- 2. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. 2,5-Dichloro-3-nitropyridine 97 21427-62-3 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,5-Dichloro-3-nitropyridine | 21427-62-3 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 5-Chloro-2-ethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
5-Chloro-2-ethoxy-3-nitropyridine, identified by its CAS number 886373-32-6, is a strategically functionalized pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure incorporates a confluence of reactive sites: a chloro substituent susceptible to nucleophilic displacement, an activating nitro group, and an ethoxy moiety. This arrangement of functional groups makes it a valuable intermediate for the construction of more complex molecular architectures, particularly in the realm of drug discovery where the pyridine scaffold is a prevalent motif.[3][4] This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, an exploration of its reactivity, and a discussion of its potential applications, grounded in established chemical principles.
Physicochemical Properties
The accurate characterization of a chemical entity is fundamental to its application in research and development. The key physicochemical properties of 5-Chloro-2-ethoxy-3-nitropyridine are summarized below. It is important to note that while some data for the target molecule is available, other properties are inferred from closely related analogues.
| Property | Value | Source |
| CAS Number | 886373-32-6 | [1][5] |
| Molecular Formula | C₇H₇ClN₂O₃ | [6][7] |
| Molecular Weight | 202.60 g/mol | [6][7] |
| Appearance | White to very faint yellow crystalline powder (inferred) | [8][9] |
| Melting Point | 119-123 °C (for the related 5-Chloro-2-nitropyridine) | [8] |
| Solubility | Soluble in Methanol, Acetone, Methylene Chloride; Insoluble in water (for the related 5-Chloro-2-nitropyridine) | [8] |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine: A Detailed Protocol
The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of the strongly electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.[10] The following protocol is adapted from established procedures for the ethoxylation of chloronitropyridine derivatives.[11]
Reaction Scheme
Caption: Synthetic pathway to 5-Chloro-2-ethoxy-3-nitropyridine.
Experimental Protocol
Step 1: Chlorination of 5-Chloro-2-hydroxy-3-nitropyridine
This initial step is a common method for converting hydroxypyridines to their more reactive chloro counterparts.
-
Materials:
-
5-Chloro-2-hydroxy-3-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add 5-Chloro-2-hydroxy-3-nitropyridine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dichloro-3-nitropyridine.
-
Step 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide
This step introduces the ethoxy group onto the pyridine ring.
-
Materials:
-
2,5-Dichloro-3-nitropyridine (from Step 1)
-
Sodium metal (Na)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) in small portions to anhydrous ethanol. Stir until all the sodium has dissolved.
-
To the freshly prepared sodium ethoxide solution, add the crude 2,5-dichloro-3-nitropyridine (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Chloro-2-ethoxy-3-nitropyridine.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Chloro-2-ethoxy-3-nitropyridine is dominated by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 3-position, along with the electronegative nitrogen atom in the pyridine ring, significantly depletes the electron density of the aromatic system, making it susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position is the primary site for nucleophilic attack. The general mechanism proceeds via a two-step addition-elimination pathway.
Caption: Generalized mechanism for SNAr on 5-Chloro-2-ethoxy-3-nitropyridine.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group.
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, to yield the substituted product.
The ethoxy group at the 2-position is generally less prone to substitution under typical SNAr conditions compared to the chloro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). This transformation opens up a plethora of possibilities for further functionalization, such as diazotization reactions or amide bond formation, making it a key step in the synthesis of diverse pharmaceutical scaffolds.
Applications in Drug Discovery and Medicinal Chemistry
Chlorine-containing heterocyclic compounds are of immense importance in the pharmaceutical industry, with a significant number of FDA-approved drugs incorporating this structural feature.[3][12] 5-Chloro-2-ethoxy-3-nitropyridine serves as a valuable building block for the synthesis of biologically active molecules due to the following reasons:
-
Scaffold for Diverse Substitutions: The reactive chloro and nitro groups allow for the sequential and regioselective introduction of various pharmacophoric elements.
-
Modulation of Physicochemical Properties: The introduction of the chloro and ethoxy groups can fine-tune the lipophilicity, metabolic stability, and binding interactions of a lead compound.
-
Precursor to Fused Ring Systems: The functional groups on the pyridine ring can be utilized to construct fused heterocyclic systems, which are common in many therapeutic agents.
Safety and Handling
As a laboratory chemical, 5-Chloro-2-ethoxy-3-nitropyridine should be handled with appropriate safety precautions. The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[2][5]
Conclusion
5-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its reactivity, primarily governed by nucleophilic aromatic substitution and the potential for nitro group reduction, provides a robust platform for the synthesis of a wide array of complex molecules. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an insight into its reactivity and applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190. DOI: 10.1039/JR9540001190.
- CymitQuimica. (n.d.). 2-Ethoxy-3-nitropyridine.
- CP Lab Safety. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine, min 98%, 1 gram.
- Sigma-Aldrich. (n.d.). CAS 886373-32-6.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE.
- Guidechem. (n.d.). 5-Chloro-2-hydroxy-3-nitropyridine 21427-61-2.
- BLD Pharm. (n.d.). 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine.
- ChemicalBook. (2025). 5-Chloro-2-hydroxy-3-nitropyridine.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-nitropyridine 97.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
- Macías-Ruvalcaba, M. A., & Castillo, J. C. (2023). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Guidechem. (n.d.). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-nitropyridine 97.
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
- Koutentis, P. A., & Podgórski, P. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
- Podgórski, P., & Koutentis, P. A. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules.
- Allschoolabs. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6.
- Williams, A. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
- Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.
- Stevens, E. (2019, January 19).
- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum.
- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- CP Lab Safety. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine, min 98%, 1 gram.
- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Nucleophilic Substitution Reaction of 5-(Chloromethyl)-2-ethoxypyridine with Amine.
- PubChem. (n.d.). 5-Chloro-2-nitropyridine.
- Benchchem. (2025). Synthesis of 4-Ethoxy-3-nitropyridine: A Detailed Protocol for Researchers.
- G, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- Benchchem. (2025). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
- ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. (n.d.). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide....
- Jubilant Ingrevia. (n.d.). 5-Chloro-2-Nitropyridine.
Sources
- 1. CAS NO. 886373-32-6 | 5-Chloro-2-ethoxy-3-nitropyridine | C7H7ClN2O3 [localpharmaguide.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure of 5-Chloro-2-ethoxy-3-nitropyridine
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Chloro-2-ethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of activating and directing groups—a pyridine nitrogen, a nitro group, an ethoxy group, and a chlorine atom—makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and synthetic applications. We delve into detailed protocols for its logical synthesis, predict its spectroscopic signatures based on established principles, explore its reactivity through the lens of nucleophilic aromatic substitution (SNAr), and discuss its potential as a key building block in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in the design and execution of advanced synthetic strategies.
Introduction: A Strategically Designed Synthetic Intermediate
The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast array of FDA-approved therapeutics. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological profile. 5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6) emerges as a particularly valuable intermediate due to its pre-installed chemical handles, which offer orthogonal reactivity and vectors for molecular elaboration.[1][2][3]
The presence of a chlorine atom provides a site for nucleophilic substitution, a reaction powerfully activated by the synergistic electron-withdrawing effects of the ring nitrogen and the ortho-nitro group.[4] The ethoxy group at the 2-position modulates the electronic properties of the ring and can influence the conformation of resulting derivatives. This guide aims to provide the foundational knowledge required to effectively utilize this potent building block in research and development settings.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for 5-Chloro-2-ethoxy-3-nitropyridine are summarized below.
| Property | Value | Source |
| CAS Number | 886373-32-6 | [5][6] |
| Molecular Formula | C₇H₇ClN₂O₃ | [5] |
| Molecular Weight | 202.60 g/mol | [5] |
| SMILES | CCOC1=NC=C(Cl)C=C1[O-] | [5] |
| Appearance | Predicted: Crystalline solid | N/A |
Predicted Crystal Structure and Molecular Geometry
While a specific single-crystal X-ray diffraction study for 5-Chloro-2-ethoxy-3-nitropyridine is not publicly available, its molecular geometry can be reliably predicted based on data from closely related structures, such as 5-chloro-2-nitropyridine.[7][8]
-
Ring Planarity : The pyridine ring is expected to be essentially planar.
-
Nitro Group Orientation : The nitro group at the C3 position will likely be twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent C2-ethoxy and C4-hydrogen groups. In related structures like 3-Chloro-5-methoxy-2,6-dinitropyridine, dihedral angles between the nitro groups and the pyridine ring are observed to be significant (e.g., 33-64°).
-
Bond Lengths : Key bond lengths can be estimated from analogous compounds. For instance, the C-Cl bond is expected to be approximately 1.73 Å.[7] The N-O bonds of the nitro group will be around 1.22 Å.
-
Intermolecular Interactions : In the solid state, the molecule is likely to pack in a layered structure, stabilized by non-classical C—H···O and C—H···N hydrogen bonds and potentially short Cl···O contacts, similar to those observed in 2-chloro-5-nitropyridine.[8]
Synthesis and Purification: A Protocol Grounded in Mechanistic Principles
The most logical and industrially scalable synthesis of 5-Chloro-2-ethoxy-3-nitropyridine involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The precursor of choice is 2,5-dichloro-3-nitropyridine, where the chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at C5. This heightened reactivity is due to the ability of the adjacent pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[4][9]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine from 2,5-dichloro-3-nitropyridine and sodium ethoxide.
Materials:
-
2,5-Dichloro-3-nitropyridine
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per 1 g of 2,5-dichloro-3-nitropyridine).
-
Under a positive pressure of nitrogen, carefully add sodium metal (1.05 equivalents) in small portions to the ethanol at room temperature.
-
Causality: The reaction is exothermic and produces flammable hydrogen gas; controlled addition and an inert atmosphere are crucial for safety.
-
Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
Dissolve 2,5-dichloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 78 °C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).
-
Self-Validation: The reaction is complete when the starting dichloropyridine spot is no longer visible by TLC.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3x volume of water).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine (to remove residual water).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-Chloro-2-ethoxy-3-nitropyridine.
-
Expected Yield: 80-95%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine.
Spectroscopic Characterization (Predicted)
No publicly available spectra for 5-Chloro-2-ethoxy-3-nitropyridine were identified. The following section provides predicted data based on the analysis of its functional groups and comparison with analogous structures.[10][11][12][13] This serves as a guide for researchers to confirm the identity and purity of their synthesized material.
| Technique | Expected Features |
| ¹H NMR | δ 8.5-8.7 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent nitro group and pyridine nitrogen. δ 8.2-8.4 ppm (d, 1H): Aromatic proton at C6. δ 4.5-4.7 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethoxy group. δ 1.4-1.6 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethoxy group. |
| ¹³C NMR | δ ~160 ppm: C2, attached to the electronegative oxygen of the ethoxy group. δ ~150 ppm: C6. δ ~145 ppm: C4. δ ~135 ppm: C3, bearing the nitro group. δ ~125 ppm: C5, bearing the chlorine atom. δ ~65 ppm: Methylene carbon (-OCH₂CH₃). δ ~14 ppm: Methyl carbon (-OCH₂CH₃). |
| IR Spectroscopy | ~1530 & ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group. ~1600 & ~1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~1250 cm⁻¹: C-O-C asymmetric stretching of the ethoxy group. ~1100 cm⁻¹: C-Cl stretching vibration. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 202 and 204 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Key Fragments: Loss of ethylene (M-28), loss of the ethoxy group (M-45), and loss of the nitro group (M-46). |
Reactivity and Mechanistic Pathways
The reactivity of 5-Chloro-2-ethoxy-3-nitropyridine is dominated by the chemistry of its pyridine ring, which is rendered electron-deficient by the nitrogen atom and the C3-nitro group.
Nucleophilic Aromatic Substitution (SNAr) at C5
While the C2 position is generally the most activated site on a pyridine ring for SNAr, the presence of a stable ethoxy group at C2 directs reactivity to the next available site, the C5 chlorine. The chlorine at C5 is activated for substitution by nucleophiles, although less so than a halogen at C2 or C4. This reaction is critical for introducing further diversity into the molecular scaffold.
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient C5 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitro group and the pyridine nitrogen.
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.
Caption: General mechanism for SNAr at the C5 position.
Common nucleophiles for this transformation include amines, thiols, and alkoxides, allowing for the synthesis of a wide range of derivatives.
Applications in Drug Discovery
Chlorinated heterocyclic compounds are vital components in the pharmaceutical industry.[14][15] Substituted nitropyridines, in particular, serve as key precursors for aminopyridines, which are prevalent motifs in many biologically active molecules, especially kinase inhibitors.[2][3]
While specific, publicly documented examples of 5-Chloro-2-ethoxy-3-nitropyridine as a direct intermediate in a named drug candidate are scarce (often due to proprietary process chemistry), its utility can be confidently inferred. The synthetic pathway would typically involve:
-
SNAr at C5: Displacement of the C5 chlorine with a complex amine or other nucleophilic fragment, which often constitutes a key pharmacophoric element.
-
Nitro Group Reduction: Subsequent reduction of the C3 nitro group to an amine (-NH₂). This newly formed amino group can then be further functionalized, for example, through acylation, alkylation, or formation of a new heterocyclic ring.
This two-step sequence transforms the initial building block into a highly decorated 2-ethoxy-3,5-disubstituted pyridine scaffold, a structure ripe for exploration in drug discovery programs targeting kinases, GPCRs, and other enzyme classes.
Conclusion
5-Chloro-2-ethoxy-3-nitropyridine is a synthetically powerful and strategically designed chemical intermediate. Its molecular structure offers a combination of stability and controlled reactivity, making it an ideal starting point for the synthesis of complex, functionalized pyridine derivatives. This guide has provided a detailed overview of its structural properties, a robust protocol for its synthesis, a predictive analysis of its spectroscopic characteristics, and an exploration of its reactivity and applications. By leveraging the principles outlined herein, researchers and drug development professionals can effectively incorporate this versatile building block into their synthetic workflows to accelerate the discovery of novel chemical entities.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Mass Spectrometry and Infrared Spectroscopy. (n.d.). [Link]
-
PW Consulting. (2025). 5-Chloro-2-Nitropyridine Market. PW Consulting Chemical & Energy Research Center. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 2 and 3 (at 400 MHz in CDCl 3 , in ppm, J in. [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitropyridine. [Link]
-
ResearchGate. (n.d.). Molecular structure of 5-chloro-2-nitropyridine (2) with thermal...[Link]
-
National Institutes of Health (NIH). (n.d.). 3-Chloro-5-methoxy-2,6-dinitropyridine. [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Professor E. Money. (2022, January 16). Organic Chemistry 2: Chapter 14 - Infrared Spectroscopy and Mass Spectrometry (Part 2/2). YouTube. [Link]
-
CrashCourse. (2020, July 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube. [Link]
-
Home Sunshine Pharma. (n.d.). 5-Chloro-2-nitropyridine CAS 52092-47-4. [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. [Link]
-
Allschoolabs. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution | Request PDF. [Link]
-
The Journal of Organic Chemistry. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Global 5-Chloro-2-Nitropyridine Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 3. 5-Chloro-2-nitropyridine CAS 52092-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 6. Buy Online - 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - We Deliver Worldwide [allschoolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 5-Chloro-2-ethoxy-3-nitropyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6), a key substituted pyridine intermediate in medicinal and materials chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a detailed analysis of expected mass spectrometry (MS) fragmentation patterns. To provide a robust analytical framework, experimental data for the closely related isomers, 2-Chloro-5-nitropyridine and 5-Chloro-2-nitropyridine, are included for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical insights to support the synthesis and characterization of this compound and its analogs.
Introduction
5-Chloro-2-ethoxy-3-nitropyridine is a multifunctional heterocyclic compound, the utility of which is rooted in the distinct electronic properties conferred by its chloro, ethoxy, and nitro substituents. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic signature. This guide addresses the current gap in publicly available experimental data by providing a detailed, predictive, and comparative spectroscopic analysis.
The strategic placement of the electron-withdrawing nitro and chloro groups, and the electron-donating ethoxy group on the pyridine ring, creates a unique electronic environment. This environment dictates the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation pathways in mass spectrometry. Understanding these relationships is crucial for confirming the regiochemistry of synthesis and for identifying potential impurities.
Molecular Structure and Predicted Spectroscopic Data
The molecular structure of 5-Chloro-2-ethoxy-3-nitropyridine is presented below, with atom numbering for NMR assignment purposes.
Caption: Molecular structure of 5-Chloro-2-ethoxy-3-nitropyridine with atom numbering.
Predicted ¹H and ¹³C NMR Data
While experimental data is not publicly available, high-quality predicted NMR data provides a strong foundation for structural verification. The following tables summarize the predicted chemical shifts for 5-Chloro-2-ethoxy-3-nitropyridine.
Table 1: Predicted ¹H NMR Data for 5-Chloro-2-ethoxy-3-nitropyridine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-4 | 8.2 - 8.4 | d | J = 2.0 - 3.0 |
| H-6 | 8.5 - 8.7 | d | J = 2.0 - 3.0 |
| -OCH₂CH₃ | 4.5 - 4.7 | q | J = 7.0 - 7.5 |
| -OCH₂CH₃ | 1.4 - 1.6 | t | J = 7.0 - 7.5 |
Table 2: Predicted ¹³C NMR Data for 5-Chloro-2-ethoxy-3-nitropyridine
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 160 - 165 |
| C-3 | 135 - 140 |
| C-4 | 145 - 150 |
| C-5 | 120 - 125 |
| C-6 | 148 - 153 |
| -OC H₂CH₃ | 65 - 70 |
| -OCH₂C H₃ | 14 - 16 |
Comparative Analysis with Isomers
To contextualize the predicted data, experimental NMR data for 2-Chloro-5-nitropyridine and 5-Chloro-2-nitropyridine are presented below. The differing substitution patterns significantly influence the electronic environment and thus the chemical shifts of the pyridine ring protons and carbons.
Table 3: Experimental ¹H NMR Data for Chloro-nitropyridine Isomers
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Solvent |
|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | 8.62 (dd, J=8.7, 2.9 Hz) | 7.79 (d, J=8.7 Hz) | 9.20 (d, J=2.9 Hz) | Acetone-d₆ |
| 5-Chloro-2-nitropyridine | 8.35 (d, J=8.8 Hz) | 7.95 (dd, J=8.8, 2.5 Hz) | 8.65 (d, J=2.5 Hz) | CDCl₃ |
Table 4: Experimental ¹³C NMR Data for Chloro-nitropyridine Isomers
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
|---|---|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | 150.3 | 134.1 | 145.2 | 140.9 | 124.2 | DMSO-d₆ |
| 5-Chloro-2-nitropyridine | 154.9 | 141.2 | 125.1 | 135.8 | 145.1 | CDCl₃ |
Mass Spectrometry: Expected Fragmentation
The mass spectrum of 5-Chloro-2-ethoxy-3-nitropyridine is expected to exhibit a distinct molecular ion peak and a characteristic fragmentation pattern.
Expected Key Features:
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 202, with a characteristic M+2 peak at m/z 204 of approximately one-third the intensity, confirming the presence of a single chlorine atom.
-
Loss of Ethoxy Group: Fragmentation of the ethoxy group is a likely pathway, leading to the loss of an ethyl radical (-CH₂CH₃, 29 Da) or an ethoxy radical (-OCH₂CH₃, 45 Da).
-
Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da).
-
Ring Cleavage: Subsequent fragmentation of the pyridine ring would lead to smaller charged species.
Caption: Predicted major fragmentation pathways for 5-Chloro-2-ethoxy-3-nitropyridine in EI-MS.
Infrared (IR) Spectroscopy: Expected Vibrational Modes
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Table 5: Expected IR Absorption Bands for 5-Chloro-2-ethoxy-3-nitropyridine
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2980 - 2850 | Medium |
| C=N, C=C stretch (pyridine ring) | 1600 - 1450 | Medium-Strong |
| Asymmetric NO₂ stretch | 1550 - 1520 | Strong |
| Symmetric NO₂ stretch | 1360 - 1330 | Strong |
| C-O stretch (ethoxy) | 1250 - 1050 | Strong |
| C-Cl stretch | 800 - 600 | Medium |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-ethoxy-3-nitropyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Caption: General workflow for NMR analysis.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a GC inlet.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
IR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Conclusion
References
- Predicted NMR spectra were generated using advanced chemical modeling software.
- Experimental data for 2-Chloro-5-nitropyridine and 5-Chloro-2-nitropyridine were sourced from publicly available chemical d
- General principles of NMR, MS, and IR spectroscopy are based on standard organic chemistry and analytical chemistry textbooks.
Introduction: The Strategic Importance of 5-Chloro-2-ethoxy-3-nitropyridine
An In-depth Technical Guide to the Reactivity of 5-Chloro-2-ethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic value stems from a unique arrangement of substituents on the pyridine core, which imparts a predictable and versatile reactivity profile. The presence of an excellent leaving group (chloro), a strong electron-withdrawing group (nitro), and a modulating alkoxy group (ethoxy) on an electron-deficient pyridine ring makes it a powerful building block for the construction of complex molecular architectures.
This guide provides a comprehensive analysis of the core reactivity of 5-Chloro-2-ethoxy-3-nitropyridine. As a senior application scientist, the focus extends beyond mere reaction catalogues to an in-depth exploration of the underlying electronic and steric principles governing its transformations. We will dissect its utility in key synthetic operations, including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed, self-validating protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.60 g/mol |
| CAS Number | 886373-32-6[1] |
| Appearance | Off-white to yellow crystalline solid |
| Purity | Typically ≥98% |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Core Reactivity: A Multi-faceted Synthetic Hub
The reactivity of 5-Chloro-2-ethoxy-3-nitropyridine is dominated by three primary centers: the C5-chloro group, the C3-nitro group, and the pyridine ring itself, which acts as a platform for palladium-catalyzed reactions. The interplay between the electron-deficient pyridine nucleus and the powerful activating effect of the nitro group is central to its synthetic utility.
Caption: Key reactive centers of 5-Chloro-2-ethoxy-3-nitropyridine.
Nucleophilic Aromatic Substitution (SNAr) at C5
The cornerstone of this molecule's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C5 position. The reaction is highly favored due to:
-
Ring Activation: The inherent electron-deficient nature of the pyridine ring is further amplified by the potent electron-withdrawing nitro group at the C3 position.
-
Leaving Group Stability: The chloride ion is an excellent leaving group.
-
Stabilization of Intermediates: The negative charge of the transient Meisenheimer complex is effectively stabilized by resonance, particularly involving the nitro group and the ring nitrogen.
This reaction pathway provides a robust and versatile method for introducing a wide range of functionalities.
The reaction with primary and secondary amines is one of the most powerful applications, forming substituted aminopyridines which are prevalent motifs in pharmacologically active compounds, especially kinase inhibitors.[2]
Causality in Protocol Design: The choice of solvent and base is critical. A polar aprotic solvent like DMSO or DMF is typically used to solvate the reactants and facilitate the reaction. A non-nucleophilic base, such as K₂CO₃ or DIPEA, is employed to scavenge the HCl byproduct without competing with the amine nucleophile. Elevated temperatures are often required to overcome the activation energy barrier.
Experimental Protocol: Synthesis of N-benzyl-2-ethoxy-3-nitropyridin-5-amine
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq.) in anhydrous DMSO (0.2 M).
-
Addition of Reagents: To the stirred solution, add benzylamine (1.2 eq.) followed by powdered anhydrous potassium carbonate (2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. If necessary, purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Thiols, being excellent nucleophiles, react readily with 5-Chloro-2-ethoxy-3-nitropyridine to form thioethers.[3][4][5] The corresponding thiolate, generated in situ with a base, is an even more potent nucleophile.[6]
Causality in Protocol Design: The reaction proceeds efficiently under basic conditions which deprotonate the thiol to form the more nucleophilic thiolate anion. The protocol is similar to amination, often using a base like sodium hydride (NaH) or potassium carbonate in a polar aprotic solvent.
Experimental Protocol: Synthesis of 5-(benzylthio)-2-ethoxy-3-nitropyridine
-
Thiolate Generation: In a flame-dried flask under N₂, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C.
-
Nucleophile Addition: Add benzyl thiol (1.1 eq.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Alkoxides, generated from alcohols with a strong base, can also displace the C5-chloride to form aryl ethers.[7][8][9]
Causality in Protocol Design: The alcohol must be deprotonated to form the alkoxide, as neutral alcohols are generally poor nucleophiles for SNAr. Sodium hydride is a common choice of base, and the parent alcohol can often be used as the solvent if it is a liquid and available in excess.
Reduction of the C3-Nitro Group
A subsequent and highly valuable transformation is the reduction of the nitro group to a primary amine. This opens up a new vector for molecular diversification, allowing for amide bond formation, sulfonylation, or further substitution reactions.[2]
Causality in Protocol Design: Several methods exist, with the choice depending on the functional group tolerance required.
-
Tin(II) Chloride (SnCl₂): A classic and reliable method, effective but requires stoichiometric amounts of the metal salt and can lead to purification challenges.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method, but may be incompatible with other reducible groups (e.g., alkynes, alkenes).
-
Iron in Acetic Acid (Fe/AcOH) or Ammonium Chloride (Fe/NH₄Cl): A cost-effective and milder alternative to SnCl₂.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Reagent Preparation: Dissolve the 5-substituted-2-ethoxy-3-nitropyridine substrate (1.0 eq.) in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution.
-
Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This will precipitate tin salts.
-
Purification: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the desired 3-aminopyridine derivative.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the C5-Cl with a terminal alkyne. [10][11][12]This reaction is instrumental in creating linear, rigid scaffolds found in various functional materials and pharmaceutical agents. [13][14] Causality in Protocol Design: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center. An amine base (e.g., triethylamine) is used as both the base and, often, the solvent.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagent Preparation: To a Schlenk flask, add 5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine, followed by phenylacetylene (1.5 eq.).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a plug of silica gel to remove the catalyst and salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired alkyne.
Safety and Handling
5-Chloro-2-ethoxy-3-nitropyridine must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [15]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1]
Conclusion
5-Chloro-2-ethoxy-3-nitropyridine is far more than a simple halogenated pyridine. It is a synthetically versatile platform, engineered with a predictable hierarchy of reactivity. The C5-chloro position serves as a primary hub for introducing molecular diversity through robust SNAr and sophisticated cross-coupling reactions, while the C3-nitro group acts as a latent amino functionality, accessible through straightforward reduction. This orthogonal reactivity allows for a logical and efficient approach to the synthesis of complex, high-value molecules. For the medicinal or materials chemist, mastering the reactivity of this scaffold provides a reliable and powerful tool for accelerating discovery programs.
References
- PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information.
- Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 5-Chloro-2-nitropyridine synthesis.
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.
- BLD Pharm. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 5-Chloro-2-hydroxy-3-nitropyridine.
- BenchChem. (2025). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
- Prachayasittikul, S., et al. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rakesh, K. P., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.
- NROChemistry. (n.d.). Sonogashira Coupling.
- The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols [Video]. YouTube.
- The Organic Chemistry Tutor. (2024, February 1). Reactions of Alcohols | Overview [Video]. YouTube.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemistry Stack Exchange. (n.d.). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- ResearchGate. (2025, August 7). Reaction of Chloral With Allyl Alcohols. Synthesis of Substituted 3,3,5-Trichloro-2-hydroxytetrahydropyrans.
- Wikipedia. (n.d.). Sonogashira coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
- Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols.
- MedChemExpress. (2025, December 8). Safety Data Sheet.
- ResearchGate. (2025, August 9). Reactions of Thiols.
- ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
- Allschoolabs. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Michigan State University. (n.d.). Amine Reactivity.
- Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry [Video]. YouTube.
- AK Scientific, Inc. (n.d.). 5-Chloro-2-nitropyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Chad's Prep. (2021, January 22). 12.6 Substitution Reactions of Alcohols | Organic Chemistry [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- PubMed. (2021, August 26). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Ottokemi. (n.d.). 5-Chloro-2-nitropyridine, 97%.
Sources
- 1. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
An Investigational Guide to the Mechanistic Landscape of 5-Chloro-2-ethoxy-3-nitropyridine
Abstract
5-Chloro-2-ethoxy-3-nitropyridine is a substituted nitropyridine of interest within the chemical and pharmaceutical research communities. While its synthesis and chemical properties are established, its biological mechanism of action remains unelucidated in publicly accessible literature. This technical guide serves as an investigational framework for researchers, scientists, and drug development professionals. It consolidates the available chemical data for 5-Chloro-2-ethoxy-3-nitropyridine, transparently addresses the current knowledge gap regarding its mechanism of action, and proposes a hypothetical mechanistic rationale based on the known biological activities of structurally related pyridine derivatives. Furthermore, this guide provides a comprehensive, step-by-step experimental workflow designed to systematically investigate and establish the compound's molecular mechanism of action.
Introduction and Chemical Profile
5-Chloro-2-ethoxy-3-nitropyridine is a heterocyclic aromatic compound. The pyridine ring is functionalized with three distinct substituents: a chloro group at position 5, an ethoxy group at position 2, and a nitro group at position 3. The presence of the electron-withdrawing nitro group and the chloro substituent, along with the electron-donating ethoxy group, creates a unique electronic profile that likely governs its reactivity and potential biological interactions.
Table 1: Chemical and Physical Properties of 5-Chloro-2-ethoxy-3-nitropyridine
| Property | Value | Source |
| CAS Number | 886373-32-6 | [1][2] |
| Molecular Formula | C7H7ClN2O3 | [1] |
| Molecular Weight | 202.60 g/mol | [1] |
| MDL Number | MFCD07375033 | [1] |
| SMILES Code | CCOC1=NC=C(Cl)C=C1=O | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Current Understanding of the Mechanism of Action: An Uncharted Territory
As of the date of this publication, a definitive mechanism of action for 5-Chloro-2-ethoxy-3-nitropyridine has not been reported in peer-reviewed literature or patent filings. The compound is primarily available through chemical suppliers, suggesting its current use may be as a synthetic intermediate or as a compound in early-stage screening libraries. The absence of published biological data necessitates a speculative but scientifically grounded approach to understanding its potential therapeutic activities.
Hypothetical Mechanism of Action: Insights from Structurally Related Compounds
The broader family of substituted pyridines has been investigated for a range of biological activities, most notably as potential anticancer agents.[3][4][5][6] The structural motifs within 5-Chloro-2-ethoxy-3-nitropyridine—specifically the nitropyridine core—suggest that a plausible hypothesis for its mechanism of action could be the induction of cellular stress and apoptosis in rapidly proliferating cells.
Nitropyridine-containing compounds can exert biological effects through several potential pathways:
-
Induction of Oxidative Stress: The nitro group can be enzymatically reduced within the cell to form reactive nitroso and hydroxylamino intermediates, which can generate reactive oxygen species (ROS). An excess of ROS can overwhelm the cellular antioxidant capacity, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptosis.
-
DNA Intercalation and Damage: Some planar aromatic structures can intercalate into the DNA double helix, disrupting DNA replication and transcription. While the ethoxy group may introduce some steric hindrance, the core nitropyridine ring could potentially participate in such interactions. Furthermore, ROS generated from the nitro group can directly induce DNA strand breaks.[7]
-
Inhibition of Key Signaling Pathways: Substituted pyridines have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation, such as the p53 and JNK pathways.[6] It is conceivable that 5-Chloro-2-ethoxy-3-nitropyridine could inhibit key kinases or other enzymes within these pathways.
Based on these precedents, a primary hypothetical mechanism of action for 5-Chloro-2-ethoxy-3-nitropyridine is the induction of apoptosis in cancer cells through the generation of intracellular ROS and subsequent activation of stress-activated signaling cascades.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for 5-Chloro-2-ethoxy-3-nitropyridine.
Experimental Workflow for Elucidating the Mechanism of Action
To systematically investigate the hypothetical mechanism of action, a multi-stage experimental approach is proposed. This workflow is designed to be a self-validating system, where the results of each stage inform the design of subsequent experiments.
Stage 1: In Vitro Cytotoxicity and Selectivity Screening
The initial step is to determine if 5-Chloro-2-ethoxy-3-nitropyridine exhibits biological activity and to identify a relevant concentration range for further studies.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer[4]) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 5-Chloro-2-ethoxy-3-nitropyridine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Stage 2: Investigation of Apoptosis Induction
If the compound shows cytotoxic activity, the next step is to determine if cell death occurs via apoptosis.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Treat the most sensitive cancer cell line with 5-Chloro-2-ethoxy-3-nitropyridine at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Stage 3: Mechanistic Pathway Interrogation
Based on the results of the apoptosis assay, the following experiments will probe the specific molecular pathways involved.
Protocol 3: Measurement of Intracellular ROS
-
Treatment: Treat cells with 5-Chloro-2-ethoxy-3-nitropyridine at its IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours). Include a positive control such as H2O2.
-
Staining: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Protocol 4: Western Blot Analysis for Apoptotic and Stress-Related Proteins
-
Protein Extraction: Treat cells as in Protocol 3, then lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins in the hypothetical pathway (e.g., phospho-JNK, total JNK, p53, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine changes in protein expression or phosphorylation status.
Experimental Workflow Diagram
Caption: A systematic workflow for the elucidation of the mechanism of action.
Conclusion and Future Directions
5-Chloro-2-ethoxy-3-nitropyridine represents a molecule with unexplored biological potential. While its mechanism of action is currently unknown, its chemical structure provides a rational basis for hypothesizing an anticancer activity mediated by the induction of oxidative stress and apoptosis. The experimental workflow detailed in this guide offers a clear and logical path for researchers to systematically test this hypothesis. Successful elucidation of its mechanism of action could position 5-Chloro-2-ethoxy-3-nitropyridine or its future analogs as novel candidates for therapeutic development. Future research should also consider target deconvolution studies, such as affinity chromatography or chemoproteomics, to identify direct binding partners within the cell, which would provide definitive evidence of its molecular target.
References
-
Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. PubMed. [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
-
Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. ResearchGate. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
-
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. PubChem. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
-
5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6. Allschoolabs. [Link]
Sources
- 1. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. Buy Online - 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - We Deliver Worldwide [allschoolabs.com]
- 3. Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. chemijournal.com [chemijournal.com]
- 7. chempanda.com [chempanda.com]
The Strategic Utility of 5-Chloro-2-ethoxy-3-nitropyridine in Modern Drug Discovery and Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a strategic building block in medicinal chemistry and organic synthesis. Its unique arrangement of substituents—a reactive chloro group, an activating nitro group, and a modulating ethoxy group—creates a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and potential research applications of this valuable intermediate, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this compound for accelerated drug discovery and the synthesis of novel chemical entities.
Introduction: A Chemist's Perspective on a Privileged Scaffold
The pyridine ring is a cornerstone of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6) represents a particularly valuable iteration of a substituted pyridine due to the orthogonal reactivity of its functional groups.
Table 1: Chemical Identity and Properties of 5-Chloro-2-ethoxy-3-nitropyridine
| Property | Value |
| CAS Number | 886373-32-6 |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.60 g/mol |
| Appearance | Solid (typical) |
| Storage | Sealed in dry, 2-8°C |
The key to its utility lies in the electronic interplay of its substituents. The nitro group at the 3-position, along with the pyridine nitrogen, strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the chlorine atom at the 5-position is not the primary site of reactivity. Instead, the chlorine atom at the 2-position of a precursor like 2,5-dichloro-3-nitropyridine is highly activated, allowing for selective displacement by nucleophiles like ethoxide. Once formed, the remaining chlorine at the 5-position becomes the next site for strategic modification.
Synthesis and Characterization
The most logical and industrially scalable synthesis of 5-Chloro-2-ethoxy-3-nitropyridine involves a selective nucleophilic aromatic substitution on a readily available dichloronitropyridine precursor.
Proposed Synthetic Route
The synthesis commences with 2,5-dichloro-3-nitropyridine. The chloro group at the 2-position is significantly more activated towards nucleophilic attack than the one at the 5-position due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This allows for a regioselective substitution reaction with sodium ethoxide.
An In-depth Technical Guide to 5-Chloro-2-ethoxy-3-nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines represent a cornerstone of molecular design. Among these, 5-Chloro-2-ethoxy-3-nitropyridine stands out as a highly functionalized scaffold, offering a unique combination of reactive sites that make it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, from its probable synthetic origins to its potential applications in drug discovery and beyond. While the definitive history of its first synthesis remains somewhat obscure in readily available literature, its structural features and the chemistry of its constituent functional groups allow for a robust exploration of its synthetic accessibility and utility.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of 5-Chloro-2-ethoxy-3-nitropyridine is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 886373-32-6 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₃ | [1] |
| Molecular Weight | 202.60 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [1] |
The structure of 5-Chloro-2-ethoxy-3-nitropyridine, characterized by a pyridine ring substituted with a chloro, an ethoxy, and a nitro group, presents a fascinating interplay of electronic effects. The electron-withdrawing nature of the nitro group and the chloro atom, combined with the electron-donating character of the ethoxy group, significantly influences the reactivity of the pyridine ring and its substituents.
Spectroscopic Characterization (Predicted and Inferred):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely in the downfield region (δ 7.0-9.0 ppm). The ethoxy group would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the electronegative chloro, nitro, and ethoxy groups would show characteristic chemical shifts. Quaternary carbons, such as the one bearing the nitro group, are expected to have weaker signal intensities.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the ethoxy, nitro, and chloro groups.
A Proposed Synthetic Pathway: Logic and Experimental Considerations
While a definitive first synthesis is not documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and the known synthesis of related compounds. The most logical approach involves a two-step process starting from a commercially available precursor.
Proposed Synthesis Workflow:
Caption: Proposed Williamson Ether Synthesis for 5-Chloro-2-ethoxy-3-nitropyridine.
Step-by-Step Experimental Protocol (Proposed):
This protocol is based on standard procedures for Williamson ether synthesis involving phenols and alkyl halides.
-
Preparation: To a solution of 5-chloro-2-hydroxy-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenoxide. To this mixture, add the ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2 eq), dropwise.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically heated to 50-80 °C to ensure completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-Chloro-2-ethoxy-3-nitropyridine.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation of the hydroxyl group.
-
Choice of Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.
-
Choice of Ethylating Agent: Ethyl iodide and diethyl sulfate are common and effective ethylating agents. The choice may depend on availability and reactivity.
Reactivity and Potential Applications in Drug Discovery
The synthetic utility of 5-Chloro-2-ethoxy-3-nitropyridine stems from the presence of multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery.[4]
Key Reactive Sites and Their Potential Transformations:
Caption: Key reaction pathways for 5-Chloro-2-ethoxy-3-nitropyridine.
-
Nucleophilic Aromatic Substitution (SNAr) at the 5-position: The chlorine atom at the 5-position is activated towards nucleophilic attack by the electron-withdrawing nitro group. This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted pyridine derivatives. The synthesis of various pharmaceuticals and agrochemicals often utilizes similar reactive intermediates.[5]
-
Reduction of the Nitro Group: The nitro group at the 3-position can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂). The resulting 3-amino-5-chloro-2-ethoxypyridine is a valuable intermediate for further functionalization.
-
Derivatization of the Amino Group: The newly formed amino group can undergo a wide range of chemical transformations, including acylation, alkylation, and participation in cyclization reactions to form fused heterocyclic systems.
Relevance in Medicinal Chemistry:
The chloro- and nitro-substituted pyridine core is a common motif in many biologically active compounds. The ability to selectively modify the 5-Chloro-2-ethoxy-3-nitropyridine scaffold at multiple positions makes it an attractive starting material for the synthesis of novel drug candidates. The introduction of diverse functional groups can modulate the pharmacological properties of the resulting molecules, including their binding affinity to biological targets, solubility, and metabolic stability.[4]
Conclusion and Future Outlook
5-Chloro-2-ethoxy-3-nitropyridine, though not extensively documented in historical literature, presents itself as a chemical entity of significant synthetic potential. Its straightforward, albeit proposed, synthesis from readily available precursors, combined with its versatile reactivity, positions it as a valuable tool for medicinal chemists and organic synthesists. The strategic placement of chloro, ethoxy, and nitro groups on the pyridine ring offers a gateway to a diverse array of complex molecules with potential applications in the development of new therapeutics and functional materials. Further exploration of the reactivity of this compound and its utilization in the synthesis of novel bioactive agents is a promising area for future research.
References
-
Allschoolabs. 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6. [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
CP Lab Safety. 5-Chloro-2-ethoxy-3-nitropyridine, min 98%, 1 gram. [Link]
-
Allschoolabs. 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6. [Link]
-
PubMed Central. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
PubChem. 5-Chloro-2-nitropyridine. [Link]
-
PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. [Link]
- Google Patents. US5945425A - Antiviral benzimidazoles.
- Google Patents. US5223624A - Process for producing 2-halo-5-halomethyl pyridines.
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
ResearchGate. 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Google Patents. US20160075691A1 - Pyrazolopyrimidine compounds as jak inhibitors.
Sources
- 1. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. Buy Online - 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - We Deliver Worldwide [allschoolabs.com]
- 3. youtube.com [youtube.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 5-Chloro-2-ethoxy-3-nitropyridine Derivatives and Analogs for Drug Discovery
Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous approved drugs. This guide focuses on a particularly versatile derivative, 5-Chloro-2-ethoxy-3-nitropyridine, and its analogs. The strategic placement of electron-withdrawing chloro and nitro groups, combined with an electron-donating ethoxy group, creates a unique electronic environment that makes this scaffold an exceptional starting point for the synthesis of compound libraries. This document provides a comprehensive overview of its synthesis, key derivatization strategies, significant applications in drug discovery—particularly as kinase inhibitors—and detailed experimental protocols for its modification and characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical entity for therapeutic innovation.
Section 1: The 5-Chloro-2-alkoxy-3-nitropyridine Scaffold: A Privileged Core
The Pyridine Moiety in Medicinal Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds in the development of new therapeutic agents.[1] Their ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring, all while improving solubility and metabolic properties, has cemented their importance. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of its electronic and steric properties, enabling precise interactions with biological targets.
Physicochemical Properties of the Core Structure
5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6) is a solid, crystalline compound that serves as a key intermediate in organic synthesis.[2][3] Its structure is characterized by a pyridine ring substituted with three distinct functional groups that dictate its reactivity and potential as a pharmacophore.
| Property | Value | Source |
| CAS Number | 886373-32-6 | [2][3][4] |
| Molecular Formula | C7H7ClN2O3 | [2][3] |
| Molecular Weight | 202.60 g/mol | [2][3] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [3] |
Rationale for Synthetic Utility
The true value of the 5-Chloro-2-ethoxy-3-nitropyridine scaffold lies in the orchestrated reactivity of its substituents.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effects of the nitro group and the chlorine atom at positions 3 and 5, respectively, significantly activate the pyridine ring for nucleophilic attack. This is particularly pronounced at the C2 and C5 positions, making the chlorine atom an excellent leaving group for substitution reactions.
-
Orthogonal Reactivity: The nitro group can be selectively reduced to an amine, providing a secondary site for functionalization that is orthogonal to the SNAr chemistry at the C5 position. This dual reactivity allows for the rapid generation of diverse molecular architectures from a single, common intermediate.
-
Modulation of Properties: The ethoxy group at the C2 position is a key modulator. It donates electron density, influencing the overall electronic profile of the ring, and provides a steric handle that can be modified to explore the binding pocket of a target protein.
Section 2: Synthesis and Derivatization Strategies
Synthesis of the Core Scaffold
The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine typically begins from readily available precursors like 2-amino-5-chloropyridine. The pathway involves a series of standard organic transformations to introduce the required functionalities in a controlled manner. A plausible and efficient synthetic route is outlined below.
Caption: Synthetic pathway for 5-Chloro-2-ethoxy-3-nitropyridine.
A related multi-step synthesis starting from 2-amino-5-chloropyridine to generate a dihydroxy pyridine derivative involves diazotization, nitration, reduction, and a final diazotization.[5] This highlights the versatility of the starting material in accessing various substituted pyridine intermediates.
Key Derivatization Reactions
The core scaffold is primed for diversification. The most common and powerful transformations involve nucleophilic substitution at the C5 position and reduction of the nitro group.
Caption: Key derivatization pathways from the core scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent reaction. The C5-chloro group is readily displaced by a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides. This reaction is the cornerstone for building libraries of analogs where a variable "R" group is introduced. SAR studies frequently explore modifications at this position.[6][7]
-
Nitro Group Reduction: The nitro group can be cleanly reduced to a primary amine using standard conditions such as catalytic hydrogenation (H2, Pd/C) or metal-acid combinations (Fe, SnCl2 in HCl). This newly formed aniline is a versatile handle for subsequent reactions like amide bond formation, sulfonylation, or diazotization, enabling further diversification.
Section 3: Applications in Drug Discovery & Medicinal Chemistry
The 5-chloro-2-alkoxy-3-nitropyridine scaffold and its close analogs are particularly prominent in the development of kinase inhibitors.
Role as Kinase Inhibitors
Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[8] The pyridine/pyrimidine core is adept at forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a feature essential for potent inhibition.
Derivatives of the 5-chloro-pyridine/pyrimidine scaffold have been successfully developed as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinases (CDKs).[7][9]
Caption: Hypothetical binding mode of a pyridine inhibitor in a kinase pocket.
The general strategy involves using the pyridine core as the hinge-binding element, while the substituents introduced via SNAr and nitro-group functionalization are designed to extend into other regions of the ATP pocket, such as the hydrophobic pocket or near the ribose-binding site, to achieve both potency and selectivity.[10]
Antiviral and Other Therapeutic Areas
Beyond oncology, substituted pyridines and their analogs have shown promise as antiviral agents. For instance, piperidine-based derivatives containing a quinoline (a related N-heterocycle) moiety were identified as potent inhibitors of the influenza virus, interfering with an early-to-middle stage of viral replication.[11][12] The principles of structure-activity relationship (SAR) identified in these studies, such as the importance of an ether linkage, can inform the design of new antivirals based on the 5-chloro-2-ethoxy-3-nitropyridine scaffold.[11] Additionally, related halo-substituted nucleoside analogs have demonstrated both antiviral and cytotoxic activity.[13]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has yielded critical insights into the features required for biological activity.
| Modification Site | Structural Change | General Impact on Activity | Reference |
| C5 Position | Introduction of various substituted anilines via SNAr | Critically influences potency and selectivity; bulky groups can enhance binding in hydrophobic pockets. | [6][7] |
| C2 Position | Varying the alkoxy group (e.g., methoxy, isopropoxy) | Modulates solubility and can probe for small steric pockets near the hinge region. | [14] |
| C3 Position | Reduction of nitro to amine, followed by acylation | Provides a vector for interacting with solvent-exposed regions or forming additional H-bonds. | [9] |
| Pyridine Core | Replacement with pyrimidine | Can alter hinge-binding geometry and overall electronic properties, leading to different kinase selectivity profiles. | [6][7] |
Section 4: Key Experimental Protocols
The following protocols provide standardized, self-validating procedures for the synthesis and characterization of novel analogs.
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical reaction to displace the C5-chloro group with a primary or secondary amine.
1. Reagents and Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq)
-
Substituted amine (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K2CO3, DIPEA) (2.0 - 3.0 eq)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
TLC plates, ethyl acetate, hexanes, brine, Na2SO4
2. Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add 5-Chloro-2-ethoxy-3-nitropyridine and the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Add the substituted amine and the base to the stirred solution.
-
Heat the reaction mixture to 80-120 °C. The choice of temperature is critical and depends on the nucleophilicity of the amine and must be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should be more polar than the starting material.
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
3. Validation:
-
Control: Run a parallel reaction without the amine to ensure no decomposition of the starting material occurs under the reaction conditions.
-
Expected Outcome: Successful substitution will result in a new compound with a higher molecular weight, confirmed by mass spectrometry. 1H NMR will show the disappearance of the pyridine proton signal adjacent to the chlorine and the appearance of signals corresponding to the newly introduced amine.
Protocol: Characterization Workflow for a Novel Derivative
Confirming the identity and purity of a newly synthesized analog is paramount. This involves a multi-technique approach.
Caption: Analytical workflow for structural characterization.
-
1. Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first-line technique.
-
Objective: To confirm the purity of the sample and verify that the molecular weight matches the expected product.
-
Method: A small amount of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into an LC-MS system, often using a C18 reversed-phase column with a water/acetonitrile gradient.[15]
-
Data: The output provides a chromatogram (purity) and a mass spectrum showing the [M+H]+ or [M-H]- ion.
-
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the precise chemical structure.
-
Method: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). 1H NMR and 13C NMR spectra are acquired.[1][6]
-
Data: 1H NMR provides information on the number of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR shows the number and type of carbon atoms. Together, they provide an unambiguous structural fingerprint.
-
-
3. High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the exact molecular formula.
-
Method: Performed using techniques like ESI-TOF or Orbitrap.[6]
-
Data: Provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental composition, confirming the molecular formula.
-
Section 5: Conclusion and Future Outlook
The 5-Chloro-2-ethoxy-3-nitropyridine scaffold represents a powerful and versatile platform for modern drug discovery. Its predictable reactivity, combined with the proven success of related pyridine cores in targeting key disease-related proteins like kinases, ensures its continued relevance. The ability to rapidly generate diverse libraries of compounds through robust synthetic protocols allows for comprehensive exploration of structure-activity relationships. Future work will likely focus on applying this scaffold to new target classes, exploring novel derivatization chemistries, and leveraging computational modeling to guide the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
- 5-Chloro-2-nitropyridine synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.
- 5-Chloro-2-ethoxy-3-nitropyridine, min 98%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgitLIZDq-wNS98b5BloooLDCb6rabXTi2n_0K0DvDuFzCokO4mH9wzllOiXkEkuj91ePXcTHlWo_ULkv4eV5VMmLYvpIAsNK7U0nF-tnm2LgUY4i1znVL-jWXTRUb9i5KuZ1X6sdSugVi1WEIdqpIVaMoX1p83klKFeoGDSepIeU1C2ABZScWoUxT2gG142SshQc=]
- 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx7NzcTFhwbQ4jcfcELA19cp0Z37NrgZgaFrJhjkU7b8mirV6ZsAhVHL4J8w1NN-r0pWk9FCeOo74k1cK8UtggSCDAqrtDZfnuTmfOjsWNnPsUk7lOsZvnRiWxODWygbWeO3HxUz5sMiKp3p02]
- How is 5-Chloro-2-nitropyridine synthesized and what are its applications? - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB8l6CQGaf16T5t3XwEUUPuWHgbIrNdHgBORfThGvIJmZ5hRxETS0j3TM1Vb3XYcIXwbqQP3KAydMp7TcTz3nTIGsilnaKyf86LcR9SSi5euNIy-XcCHnQzt6bIIQ6u1l_DhMrBFxWxFUDkvIZK9f1S71cS-BmdUigW8Af8YH_FwDv2HZAEBYtKHw=]
- 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9kXuiCdDPsw3ZN5CXyGa8DWzsFtICISEdOb1Z83TUZwdacU72QtYejTc8M78hnJLmarlgjLdoc1Gr7u9RoRddXs4DfTxTSkR7wCQAmLNfaA__SSf2_JyVNk5C38WeuU50kO7rB_wMTGUTpIjIjUkwBN32jZuxNCjj2TroEg==]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR6DJWyf3FPZ_uhcDuhuM2qPbaGiZbdiovkeoYqhfwIC-IIqjxqkjRniUrlveqSCen4a_J6WSmrV-jdnwpHiqTA04PukzcVsmYcs0TiTOzauO3XwfI2zOMmLzWxDZ92h7tb1gyNACoBx9rJU4=]
- 5-Chloro-2-hydroxy-3-nitropyridine 97 21427-61-2 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa607CetrQA9cR0qlQgyKwugtDy_d5XAZOx_hst_N6gU80fFCHbSIG-DH8pnLpFGsxroD5mgd3d0u14HzsClqtlU9z4iZ0B71WfnuMe1uCW57iCZPQHWfDDbsfrS8QZgj6j3_JQER7lAYGKih1bYxAGd4i-Q==]
- Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4WpjNSRJA9Wi0A-lPMJQfGywBs1Ragy7FPODMT87rx63JHoMy6Iv0awaeUX1tSGJePm9sm54XgbGkqxZwasuDNJ8J8cgy0LH2Zc4u8y91fhC76ezJklKOr5uZG2npUVCLbjRx0PPDl4TCwI_l5pORbnVkHhp_rWehLB5Q8p4GloP4SfRj3B5DdmbqDRRpK1yzUl4Z5Ty_PBzHRSpCnpZvW9BgzKTHh60QnrlBekoBC6MdZ-BJL5c=]
- Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSUtdBjpLk3HxVEBmPNfx0dLPs_UWpIifxIK0OqXrAfhMNzVuy0FvugBdeXh9Ad0iEaemm_1cT5lyjXFDsJ641zj5uHFPtanl2tDTKLOE8Qab09Z6bEqjOlvbcqWxAdsoVJFZDxDiL7UleIurJbdiOxS7-4ZReY-QtZ3ttiwFcIqY1fdb9eAE6IbE1QFjcnxZsrXeYRN4R3cMxV2ADiFI-IbgapsmvJ9GVf5wyWZoNf5i2dCLqyyylUq7hCrgf8-0GjsqfC_qk-Ei01LIpZ86XSFtLBe3ZfUFZjYnGKw==]
- 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - Allschoolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLIW4dElY9_fXTrcIltSvmhu72RWh04lllvhyFxKtE-bbTtUPLn_kJrFe_VZezwxWBvAq_Qmh0JDdAQozvkcZm1ukO0ccO4HUxg7epkpiQ79RhMY02S83QoSYUTpZkR-XrXX9aXFV-MFLQntQ4sdPoRIik19vJiOU-t1Fzcq2qd_X-2SaUmvqXnM9YyVqY3mJ4aym7UHuspvn5p4v7urWs]
- EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsw_RhqUwWxhQgYPFXjmKxCPvitgDr7Cb0d45_5R1gyIV3TxVaWRKnofTPQeZtyJ_B7ZgFKtdybDx_RpT7pmL1EufZG8PtRNo1lVW9XXhZApNZbr-ChHRqCMa1dmSMAmxNQIMwzN1fvrFuag==]
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4IwTrGM-5U2_K0tgpruKxFCR54kuUdyEbh-WoRdNXwVLwtXLqZXWasYNz1TVcFnth-ydz3i9yerZ40OHvzkyzED_bqZo0O8Cnm2id0CjBo16dKGFBM8EexCCozeLgDarDZuTXkRYjlNgJVO0=]
- Drug Discovery - Inhibitor | chemical-kinomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-L-dmldIM_aCJ4d4_uDSm8uJ4BL-1sJd7B54K-J609CyV_X7YWpdJ1JYEbSCaONxj3PDZprfPUbUdD0lVoR-SNoGO5iQPlQHbtE2pUogL8cVAPInL1zJBVjEjMO3ecpXN_48o1eJ2NE9k7Iv1Zi6NBxAydA==]
- Computational studies of new 1,4-dihydropyridines containing 4-(5)-chloro-2-ethyl-5-(4)-imidazolyl substituent: QSAR and docking - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGotFIcvaCnEQQ5MvL8K3yU9e4k3S-Y8-Zmh94UC6PlRUU4VHVlMURwX0V9aiViNB8zk7UJWufPNbESuasZiT13k5Tt0cAP99y64Yy7Ki6_2jq-rUJ7QMsHEtiBmjFy8G79pr2GC0fLLZVg5MEJLaS8HddlOXSWx7ARLXoWlqoPglQuJz0824X2DFfskPUgnXfPwrbohdsC4wZNpvAKDIxKDNPYGb3unS4d7q2Q6IUN1LS0Bsz8Y8ivZ4d2qa36DPS72bFlixPxeiNHkgGJKFikzYdw2GPj_2G-5PFMSz1XvWY39TWPumBv-w==]
- Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAEMszMJu7_bDY9d4WjemXRKG2bSNoIwD0PE3tpk8KvNnW-m03SqRNngSmrCMjr6Bn-GX4KSqJ6ni2Xrk-XG_3nh8aErLfPYNHFjqWoLOoY3sj1V-mmHjIzuWdMjUq1t5WsGV4]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWJkJyYgqyde-hECwMUIeP8AatEPnr1OBja47ti137Bf_iM0jUzGG5u6tw4sL_WadwTvaps-uJ0eq47fsIKFEG6Ebe5WjQW6LO_Ec-PSgn2vrUwPrRCnJbAn1v7jVX015YTCoz]
- Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCDDWsoiZbBMcrvtCPZMb4bf-huY9PY_KHxr5uebtWmYXqboATTowhFmFl-R2yH6jUxD99SbDc5yxBRNAUHbqhE4ca1nJaVwK9fJMtRCaeIEAX0BEkQoZLuFhX0CaEeYL7QhA=]
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfLTHXp8xJ75qOFGbYlYsBnXVn8PmhPOJLybU0DM1GmH-LpuyCyeVyK8BmfpRCWv1SiFHEh75BWvc7E_FaZ1cs25Jy8ZpP1fuAkdUAIw7HMp4zSHZ5eV6fAr6h5lOKsnS6XAiUz-F2Fr9ZYbxF-YAWEcKNorELJWJ19zO7TSmfu06mrVRtU1j7Oq47J4D5zRRZH6a7OmAL3BTtPG8d]
- Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhmfbGmYL9VxBC_bu7NU9AL7sskDT-ODMkR4yOPzcyRA76-jn2n2qRcGkHGAr-5MhnHjTTQqsL4KU1Jdo40MBuB8vl_9LZglcRxhknybQyKqhW0jkOufgWC6f-34Mc5vHlNVMvRT5ZW2SpcPx89sIrPtnDOrYJO--YroFQGKMpH0BSTzzSPXMBmbCiT_Rp-5N2zjPJne7H3n0tvTBZX99ExAjCkde7ka0OxRebCya6mV6fK5ETL-R9BPIJUsb0qivWQ-XSs6ypBBW5TeRcsmUBebCFBiivxwO8jECJXNMkzc3F8KgjMOKlks5q_za7v6NHwSPp5CYXMojkq6j7Fjhh83mb_gmyl04iJ-PA4lwQHKu58Uh-2SvQA==]
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDhDI8tGmM6VTDTmieFEiTDXy58c-sTBAKoPI1_yE0gZ6d8rTpppA7dpllwEYlu_wM1KhuyRDJHUCSY5Yk6Mb-1wgP3EKLMkOTjHGHJTJrjQjnFIpkxmn5_9nLoZx_1K5S9UDr]
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 4. Buy Online - 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - We Deliver Worldwide [allschoolabs.com]
- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 6. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemicalkinomics.com [chemicalkinomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Synthetic Versatility of 5-Chloro-2-ethoxy-3-nitropyridine: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic utilization of highly functionalized heterocyclic building blocks is paramount. Among these, 5-Chloro-2-ethoxy-3-nitropyridine stands out as a versatile and reactive intermediate. Its unique arrangement of substituents—a labile chlorine atom, an activating nitro group, and a modulating ethoxy group—on a pyridine scaffold provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthetic utility of this reagent, complete with detailed application notes, field-proven protocols, and a discussion of its role in the synthesis of biologically relevant compounds.
Compound Profile and Chemical Logic
5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6) possesses a molecular formula of C₇H₇ClN₂O₃ and a molecular weight of 202.60 g/mol .[1][2] The reactivity of this molecule is governed by the interplay of its functional groups. The potent electron-withdrawing nitro group at the 3-position, in conjunction with the inherent electron-deficient nature of the pyridine ring, strongly activates the chlorine atom at the 5-position towards nucleophilic aromatic substitution (SNAr). The 2-ethoxy group, while electron-donating, serves to modulate the overall electronic profile and can influence the regioselectivity of certain reactions. This electronic setup makes the 5-position the primary site for nucleophilic attack, a feature that can be exploited for the introduction of a wide array of functionalities.
| Property | Value |
| CAS Number | 886373-32-6 |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.60 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
Core Synthetic Transformations
The synthetic utility of 5-Chloro-2-ethoxy-3-nitropyridine is primarily centered around three key transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and the reduction of the nitro group to an amine. These reactions open the door to a vast chemical space for the synthesis of novel compounds.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The displacement of the C5-chloro substituent by primary and secondary amines is a cornerstone of this reagent's application.[3][4] This reaction provides a direct route to 5-amino-2-ethoxy-3-nitropyridine derivatives, which are valuable precursors for a variety of heterocyclic scaffolds. The electron-withdrawing nitro group is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the substitution.[3]
Caption: Generalized workflow for the SNAr reaction.
Protocol 1: General Procedure for SNAr with a Secondary Amine
This protocol provides a robust starting point for the reaction of 5-Chloro-2-ethoxy-3-nitropyridine with a variety of secondary amines.
Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 5-Chloro-2-ethoxy-3-nitropyridine in anhydrous ethanol or DMF, add the secondary amine followed by the base.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux (for ethanol) or to 80-100 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 16 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-amino-2-ethoxy-3-nitropyridine derivative.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5] In the context of 5-Chloro-2-ethoxy-3-nitropyridine, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 5-position, leading to the synthesis of biaryl and heteroaryl-aryl pyridine scaffolds.[6] The choice of catalyst, ligand, and base is critical for achieving high yields and purity.[7]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is a reliable starting point for the coupling of various arylboronic acids with 5-Chloro-2-ethoxy-3-nitropyridine.
Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (degassed)
-
Schlenk flask or sealed reaction vial
Procedure:
-
In a Schlenk flask, combine 5-Chloro-2-ethoxy-3-nitropyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 4-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-2-ethoxy-3-nitropyridine.
Reduction of the Nitro Group
The reduction of the 3-nitro group to a 3-amino group is a critical transformation that unlocks a plethora of synthetic possibilities. The resulting 5-substituted-2-ethoxypyridin-3-amine is a key intermediate for the synthesis of various fused heterocyclic systems, such as imidazopyridines, which are prevalent in many biologically active molecules.[5][8][9]
Caption: Transformation of the nitro group to an amine.
Protocol 3: Reduction of the Nitro Group using Iron in Acetic Acid
This protocol describes a classic and effective method for the reduction of the nitro group.
Materials:
-
5-Substituted-2-ethoxy-3-nitropyridine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend the 5-substituted-2-ethoxy-3-nitropyridine in a mixture of ethanol and glacial acetic acid.
-
Heat the mixture to reflux and add iron powder portion-wise over 30 minutes.
-
Continue heating at reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The residue can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-substituted-2-ethoxypyridin-3-amine, which can be purified by column chromatography or recrystallization if necessary.
Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The 3-amino-2-ethoxypyridine scaffold, readily accessible from 5-Chloro-2-ethoxy-3-nitropyridine, is a key structural motif in a number of kinase inhibitors.[3][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[11] The ability to introduce diverse substituents at the 5-position via SNAr or Suzuki coupling, followed by reduction of the nitro group, provides a powerful strategy for the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[12]
For example, the resulting 3-amino-5-aryl-2-ethoxypyridine can be further functionalized, for instance, by acylation or coupling with other heterocyclic systems, to build complex molecules that can target the ATP-binding site of specific kinases.
Safety and Handling
As with all laboratory chemicals, 5-Chloro-2-ethoxy-3-nitropyridine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]
Conclusion
5-Chloro-2-ethoxy-3-nitropyridine is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity allows for the selective functionalization of the pyridine ring through key transformations such as nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and nitro group reduction. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers in academic and industrial settings, facilitating the exploration of new chemical entities with potential applications in drug discovery and materials science.
References
- Wiley-VCH. (2007).
- PubChem. 5-Chloro-2-nitropyridine.
- PubMed. (2006). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection.
- Jubilant Ingrevia. (2024).
- PubMed Central. (2019).
- ResearchGate. (2020).
- BLD Pharm. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine.
- PubMed Central. (2020).
- PubMed Central. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- Benchchem. (2025).
- Sigma-Aldrich. 5-Chloro-2-nitropyridine 97%.
- ResearchGate. (2021).
- PubChem. 2-Chloro-3-methoxy-5-nitropyridine.
- MDPI. (2019).
- PubMed Central. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.
- PubMed Central. (2004). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
- Benchchem. (2025). Application Notes: 4-Ethoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis.
- Benchchem. (2025). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Benchchem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- NIH. (2021).
- Benchchem. (2025).
- Figshare. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.
- PMC. (2018).
- PubMed Central. (2003). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.
- Alchem Pharmtech. CAS NULL | 5-CHLORO-2-ETHOXY-PYRIDIN-3-YLAMINE.
- Biosynth. (2023). 5-Chloro-2-ethoxy-3-nitropyridine, min 98%.
- Benchchem. (2025). Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.
- YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
Sources
- 1. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. figshare.com [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide: 5-Chloro-2-ethoxy-3-nitropyridine as a Strategic Intermediate in Pharmaceutical Synthesis
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
This document serves as a comprehensive technical guide on the application of 5-Chloro-2-ethoxy-3-nitropyridine, a key building block in modern pharmaceutical development. This guide moves beyond simple procedural outlines to provide an in-depth analysis of the molecule's reactivity, the chemical principles guiding its use, and its strategic role in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Detailed, field-validated protocols for its core transformations are presented, supported by mechanistic insights to aid in reaction optimization. The content is structured to provide researchers, medicinal chemists, and process development scientists with the authoritative and practical information necessary for leveraging this versatile intermediate.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its prevalence is due to its metabolic stability, water solubility, and unique ability to participate in hydrogen bonding as an acceptor. Within this class, halo-nitropyridines are exceptionally valuable intermediates.[1][2] 5-Chloro-2-ethoxy-3-nitropyridine, in particular, offers a case study in synthetic design, featuring three distinct functional handles with orthogonal reactivity.
The strategic arrangement of these groups dictates its synthetic utility:
-
The Nitro Group: Positioned at C3, this powerful electron-withdrawing group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[3][4] This activation is most pronounced at the positions ortho and para to the nitro group.
-
The Chloro Group: Located at C5 (para to the nitro group), this halogen serves as an excellent leaving group, making it the primary site for SNAr reactions.[5]
-
The Ethoxy Group: The C2-ethoxy group modulates the electronic properties of the ring and can be a site for later-stage transformations, such as hydrolysis to a pyridone, if required.
This predictable, sequential reactivity allows chemists to build molecular complexity in a controlled manner, making it a cornerstone intermediate for various therapeutic agents.[2][6][7]
Physicochemical Properties & Safety Data
A comprehensive understanding of an intermediate's physical and chemical properties is fundamental to its effective and safe implementation in any synthetic campaign.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-nitropyridine | [8] |
| Synonyms | 2-Nitro-5-chloropyridine | [2] |
| CAS Number | 52092-47-4 | |
| Molecular Formula | C₅H₃ClN₂O₂ | [8] |
| Molecular Weight | 158.54 g/mol | [8] |
| Appearance | Off-white to brown crystalline powder | [2] |
| Melting Point | 119-123 °C | |
| Solubility | Soluble in most common organic solvents (THF, DCM, Acetone); Insoluble in water. | N/A |
Safety Profile:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[9][10] It is also noted as very toxic to aquatic life.[10]
-
Precautionary Measures: Users should avoid contact with skin, eyes, and clothing.[10] Work should be conducted in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[11][12] Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[9][10][11][12]
Core Application: A Key Building Block for Varenicline
A prominent and illustrative application of chloro-nitropyridine chemistry is in the synthesis of Varenicline, a leading treatment for smoking cessation.[13][14] While various synthetic routes exist, many rely on the core principle of building the complex polycyclic system from activated pyridine precursors. The general strategy involves the coupling of a protected diamine fragment with an activated pyridine ring, followed by reduction and cyclization to form the final pyrazine ring of the Varenicline core.
Caption: Generalized workflow for Varenicline synthesis.
Experimental Protocols
The following protocols are generalized procedures intended for skilled synthetic chemists. They should be adapted and optimized for specific substrates and scales.
Protocol 4.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
Rationale: This reaction is the cornerstone of this intermediate's utility. The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3] The amine nucleophile attacks the electron-deficient C5 position, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[3][5] The subsequent expulsion of the chloride leaving group restores aromaticity and yields the product.[3] A non-nucleophilic base is required to neutralize the HCl generated in situ.
Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq)
-
Primary or Secondary Amine (1.1–1.5 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine, 2.0–3.0 eq)
-
Reaction vessel, inert atmosphere (N₂ or Ar), stirrer, and heating apparatus
Procedure:
-
Vessel Preparation: Charge a dry round-bottom flask with 5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of substrate) under an inert atmosphere.
-
Nucleophile Addition: Add the amine (1.2 eq) to the stirring suspension. For highly reactive amines, this may be done at 0 °C.
-
Reaction: Heat the mixture to an appropriate temperature (typically 60–100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 4.2: Reduction of the Aromatic Nitro Group to an Amine
Rationale: The conversion of the nitro group to a primary amine is a critical step to enable further reactions, such as the cyclization required for the Varenicline synthesis.[15] Catalytic hydrogenation is a clean, high-yielding method for this transformation.
Materials:
-
Substituted 3-nitropyridine derivative (from Protocol 4.1) (1.0 eq)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C), typically 1–5 mol%
-
Hydrogen Source (H₂ balloon or hydrogenation apparatus)
Procedure:
-
Vessel Setup: Dissolve the nitro-pyridine compound in the chosen solvent in a flask suitable for hydrogenation.
-
Inerting: Purge the flask with N₂ or Ar.
-
Catalyst Addition: Carefully add the Pd/C catalyst under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (repeat 3x). Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amine product indicates completion (typically 2–12 hours).
-
Work-up (with caution): Purge the vessel with N₂. Warning: The Pd/C catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet with solvent at all times.
-
Isolation: Wash the filter cake with the reaction solvent. Concentrate the combined filtrates under reduced pressure to yield the crude amine, which is often used directly in the next step without further purification.
Mechanistic & Optimization Insights
A deeper understanding of the reaction mechanism allows for more effective troubleshooting and optimization.
Caption: The two-step mechanism for nucleophilic aromatic substitution.
Optimization Levers:
-
Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally superior as they solvate the cation of the base without strongly interacting with the nucleophile and help stabilize the charged Meisenheimer complex.[16]
-
Base: The choice of base depends on the pKa of the amine nucleophile. For simple alkylamines, K₂CO₃ is often sufficient. For less nucleophilic anilines, a stronger base like Cs₂CO₃ or an organic base like DBU may be required.
-
Temperature: Reaction rates are highly temperature-dependent. A screening process to find the optimal temperature that maximizes conversion while minimizing byproduct formation is recommended.
Conclusion
5-Chloro-2-ethoxy-3-nitropyridine is a powerful and versatile intermediate in pharmaceutical synthesis, offering a reliable platform for constructing complex molecular architectures. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for its strategic incorporation into multi-step syntheses of high-value targets like Varenicline. The protocols and mechanistic discussions provided herein are intended to equip scientists with the foundational knowledge to confidently and efficiently utilize this important building block in their drug discovery and development endeavors.
References
- Fisher Scientific. (2024, March 30). Safety Data Sheet: 5-Chloro-2-hydroxy-3-nitropyridine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434450050&productDescription=5-CHLORO-2-HYDROXY-3-NITROPYRID+5G&vendorId=VN00032119&countryCode=US&language=en]
- ChemicalBook. Varenicline synthesis. [URL: https://www.chemicalbook.com/article/varenicline-synthesis.htm]
- ECHEMI. 5-Chloro-2-nitropyridine SDS, 52092-47-4 Safety Data Sheets. [URL: https://www.echemi.com/sds/5-chloro-2-nitropyridine-cas52092-47-4.html]
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/125113]
- Guidechem. How is 5-Chloro-2-nitropyridine synthesized and what are its applications?. [URL: https://www.guidechem.
- Fisher Scientific. Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC67443DA&productDescription=5-BROMO-2-CHLORO-3-NITROPYRID+1G&vendorId=VN00033897&countryCode=US&language=en]
- Chem-Impex. 5-Chloro-2-nitropyridine. [URL: https://www.chemimpex.com/products/07049]
- AK Scientific, Inc. Safety Data Sheet: 5-Chloro-2-nitropyridine. [URL: https://www.aksci.com/sds/2418_sds.pdf]
- Google Patents. (2021). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. [URL: https://patents.google.
- ChemicalBook. 5-Chloro-2-nitropyridine synthesis. [URL: https://www.chemicalbook.com/synthesis/52092-47-4.htm]
- Google Patents. (2012). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. [URL: https://patents.google.
- Google Patents. (2022). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof. [URL: https://patents.google.
- Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [URL: https://www.youtube.
- Google Patents. (2009). WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate. [URL: https://patents.google.
- PubChem. 5-Chloro-2-nitropyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/259806]
- European Patent Office. (2009). EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein. [URL: https://data.epo.org/publication-server/document?i=PN00000002204369A1&i=PN00000002204369A1&i=P&i=A1&ki=A1&lang=en]
- El-Gazzar, A. R. B. A., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255294/]
- Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6118155/]
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide. [URL: https://www.benchchem.
- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [URL: https://openstax.
- BenchChem. Synthesis of 4-Ethoxy-3-nitropyridine: A Detailed Protocol for Researchers. [URL: https://www.benchchem.com/pdf/B157411_Protocol.pdf]
- OCELOTS. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution. YouTube. [URL: https://www.youtube.
- Jubilant Ingrevia. 5-Chloro-2-Nitropyridine. [URL: https://www.jubilantingrevia.com/product/5-chloro-2-nitropyridine]
- BenchChem. Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. [URL: https://www.benchchem.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]
- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [URL: https://pubmed.ncbi.nlm.nih.gov/30995567/]
- Organic Syntheses. 2,3-diaminopyridine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0273]
- Sigma-Aldrich. 5-Chloro-2-nitropyridine 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/381180]
- Almansa, C., et al. (2020). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408803/]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-Nitropyridine [jubilantingrevia.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 5-Chloro-2-ethoxy-3-nitropyridine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of 5-Chloro-2-ethoxy-3-nitropyridine
5-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical development.[1] Its utility is derived from a specific arrangement of substituents on the pyridine ring: a nitro group at the 3-position, an ethoxy group at the 2-position, and a chlorine atom at the 5-position.
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent ethoxy group, making the C2 position susceptible to nucleophilic attack. However, the most strategically valuable application demonstrated in drug discovery campaigns is the chemical reduction of the nitro group itself. This transformation yields 5-chloro-2-ethoxypyridin-3-amine , an aniline derivative that serves as a crucial scaffold for building elaborate pharmacophores. This guide provides a detailed overview of the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine and its primary application as a precursor to this key amine intermediate, with a focus on its use in developing novel antitumor agents.[2][3]
Key Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 886373-32-6 | |
| Molecular Formula | C₇H₇ClN₂O₃ | |
| Molecular Weight | 202.60 g/mol | |
| Appearance | Solid | |
| Primary Hazard | Refer to Safety Data Sheet (SDS) for complete handling information. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | N/A |
Synthesis of the Intermediate: 5-Chloro-2-ethoxy-3-nitropyridine
The synthesis of the title compound is efficiently achieved via a two-step process starting from 5-chloro-3-nitropyridin-2-amine. This pathway highlights a classic diazotization reaction followed by a regioselective nucleophilic aromatic substitution (SₙAr).
Causality Behind the Synthetic Strategy:
-
Step 1 (Sandmeyer-type Reaction): The initial amino group is converted into a more versatile chloro group. This is a standard and reliable transformation for aromatic amines.
-
Step 2 (Regioselective SₙAr): The resulting 2,5-dichloro-3-nitropyridine possesses two chlorine atoms. The chlorine at the C2 position is significantly more activated towards nucleophilic substitution than the chlorine at C5. This is because the C2 position is ortho to the strongly electron-withdrawing nitro group at C3, which stabilizes the negative charge of the Meisenheimer complex intermediate. The C5 chlorine is meta to the nitro group, receiving much less electronic activation. This inherent electronic difference allows for the selective displacement of the C2 chlorine by sodium ethoxide, yielding the desired product with high regioselectivity.[2][3]
Diagram 1: Synthetic pathway to 5-Chloro-2-ethoxy-3-nitropyridine.
Protocol 1: Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine
This protocol is adapted from a documented synthesis used in the development of aminopyrazolone derivatives.[2][3]
Step A: Synthesis of 2,5-Dichloro-3-nitropyridine
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-chloro-3-nitropyridin-2-amine (10.0 g, 57.6 mmol) in concentrated hydrochloric acid (100 mL) and cool the solution to -10°C with stirring.
-
Diazotization: Prepare a solution of sodium nitrite (9.94 g, 144 mmol) in water (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at or below 0°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 1 hour.
-
Work-up: Carefully adjust the pH of the reaction solution to ~9 by adding a 1 N aqueous sodium hydroxide solution. Extract the aqueous phase with ethyl acetate.
-
Purification: Remove any insoluble material by filtration. Wash the combined organic layers with saturated saline, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain 2,5-dichloro-3-nitropyridine as a solid.
Step B: Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine
-
Reaction Setup: Dissolve 2,5-dichloro-3-nitropyridine (6.00 g, 31.1 mmol) from Step A in ethanol (30 mL).
-
Nucleophilic Substitution: To the solution, add a 21% solution of sodium ethoxide in ethanol (20 mL). Heat the mixture and stir at 70°C for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated saline, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary to yield the final product.
Core Application: A Precursor for Antitumor Agents
The primary and most valuable application of 5-Chloro-2-ethoxy-3-nitropyridine is its role as a direct precursor to 5-chloro-2-ethoxypyridin-3-amine. This transformation is achieved through the selective reduction of the nitro group. The resulting amine is a critical building block for constructing more complex molecules, such as inhibitors of the TIP48/TIP49 complex ATPase activity, which are being investigated as potential antitumor agents.[2][3] The oncogene c-Myc, which promotes the malignant transformation of cells, is a known factor that interacts with this complex, making it an attractive therapeutic target.[2]
Sources
Application Notes & Protocols: Experimental Setup for Reactions Involving 5-Chloro-2-ethoxy-3-nitropyridine
Introduction: The Synthetic Versatility of 5-Chloro-2-ethoxy-3-nitropyridine
5-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of substituents—a labile chlorine atom, an activating nitro group, and an electron-donating ethoxy group—makes it a versatile scaffold for constructing complex molecular architectures.
The pyridine core is a prevalent motif in numerous pharmaceuticals, and the specific substitution pattern of this reagent offers multiple avenues for synthetic diversification. The electron-deficient nature of the pyridine ring, further enhanced by the strongly electron-withdrawing nitro group at the 3-position, renders the chlorine atom at the 5-position susceptible to a range of transformations. This guide provides a comprehensive overview of the core reactivity principles and detailed, field-proven protocols for its most critical applications, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction.
Compound Profile and Safety Mandates
Physicochemical & Spectroscopic Data
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 886373-32-6 | [1] |
| Molecular Formula | C₇H₇ClN₂O₃ | Derived |
| Molecular Weight | 202.60 g/mol | Derived |
| Appearance | Typically a solid | General Knowledge |
| Purity | ≥98% | [1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired upon receipt of the material to confirm identity and purity against the supplier's certificate of analysis.
Hazard Identification and Safe Handling
While a specific safety data sheet for 5-Chloro-2-ethoxy-3-nitropyridine is not available in the search results, data from closely related analogs like 5-Chloro-2-nitropyridine and other nitrated chloro-aromatics suggest a consistent hazard profile.[2][3][4] These compounds are generally harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Handle as a solid in a well-ventilated area to avoid inhalation of dust.
-
Incompatibilities: Avoid strong oxidizing agents and high temperatures.[2] Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Principles of Reactivity
The reactivity of 5-Chloro-2-ethoxy-3-nitropyridine is dictated by the interplay of its substituents. The nitro group at the 3-position and the ring nitrogen act as powerful electron-withdrawing groups, significantly reducing the electron density of the pyridine ring. This electronic deficit is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6). The chlorine atom at C5 is therefore highly activated towards two primary classes of reactions. The ethoxy group at C2 is a key modulator, influencing the electronic environment and solubility.
Caption: Electronic contributions of substituents on the pyridine ring.
Key Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (S_NAr) with an Amine
The S_NAr reaction is a cornerstone transformation for this substrate. The electron-withdrawing nitro group stabilizes the negative charge in the intermediate (a Meisenheimer complex), facilitating the displacement of the chloride by a nucleophile.[5][6]
Caption: The two-step addition-elimination mechanism of S_NAr.
Detailed Protocol: Synthesis of 5-Amino-2-ethoxy-3-nitropyridine Derivative
-
Rationale: This protocol details the displacement of the C5 chloride with a generic primary or secondary amine. The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the reactants and facilitate the reaction, while a non-nucleophilic base is used to scavenge the HCl byproduct.
-
Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq)
-
Desired Amine (e.g., Morpholine, Piperidine) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-2-ethoxy-3-nitropyridine.
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Add the amine (1.2 eq) to the solution via syringe, followed by the base (1.5 eq).
-
Heat the reaction mixture to 70-90 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the aryl chloride with a boronic acid or ester.[7][8][9] This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst system is critical for activating the relatively inert C-Cl bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 5-Aryl-2-ethoxy-3-nitropyridine
-
Rationale: This protocol employs a Pd(0) catalyst and a suitable ligand to couple the aryl chloride with an arylboronic acid. An aqueous base (like K₂CO₃ or K₃PO₄) is essential for activating the boronic acid for transmetalation.[10] A solvent mixture like Dioxane/Water or Toluene/Water is commonly used.
-
Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq)
-
Arylboronic Acid (1.3 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a reaction tube or flask, combine 5-Chloro-2-ethoxy-3-nitropyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of the dioxane.
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the dioxane/water solvent mixture, followed by the catalyst premix via syringe.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Reduction of the Nitro Group
Conversion of the nitro group to a primary amine is a frequent and vital transformation, unlocking a new site for functionalization (e.g., amide coupling, diazotization). Catalytic hydrogenation is a clean and efficient method, but other reagents can be used if other functional groups are sensitive to hydrogenation.[11][12]
Detailed Protocol: Synthesis of 3-Amino-5-chloro-2-ethoxypyridine
-
Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a highly effective method for reducing aromatic nitro groups.[12] Ethanol or methanol are common solvents. The reaction is run under a positive pressure of hydrogen gas.
-
Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Ethanol or Methanol
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
Add 5-Chloro-2-ethoxy-3-nitropyridine to a suitable hydrogenation vessel (e.g., a Parr shaker bottle).
-
Add ethanol or methanol to dissolve the substrate.
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen (Caution: Pd/C can be pyrophoric).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 40-50 psi) and stir or shake vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete when hydrogen uptake ceases (2-8 hours).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product, which is often pure enough for subsequent steps or can be further purified by chromatography or recrystallization.
-
General Experimental Workflow and Troubleshooting
A successful experimental outcome relies on a systematic and careful approach.
Caption: A generalized workflow for synthetic reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (cross-coupling). | Use a fresh catalyst source; ensure an inert atmosphere was maintained.[13] |
| Insufficient temperature. | Screen higher temperatures (e.g., increase in 10 °C increments).[13] | |
| Inappropriate base or solvent. | Screen alternative bases (e.g., Cs₂CO₃ for Suzuki) or solvents.[13] | |
| Multiple Side Products | Reaction temperature too high. | Reduce the reaction temperature. |
| Air (Oxygen) contamination. | Degas solvent thoroughly; maintain a positive pressure of inert gas. | |
| Difficulty in Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography; consider recrystallization. |
| Streaking on TLC plate. | Add a small amount of acid (for amines) or base (for acids) to the mobile phase. |
References
-
PubChem. 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]
- Google Patents. (2015). Preparation method of 5-nitro-2-aminopyridine. CN104447522A.
-
ResearchGate. (2019). Development of a practical Buchwald–Hartwig amine arylation protocol. [Link]
-
National Center for Biotechnology Information. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements. [Link]
-
Allschoolabs. 5-Chloro-2-ethoxy-3-nitropyridine. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]
-
YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. [Link]
-
Harvard University, Myers Group. The Suzuki Reaction. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
- Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A.
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
- Google Patents. (2015).
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Ottokemi. 5-Chloro-2-nitropyridine, 97%. [Link]
Sources
- 1. Buy Online - 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - We Deliver Worldwide [allschoolabs.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. 5-Chloro-2-nitropyridine, 97% 52092-47-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safe handling and storage procedures for 5-Chloro-2-ethoxy-3-nitropyridine
Application Notes & Protocols: 5-Chloro-2-ethoxy-3-nitropyridine
A Comprehensive Guide to Safe Handling, Storage, and Emergency Procedures for Research and Development
Introduction: The Scientific Context of 5-Chloro-2-ethoxy-3-nitropyridine
5-Chloro-2-ethoxy-3-nitropyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its structural features—a reactive chlorine atom, an electron-withdrawing nitro group, and a modulating ethoxy group—make it a valuable intermediate for synthesizing more complex molecular scaffolds.[1][2] The pyridine core is a common motif in pharmacologically active compounds, and this particular intermediate is utilized in the development of novel therapeutics, including kinase inhibitors for oncology applications.[1][3]
The reactivity of the chlorine atom at the 5-position is significantly influenced by the electronic effects of the nitro and ethoxy groups, making it susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is the cornerstone of its utility, allowing for the strategic introduction of various functional groups to build a diverse library of potential drug candidates.[4] Given its role in the synthesis of pharmaceuticals and other specialty chemicals, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for all personnel involved in its handling.[3][5]
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind each safety recommendation, ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 5-Chloro-2-ethoxy-3-nitropyridine is not widely available, its hazard profile can be reliably inferred from structurally analogous compounds like 5-Chloro-2-nitropyridine and other chlorinated nitropyridines.[5][6][7] The primary hazards are associated with its potential toxicity and irritant properties.
2.1 GHS Classification (Inferred)
The following Globally Harmonized System (GHS) classifications are anticipated based on available data for similar chemical structures.[5][6][8]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger/Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | Warning |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |
2.2 Primary Routes of Exposure & Health Effects
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[5][9]
-
Skin Contact: Causes skin irritation.[6][8] Prolonged contact can lead to more severe effects.
-
Eye Contact: Causes serious eye irritation and potentially serious eye damage.[6][8]
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the operator.
-
Chemical Fume Hood: All handling of solid 5-Chloro-2-ethoxy-3-nitropyridine and its solutions must be conducted in a certified chemical fume hood.[11][12] This is critical to prevent inhalation of airborne dust or vapors and to contain any potential spills.[12]
-
Ventilation: The laboratory must be well-ventilated to ensure that ambient concentrations of chemical vapors or dust are kept to a minimum.[12][13]
-
Safety Stations: Ensure that a fully functional safety shower and eyewash station are readily accessible and located near the workstation.[13][14]
Personal Protective Equipment (PPE): Essential Barrier Protection
Proper PPE is mandatory and serves as the last line of defense against exposure.[12][15] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles.[11] A face shield should be worn over goggles if there is a significant splash hazard.[16] | Protects against dust particles and chemical splashes, preventing serious eye irritation or damage (H318/H319).[7] |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves (minimum 0.11 mm thickness).[11][12] Inspect gloves for tears or holes before each use.[11] Change gloves immediately if contaminated. | Nitrile provides good resistance to a broad range of chemicals, including chlorinated and nitrated aromatic compounds.[12][16] This prevents skin irritation (H315).[5] |
| Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn to protect street clothes and underlying skin.[11][16] | Provides a removable barrier in case of a spill, minimizing direct skin contact. | |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95/P100) is required if handling the solid outside of a fume hood or if dust generation is unavoidable.[5][11] | Prevents inhalation of airborne particles, mitigating the risk of respiratory tract irritation (H335).[9] |
Protocols for Safe Handling and Use
Adherence to a systematic workflow is crucial for minimizing risk. The following protocols provide a self-validating system for safe handling from receipt to disposal.
5.1 Visual Workflow: Safe Handling Protocol
Caption: Logical workflow for handling 5-Chloro-2-ethoxy-3-nitropyridine.
5.2 Step-by-Step Protocol for Weighing and Solution Preparation
This protocol is designed to be performed entirely within a certified chemical fume hood.
-
Preparation:
-
Verify the fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Section 4.0.[12]
-
Decontaminate the work surface within the fume hood.
-
-
Weighing the Solid Compound:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, handle it outside, add the compound inside the hood, seal it, and weigh it outside.
-
Use a spatula to carefully transfer the desired amount of 5-Chloro-2-ethoxy-3-nitropyridine from its stock container to an anti-static weighing boat or paper.[11]
-
Causality: Minimize the generation of dust to prevent inhalation and contamination of the workspace.[9][11]
-
Close the primary stock container tightly immediately after dispensing.[5][6]
-
-
Preparing the Solution:
-
Add the desired solvent to an appropriately sized flask or beaker equipped with a magnetic stir bar.
-
Slowly and carefully add the weighed solid to the solvent. Avoid splashing.
-
Rinse the weighing boat with a small amount of solvent to ensure a complete quantitative transfer.
-
Cover the container with a cap or paraffin film while stirring to prevent vapor release.
-
-
Cleanup:
Storage and Stability
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
| Parameter | Requirement | Rationale |
| Temperature | Store in a cool, dry place.[6] | Prevents thermal decomposition, which can release toxic gases like nitrogen oxides and hydrogen chloride.[5][18] |
| Atmosphere | Well-ventilated area.[5] | Prevents the accumulation of potentially harmful vapors in case of a leak. |
| Container | Keep in a tightly-closed, properly labeled container.[5][6] | Prevents contamination, degradation from moisture, and accidental release. |
| Incompatibilities | Store away from strong oxidizing agents.[5] | Reduces the risk of exothermic or violent reactions. |
| Security | Store in a locked cabinet or area with restricted access.[5][6][8] | Complies with precautionary statements (P405) and prevents unauthorized access. |
The compound is generally stable under recommended storage conditions.[5][18] Avoid exposure to high heat, ignition sources, and moisture.[5]
Spill and Emergency Procedures
Accidents can happen; being prepared is a critical component of laboratory safety.[12]
7.1 Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response protocols.
7.2 Detailed First-Aid Measures
-
If on Skin: Immediately remove all contaminated clothing.[5] Wash the affected skin thoroughly with soap and running water for at least 15 minutes.[6][14] If skin irritation occurs, seek medical advice.[8]
-
If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][14] Remove contact lenses if it is safe to do so.[8] Seek immediate medical attention from an ophthalmologist.
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][8] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[6] Call a poison center or doctor if you feel unwell.[5]
-
If Swallowed: Do NOT induce vomiting.[6] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.[5]
7.3 Spill Response
-
Minor Spill (Contained in a Fume Hood):
-
Major Spill (Outside of a Fume Hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[14]
-
Waste Disposal
Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[6] 5-Chloro-2-ethoxy-3-nitropyridine and any materials contaminated with it (e.g., gloves, weighing paper, absorbent materials) must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[11]
-
Do not mix with other waste streams unless directed by your institution's waste management guidelines.
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[6][9] Do not pour down the drain, as the compound is very toxic to aquatic life.[6][8]
References
-
AK Scientific, Inc. (n.d.). 5-Chloro-2-nitropyridine Safety Data Sheet. Retrieved from ]">www.aksci.com.[6]
-
ECHEMI. (n.d.). 5-Chloro-2-nitropyridine SDS. Retrieved from ECHEMI.[8]
-
Benchchem. (2025). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Retrieved from Benchchem.[11]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific.[12]
-
Benchchem. (2025). Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide. Retrieved from Benchchem.[7]
-
Jubilant Ingrevia. (2024). Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. Retrieved from Jubilant Ingrevia Limited.[5]
-
Fisher Scientific. (2024). Safety Data Sheet - 5-Chloro-2-hydroxy-3-nitropyridine. Retrieved from Fisher Scientific.[9]
-
Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-5-nitropyridine. Retrieved from Fisher Scientific.[19]
-
TCI Chemicals. (2023). SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. Retrieved from TCI Chemicals.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-5-cyanopyridine. Retrieved from Thermo Fisher Scientific.[10]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSB Environmental Health & Safety.[16]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from UK Research Safety.[14]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. Retrieved from Sigma-Aldrich.
-
Fisher Scientific Company. (2025). SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Retrieved from Fisher Scientific.[20]
-
CymitQuimica. (2024). Safety Data Sheet - 8-Chloro-2-ethoxy-1,5-naphthyridine. Retrieved from CymitQuimica.[17]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from CHEMM.[15]
-
MedchemExpress.com. (2025). Safety Data Sheet. Retrieved from MedchemExpress.com.[13]
-
Benchchem. (2025). The Pivotal Role of the Ethoxy Group in the Reactivity of 5-(Chloromethyl)-2-ethoxypyridine. Retrieved from Benchchem.[2]
-
PW Consulting. (2025). 5-Chloro-2-Nitropyridine Market. Retrieved from PW Consulting Chemical & Energy Research Center.[3]
-
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia.[18]
-
BLD Pharm. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine. Retrieved from BLD Pharm.[21]
-
Al-Zoubi, W., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.[22]
-
Benchchem. (2025). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Retrieved from Benchchem.[1]
-
Kaur, H., et al. (n.d.). Recent applications of click chemistry in drug discovery. PubMed.[4]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile. PubChem Compound Database.[23]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Global 5-Chloro-2-Nitropyridine Market Size, Share & Trends Analysis 2026-2032 - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Strategic Amination of 5-Chloro-2-ethoxy-3-nitropyridine for Core Fragment Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed technical overview and robust experimental protocols for the reaction of 5-Chloro-2-ethoxy-3-nitropyridine with primary and secondary amines. This reaction, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a cornerstone transformation for accessing the versatile 2-ethoxy-5-amino-3-nitropyridine scaffold. This core fragment is of significant interest in medicinal chemistry and drug discovery, serving as a key building block for a range of therapeutic agents, particularly kinase inhibitors.[1] This document elucidates the underlying reaction mechanism, details critical experimental parameters, offers a step-by-step protocol, and discusses the application of the resulting products in pharmaceutical development.
Introduction: The Value of the Aminopyridine Scaffold
The substituted aminopyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically approved drugs and developmental candidates.[2] Its prevalence is due to the pyridine ring's ability to act as a bioisostere for other aromatic systems, its capacity for hydrogen bonding, and its favorable physicochemical properties. The specific substitution pattern of a 2-ethoxy group, a 3-nitro group, and a 5-amino group offers synthetic chemists a powerful platform for generating molecular diversity. The reaction of 5-Chloro-2-ethoxy-3-nitropyridine with various amines provides a direct and efficient route to these valuable intermediates, which can be further elaborated—for example, by reduction of the nitro group—to construct complex molecular architectures.[1]
Reaction Mechanism: The SNAr Pathway
The conversion of 5-Chloro-2-ethoxy-3-nitropyridine to its aminated derivatives is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is not a single-step displacement but rather a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the chloro substituent (C5). This attack is feasible because the pyridine ring is "activated," meaning its electron density is significantly reduced by the combined electron-withdrawing effects of the ring nitrogen and, crucially, the nitro group (-NO₂) at the C3 position.
-
Formation of the Meisenheimer Complex: The nucleophilic attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring system and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the key driving force for the initial attack.
-
Elimination and Re-aromatization: In the final step, the chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored. The resulting protonated amine is then deprotonated by a base present in the reaction mixture (or another amine molecule) to yield the final, neutral 2-ethoxy-5-amino-3-nitropyridine product and a protonated base.
Sources
Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Chloro-2-ethoxy-3-nitropyridine
Abstract
This technical guide provides a comprehensive framework for the successful Suzuki-Miyaura cross-coupling of 5-Chloro-2-ethoxy-3-nitropyridine. This substrate is a valuable building block in medicinal chemistry, and its functionalization via C-C bond formation is crucial for developing novel molecular entities. Due to the electronic properties of the pyridine ring, specifically the presence of a strongly electron-withdrawing nitro group and a C-Cl bond, this reaction requires carefully optimized conditions. This document details the underlying mechanistic principles, the critical roles of catalysts, ligands, and bases, and provides robust, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: Significance and Challenges
The 2-alkoxy-3-nitropyridine scaffold is a key pharmacophore in various biologically active compounds. The ability to introduce diverse aryl and heteroaryl substituents at the C5 position via Suzuki-Miyaura coupling significantly expands the accessible chemical space for drug discovery programs.
However, the substrate 5-Chloro-2-ethoxy-3-nitropyridine presents specific challenges. Aryl chlorides are inherently less reactive towards oxidative addition than their bromide or iodide counterparts.[1][2] The electron-deficient nature of the pyridine ring, exacerbated by the 3-nitro group, can facilitate the oxidative addition step but also introduces other complexities, such as potential catalyst inhibition by the pyridine nitrogen's lone pair.[3][4] Therefore, a highly active and carefully selected catalyst system is paramount for achieving efficient and high-yielding transformations.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle.[1][5] Understanding this mechanism is critical for rational troubleshooting and optimization.
// Nodes Pd0 [label="Pd(0)L_n\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="5-Chloro-2-ethoxy-\n3-nitropyridine (Ar-Cl)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; PdII_Complex [label="Ar-Pd(II)L_n-Cl\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="R-B(OH)₂\n+ Base"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; PdII_R_Complex [label="Ar-Pd(II)L_n-R\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar-R\nCoupled Product", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [label=""]; OxAdd -> PdII_Complex [label=""]; PdII_Complex -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [label=""]; Transmetalation -> PdII_R_Complex [label=""]; PdII_R_Complex -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } dot Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine (C-Cl) bond of the nitropyridine, forming a Pd(II) complex.[5] This is often the rate-limiting step for aryl chlorides. The electron-withdrawing nitro group on the pyridine ring makes the C-Cl bond more susceptible to this insertion.[6]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[7][8] This complex then transfers its organic group (R) to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Optimizing the Reaction: Key Components and Considerations
Achieving high yields with 5-Chloro-2-ethoxy-3-nitropyridine requires careful selection of each reaction component. The electron-deficient and sterically demanding nature of this substrate makes the choice of catalyst, ligand, and base particularly critical.
| Component | Recommended Choice(s) | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos , XPhos, RuPhos | The activation of C-Cl bonds requires highly active catalyst systems.[3] Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential.[9][10] They promote the formation of monoligated palladium species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[11] |
| Base | K₃PO₄ , K₂CO₃, Cs₂CO₃ | The base plays a crucial role in activating the boronic acid for transmetalation.[8][12] A moderately strong, non-nucleophilic base like potassium phosphate is often ideal, providing good reactivity while minimizing side reactions like ester hydrolysis if such functional groups are present.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A biphasic solvent system or a polar aprotic solvent is typically used. Water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[13] All solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[3] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to overcome the activation energy barrier for C-Cl bond cleavage.[5] Reaction progress should be monitored to avoid thermal decomposition of sensitive substrates or products. |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of 5-Chloro-2-ethoxy-3-nitropyridine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. [3][14]
Protocol A: Standard Conditions with SPhos Ligand
This protocol is a reliable starting point for coupling with a wide range of aryl- and heteroarylboronic acids.
Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-ethoxy-3-nitropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[14]
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the degassed toluene and degassed water via syringe.[14]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen contamination deactivating Pd(0). Insufficiently active ligand/catalyst system for C-Cl activation.[3] | Ensure all solvents are rigorously degassed.[3] Increase catalyst/ligand loading slightly (e.g., to 3-5 mol% Pd). Switch to a more active ligand system like XPhos or a palladacycle precatalyst. |
| Recovery of Starting Material | Poor Solubility: Reactants not fully dissolved at reaction temperature. Low Temperature: Insufficient energy to overcome the oxidative addition barrier. | Try a different solvent system like Dioxane/H₂O or DMF. Increase the reaction temperature in 10 °C increments, monitoring for decomposition. |
| Protodeboronation of Boronic Acid | Excess Water/Base/Heat: The boronic acid is converted back to an arene before it can transmetalate. | Use the boronic acid as a pinacol ester (BPin) derivative, which is more stable. Use a milder base (e.g., K₂CO₃) or slightly reduce the amount of water. |
| Formation of Homocoupled Product (Biaryl from Boronic Acid) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Improve degassing technique. Ensure a tight seal on the reaction vessel and maintain a positive pressure of inert gas.[3] |
| Dehalogenation of Starting Material | Hydride Source: Certain solvents or impurities can act as hydride sources, leading to reductive dehalogenation. | Ensure use of high-purity, anhydrous solvents. Avoid amine bases if possible. |
References
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ResearchGate. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 5-Chloro-2-ethoxy-3-nitropyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to not only execute this synthesis but also to understand the underlying chemical principles that govern its success, ultimately leading to improved yields and purity.
I. Introduction to the Synthesis: A Mechanistic Overview
The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a suitable precursor, typically 2,5-dichloro-3-nitropyridine, with sodium ethoxide.
The reaction is driven by the strong electron-withdrawing nature of the nitro group (-NO2) on the pyridine ring. This group significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In the case of 2,5-dichloro-3-nitropyridine, the nitro group at the 3-position strongly activates the chlorine atom at the 2-position (ortho) for substitution by the ethoxide nucleophile. The chlorine at the 5-position is meta to the nitro group and is therefore significantly less reactive. This inherent regioselectivity is a key principle to grasp for optimizing this synthesis.[1][2]
II. Recommended Experimental Protocol
While a specific, publicly available, detailed protocol for the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine (CAS 886373-32-6) is not readily found in standard chemical literature, a robust procedure can be adapted from established methods for similar nucleophilic aromatic substitutions on chloronitropyridines.[3] The following protocol is a recommended starting point, designed for both efficacy and safety.
Materials and Reagents:
-
2,5-Dichloro-3-nitropyridine
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Anhydrous Diethyl Ether or Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
Step 1: Preparation of Sodium Ethoxide Solution (in situ)
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).
-
Under a gentle flow of nitrogen, carefully add sodium metal (1.1 equivalents relative to 2,5-dichloro-3-nitropyridine) in small portions to the ethanol.
-
Causality: This reaction is exothermic and produces flammable hydrogen gas. An inert atmosphere and slow addition are crucial for safety. The in-situ preparation ensures a fresh, anhydrous solution of sodium ethoxide, which is a strong nucleophile and base.
-
-
Stir the mixture at room temperature until all the sodium has dissolved completely, resulting in a clear solution of sodium ethoxide.
Step 2: Nucleophilic Aromatic Substitution Reaction
-
Cool the sodium ethoxide solution to 0 °C using an ice bath.
-
Dissolve 2,5-dichloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred sodium ethoxide solution.
-
Causality: Maintaining a low temperature helps to control the exothermic reaction and minimize the formation of potential side products.
-
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 78 °C for ethanol).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible. Reaction times can vary but typically range from 4 to 12 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until the pH is approximately neutral.
-
Causality: This step neutralizes any unreacted sodium ethoxide.
-
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-Chloro-2-ethoxy-3-nitropyridine.
Quantitative Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Sodium Ethoxide : 2,5-dichloro-3-nitropyridine) | 1.1 : 1.0 | A slight excess of the nucleophile ensures complete consumption of the starting material. |
| Reaction Temperature | 0 °C to Reflux (~78 °C) | Initial cooling controls the exotherm, while reflux provides the necessary activation energy. |
| Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion and avoid prolonged heating which can lead to side products. |
| Expected Yield | 70-85% (post-purification) | Yields can vary based on reaction scale and purity of reagents. |
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes?
-
Issue: Incomplete reaction.
-
Potential Cause: Insufficient reaction time or temperature.
-
Solution: Ensure the reaction is monitored by TLC until the starting material is fully consumed. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. However, be cautious of potential side reactions with excessive heating.
-
-
Issue: Degradation of starting material or product.
-
Potential Cause: Presence of water in the reaction. Sodium ethoxide is a strong base and can be hydrolyzed, reducing its nucleophilicity. The starting material can also be susceptible to hydrolysis under basic conditions.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried. Prepare the sodium ethoxide solution in situ under an inert atmosphere.
-
-
Issue: Loss of product during work-up.
-
Potential Cause: Inefficient extraction or purification.
-
Solution: Ensure the aqueous layer is thoroughly extracted with the organic solvent. During column chromatography, carefully select the eluent system to achieve good separation without excessive band broadening.
-
Q2: I am observing multiple spots on my TLC plate, even after the starting material is gone. What are these side products?
-
Potential Side Product 1: 2,5-Diethoxy-3-nitropyridine
-
Cause: Reaction of the desired product with excess sodium ethoxide at elevated temperatures. The chlorine at the 5-position, while less reactive, can still undergo substitution under forcing conditions.
-
Solution: Use only a slight excess of sodium ethoxide (1.1 equivalents). Avoid prolonged reaction times at high temperatures once the starting material is consumed.
-
-
Potential Side Product 2: Hydrolysis products
-
Cause: Presence of water leading to the formation of hydroxy-pyridines.
-
Solution: As mentioned, strictly anhydrous conditions are crucial.
-
Q3: The purification by column chromatography is difficult, with poor separation. What can I do?
-
Issue: Co-elution of product and side products.
-
Solution: Optimize the eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) often provides better separation. Consider using a different stationary phase if silica gel is not effective.
-
-
Issue: Product streaking on the column.
-
Solution: Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading onto the column. Dry loading the sample onto a small amount of silica gel can also improve resolution.
-
IV. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the addition-elimination mechanism of the nucleophilic aromatic substitution.
Caption: SNAr mechanism for 5-Chloro-2-ethoxy-3-nitropyridine synthesis.
Troubleshooting Workflow
This flowchart provides a logical approach to diagnosing and resolving common issues in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
V. References
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
PubChem. (n.d.). 5-Chloro-2-nitropyridine. [Link]
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. [Link]
-
Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
Google Patents. (n.d.). CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine.
-
Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5,6-trichloro-3-nitropyridine. [Link]
-
Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
-
Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide | PDF. [Link]
-
ResearchGate. (2025). By-products of alcohol ethoxylation in the presence of triethylamine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. [Link]
-
Google Patents. (n.d.). UNITED STATES PATENT office.
-
Allschoolabs. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6. [Link]
-
ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. [Link]
Sources
Technical Support Center: 5-Chloro-2-ethoxy-3-nitropyridine
Welcome to the technical support guide for the purification of 5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6).[1][2] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this critical building block in high purity. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Safety First: Essential Handling Protocols
Before beginning any purification protocol, it is imperative to understand the safety profile of 5-Chloro-2-ethoxy-3-nitropyridine and related chemical structures. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar nitropyridines, such as 5-Chloro-2-nitropyridine, provide crucial guidance.[3][4][5]
Question: What are the primary hazards and necessary precautions?
Answer: Based on analogous compounds, 5-Chloro-2-ethoxy-3-nitropyridine should be handled with care. Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][6]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or generating dust, a NIOSH-approved respirator is necessary.[3]
Always wash hands thoroughly after handling the compound.[3]
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the purification of 5-Chloro-2-ethoxy-3-nitropyridine.
Question: What are the likely impurities from its synthesis?
Answer: The impurity profile depends on the synthetic route. A common route is the nucleophilic aromatic substitution of 2,5-dichloro-3-nitropyridine with sodium ethoxide. Potential impurities include:
-
Unreacted Starting Material: 2,5-dichloro-3-nitropyridine.
-
Positional Isomer: 5-Chloro-3-nitro-2-pyridinol, which can arise from hydrolysis of the starting material or product.
-
Over-reaction Products: Di-ethoxy-nitropyridine species if reaction conditions are not carefully controlled.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Question: What is the best general approach for purification: recrystallization or chromatography?
Answer: The choice depends on the impurity profile and the required scale.
-
For removing minor, structurally different impurities or for large-scale purification (>10 g): Recrystallization is often more efficient and economical.
-
For removing structurally similar impurities (e.g., positional isomers) or for small-scale, high-purity applications (<5 g): Flash column chromatography is generally the superior method.[7]
A logical workflow is to first attempt recrystallization. If purity targets are not met, the material can then be subjected to column chromatography.
Question: What is the expected physical state and solubility of this compound?
Answer: 5-Chloro-2-ethoxy-3-nitropyridine is a solid at room temperature.[1] Based on its structure and data for related compounds, it is expected to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and polar aprotic solvents (acetone, ethyl acetate), with lower solubility in alcohols (methanol, ethanol) and very poor solubility in water and non-polar solvents like hexanes.[3] This solubility profile is key to designing effective purification strategies.
Purification Workflow and Logic
The following diagram outlines the decision-making process for purifying crude 5-Chloro-2-ethoxy-3-nitropyridine.
Caption: Decision workflow for purification method selection.
Troubleshooting Guides
Recrystallization Issues
Question: I performed a recrystallization, but my yield is extremely low. What went wrong?
Answer: This is a common issue often related to solvent choice and technique. The cause is typically one of the following:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep most of it in solution even after cooling. The goal is to create a saturated solution at the solvent's boiling point.
-
Inappropriate Solvent: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble at room temperature, recovery will be poor.
-
Cooling Too Rapidly: Crash-cooling the solution (e.g., in an ice-water bath immediately) can lead to the formation of very fine, impure crystals or an oil, which are difficult to collect. Gradual cooling allows for the growth of larger, purer crystals.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.
Troubleshooting Steps:
-
If the filtrate is still colored or appears to contain product, try to slowly evaporate a portion of the solvent and cool again to recover more material.
-
For the next attempt, use less solvent. Add the hot solvent portion-wise to the crude material until it just dissolves.
-
Re-evaluate your solvent system. A solvent pair (e.g., ethanol/water or dichloromethane/hexanes) may provide a better solubility gradient.
Flash Column Chromatography Issues
Question: After running a column, my fractions are still impure. The spots on the TLC are overlapping. How can I improve separation?
Answer: Poor separation on a silica gel column is typically an issue of resolution, which is influenced by several factors.
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If it's not polar enough, the compounds will not move from the origin. The ideal eluent system should provide a target Rf value of ~0.3 for the desired compound on a TLC plate.[7]
-
Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel will cause bands to broaden and overlap. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.
-
Poor Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase, causing streaking and band distortion. Ensure the silica is packed as a uniform, homogenous slurry.
-
Sample Loading Technique: The initial band of material should be as narrow as possible. Dissolve the crude product in a minimal amount of a polar solvent (or the eluent itself) and load it carefully onto the top of the silica bed.
Troubleshooting Steps:
-
Optimize the Eluent: Use TLC to test various solvent ratios (e.g., increasing percentages of ethyl acetate in hexanes). A small amount of a modifier like triethylamine (~0.1%) can sometimes improve the peak shape for pyridine-containing compounds.
-
Use a Gradient: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
-
Reduce the Load: Use more silica gel for the same amount of crude material.
-
Check Packing: Ensure your column is packed perfectly vertically and the silica slurry is fully settled before loading your sample.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Water System
This protocol is a starting point and should be optimized based on small-scale trials.
-
Solvent Screening: Place ~20-30 mg of crude material into a small test tube. Add a suitable alcohol (e.g., ethanol or isopropanol) dropwise at room temperature until the solid dissolves. This tests for high solubility. If it dissolves easily, the single solvent is unsuitable.
-
Hot Dissolution: In a larger flask, add the crude 5-Chloro-2-ethoxy-3-nitropyridine. Heat the chosen alcohol in a separate beaker. Add the hot alcohol to the crude material in portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.
-
Crystallization: Add hot water dropwise to the hot alcoholic solution until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same alcohol/water ratio).
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into your column and use gentle air pressure to pack a uniform bed. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal volume of dichloromethane or the eluent mixture. Carefully apply the solution to the top of the silica bed.
-
Elution: Begin eluting with your chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Differential solubility at different temperatures | Differential partitioning between stationary and mobile phases |
| Best For | Removing dissimilar impurities, large scale | Removing similar impurities, high purity, small scale |
| Typical Solvents | Ethanol/Water, Isopropanol, Toluene | Hexanes/Ethyl Acetate, Dichloromethane/Methanol |
| Key Variable | Solvent Choice & Cooling Rate | Eluent Polarity & Column Packing |
References
-
Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. Link
-
Fisher Scientific. (2024). Safety Data Sheet: 5-Chloro-2-hydroxy-3-nitropyridine. Link
-
ECHEMI. (n.d.). 5-Chloro-2-nitropyridine SDS. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitropyridine. Link
-
The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Energy & Environmental Science. Link
-
ChemicalBook. (n.d.). 5-Chloro-2-nitropyridine synthesis. Link
-
Labsolu. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine. Link
-
Allschoolabs. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity. Link
-
BLD Pharm. (n.d.). 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine. Link
-
PubChem. (n.d.). 5-Chloro-2-nitropyridine. Link
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Link
-
Guidechem. (2024). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?. Link
-
Sigma-Aldrich. (n.d.). 5-Chloro-2-nitropyridine 97%. Link
-
Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Link
-
Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-nitropyridine 97%. Link
-
Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine. Link
-
Pharmaffiliates. (n.d.). 5-Chloro-2-nitropyridine. Link
-
Benchchem. (n.d.). Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography. Link
-
Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. Link
-
ResearchGate. (2010). 2-Chloro-5-nitropyridine. Link
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Buy Online - 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity , CAS No.886373-32-6 - We Deliver Worldwide [allschoolabs.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-ethoxy-3-nitropyridine
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-ethoxy-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine typically proceeds through one of two primary routes: the nitration of an ethoxypyridine precursor or a nucleophilic aromatic substitution (SNAr) on a nitropyridine core. This guide is structured to address the specific challenges of each pathway.
Synthetic Pathways Overview
The selection of a synthetic route depends on the availability of starting materials and the specific challenges of each transformation. Below is a high-level overview of the two most common pathways.
Part 1: Troubleshooting Guide for Route A - Nitration of 5-Chloro-2-ethoxypyridine
Nitrating a pyridine ring is an inherently challenging electrophilic aromatic substitution. The electron-withdrawing nature of the ring nitrogen deactivates the system, requiring harsh reaction conditions that can lead to side reactions and low yields.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration reaction has a very low yield or is not proceeding at all. What are the likely causes and solutions?
Answer: This is a common issue stemming from the deactivated nature of the pyridine ring. Several factors could be at play:
-
Insufficiently Strong Nitrating Agent: The combination of a chloro- and ethoxy-substituted pyridine ring requires a potent nitrating agent to generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺).[3] Standard nitric acid alone is often ineffective.
-
Low Reaction Temperature: While crucial for controlling selectivity, a temperature that is too low can completely stall the reaction. Nitration is exothermic, but an initial energy input is often required.[4]
-
Poor Solubility: If the starting material is not soluble in the acidic medium, the reaction will be limited to the interface between phases.[3]
Troubleshooting Workflow: Low Nitration Yield
Q2: I am getting a mixture of products, including what appears to be the wrong nitro-isomer. How can I improve regioselectivity?
Answer: Regioselectivity is dictated by the directing effects of the existing substituents (chloro and ethoxy groups) and reaction kinetics. The ethoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, but deactivating. The 3-position is meta to the chloro group and ortho to the ethoxy group. To favor the kinetic product (3-nitro):
-
Strict Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Add the nitrating agent dropwise while cooling the reaction vessel in an ice or dry ice/acetone bath to prevent temperature spikes that could favor thermodynamic, less-desired isomers.[1]
-
Order of Addition: Slowly add the pre-mixed, cooled nitrating agent to the dissolved substrate. This maintains a low concentration of the electrophile, favoring selective nitration at the most activated site.[1]
Q3: My reaction mixture is turning dark brown or black, suggesting decomposition. What can I do?
Answer: Charring indicates that the harsh, oxidizing conditions of the nitrating mixture are decomposing your starting material or product.[4] This is a sign that your reaction temperature is too high or the reaction time is too long.
-
Reduce Temperature: Perform the reaction at 0°C or even lower.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. Quench the reaction as soon as a significant amount of product has formed, before decomposition becomes prevalent.
-
Minimize Excess Reagents: Use a minimal excess of the nitrating agent to reduce the overall oxidative potential of the mixture.[1]
Table 1: Recommended Nitrating Conditions for Deactivated Pyridines
| Nitrating Agent Composition | Typical Temperature Range | Key Considerations |
| Conc. H₂SO₄ / Fuming HNO₃ (9:1 to 4:1 v/v) | 0°C to 120°C | Standard for deactivated rings. Higher H₂SO₄ ratio increases NO₂⁺ concentration.[3] |
| Fuming H₂SO₄ (Oleum) / Conc. HNO₃ | 0°C to 50°C | Extremely powerful. Use with caution for highly deactivated substrates. |
| KNO₃ / Conc. H₂SO₄ | 25°C to 100°C | Milder alternative, may offer better control for some substrates. |
Protocol 1: General Procedure for Nitration of 5-Chloro-2-ethoxypyridine
This protocol is a general guideline and must be optimized for your specific setup and scale.
-
Prepare Nitrating Mixture: In a flask cooled in an ice/salt bath (0°C to -10°C), slowly add fuming nitric acid to concentrated sulfuric acid with vigorous stirring. A typical ratio is 1:4 (HNO₃:H₂SO₄). Allow the mixture to cool.[1][5]
-
Substrate Addition: In a separate three-neck flask equipped with a thermometer, addition funnel, and nitrogen inlet, dissolve 5-Chloro-2-ethoxypyridine in a portion of concentrated sulfuric acid. Cool this mixture to 0°C.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution via the addition funnel. Maintain the internal temperature below 5-10°C throughout the addition.[1]
-
Monitoring: After addition is complete, let the reaction stir at the controlled temperature. Monitor its progress every 30-60 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1][5]
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. This step is highly exothermic and will cause foaming; proceed with extreme caution.[5]
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.[5]
Part 2: Troubleshooting Guide for Route B - SNAr Ethoxylation
Nucleophilic Aromatic Substitution (SNAr) is an effective method where the electron-withdrawing nitro group activates the pyridine ring for substitution. In this route, an ethoxide ion displaces a leaving group, typically a chloride, at the C2 position of a 2,5-dichloro-3-nitropyridine precursor.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction with sodium ethoxide is slow, incomplete, or requires very high temperatures. How can I improve the reaction rate?
Answer: The efficiency of an SNAr reaction is highly dependent on the nucleophile, solvent, and temperature.
-
Base/Nucleophile Strength: Ensure your sodium ethoxide is anhydrous and not degraded. It can be prepared fresh by reacting sodium metal with anhydrous ethanol. The concentration of the ethoxide is critical.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation (Na⁺) but not the nucleophile (EtO⁻), increasing its effective nucleophilicity. Running the reaction in ethanol is possible but may be slower.
-
Temperature: While higher temperatures increase the rate, they can also lead to side reactions. A moderate temperature of 50-80°C is a good starting point.
Q2: I am observing the formation of a disubstituted byproduct where both chlorine atoms have been replaced. How can I achieve selective mono-substitution?
Answer: This indicates your reaction is too forcing or the stoichiometry is incorrect. The nitro group strongly activates both the C2 and C6 (equivalent to C2) positions, but the C2 position is generally more activated.
-
Control Stoichiometry: Use precisely 1.0 equivalent of sodium ethoxide relative to your dichloro-nitropyridine starting material. Using an excess will inevitably lead to the disubstituted product.[8]
-
Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate to favor the more rapid substitution at the most activated site.
-
Order of Addition: Add the dichloro-nitropyridine solution slowly to the sodium ethoxide solution to avoid any localized excess of the starting material.
Protocol 2: General Procedure for SNAr Ethoxylation
This protocol is a general guideline and must be optimized for your specific setup and scale.
-
Prepare Nucleophile: Under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol. Alternatively, use commercially available sodium ethoxide.[9]
-
Reaction Setup: In a separate flask, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, DMF).
-
Reaction: Heat the substrate solution to the desired temperature (e.g., 60°C). Slowly add the sodium ethoxide solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS to track the disappearance of starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. (n.d.). Benchchem.
- Troubleshooting guide for nitration reactions. (n.d.). Benchchem.
- 5-Chloro-2-nitropyridine synthesis. (n.d.). ChemicalBook.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry.
- How is 5-Chloro-2-nitropyridine synthesized and what are its applications? (n.d.). Guidechem.
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Department of Chemistry, University of Hamburg.
- Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube.
- Safety Data Sheet - 5-Chloro-2-nitropyridine. (2024). Jubilant Ingrevia.
- EAS Reactions of Pyridine Explained. (2024). Pearson+.
- Computational Study of SNAr Reaction Mechanisms. (2024). ResearchGate.
- A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. (n.d.). ResearchGate.
- A study of the mixed acid nitration of 2-amino-5-chloropyridine. (n.d.). Digital Commons @ NJIT.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines. (n.d.). ChemRxiv.
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry.
- An In-depth Technical Guide to 2-Ethoxy-5-nitropyridin-4-amine: Structural Features and Significance. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: 5-Chloro-2-ethoxy-3-nitropyridine
Welcome to the technical support guide for 5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic building block. In our experience, understanding the nuances of a reagent's stability is paramount for reproducible and successful experimental outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-Chloro-2-ethoxy-3-nitropyridine?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
Q2: I've noticed the solid material has developed a yellowish or brownish tint. Is it still usable?
A2: A change in color from its typical off-white or pale yellow appearance is a visual indicator of potential degradation. While slight discoloration may not significantly impact every application, it warrants caution. We recommend running a purity check (e.g., HPLC, NMR) against a reference standard before use in any critical reaction step. The discoloration could be due to the formation of nitro-group-related impurities or slow decomposition.
Q3: Is 5-Chloro-2-ethoxy-3-nitropyridine sensitive to light?
A3: While specific photostability data for this exact molecule is not widely published, nitropyridine derivatives can be sensitive to light.[2] As a precautionary measure, and in line with best practices for stability testing, the compound should be stored in an amber or opaque container to protect it from light.[3][4] If you are working with solutions of this compound for extended periods, it is best to protect them from direct light exposure.
Q4: What happens if the compound is exposed to water or protic solvents?
A4: The 2-ethoxy group on the pyridine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 5-Chloro-2-hydroxy-3-nitropyridine.[5] While stable under neutral aqueous conditions for short periods, prolonged exposure or harsh pH conditions should be avoided unless hydrolysis is the intended reaction.
Q5: What are the primary chemical incompatibilities I should be aware of?
A5: Avoid strong oxidizing agents, strong reducing agents, and strong bases.[6][7] Strong bases can deprotonate the pyridine ring or promote nucleophilic substitution, while strong reducing agents can reduce the nitro group. Strong oxidizing agents may react with the pyridine ring or the ethoxy group.
In-Depth Troubleshooting Guides
Issue 1: My reaction is giving low yields and multiple unidentified side products.
Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction to displace the chloride at the C5 position, but my yields are inconsistent, and I see several spots on my TLC plate that I cannot identify. What could be the cause?
Answer: This is a common issue that can often be traced back to the stability and reactivity of the 5-Chloro-2-ethoxy-3-nitropyridine starting material under your specific reaction conditions. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. However, this activation also makes other positions on the ring susceptible to side reactions, especially with potent nucleophiles or under non-optimized conditions.
Causality and Troubleshooting Steps:
-
Purity of Starting Material: First, confirm the purity of your 5-Chloro-2-ethoxy-3-nitropyridine. As discussed, improper storage can lead to degradation. A quick purity check by HPLC or ¹H NMR can save significant time and resources.
-
Reactivity of the Nitro Group: The nitro group at the C3 position is a strong electron-withdrawing group, which activates the chloro-substituent for displacement. However, in some cases, particularly with soft nucleophiles like thiols, the nitro group itself can be displaced.[8] While the chloro group is generally a better leaving group, displacement of the nitro group is a potential side reaction to consider, especially at elevated temperatures.
-
Hydrolysis of the Ethoxy Group: If your reaction is run in the presence of water or under basic conditions (e.g., using NaOH, KOH), you may be inadvertently hydrolyzing the ethoxy group at the C2 position to a hydroxyl group.[5] This would form 5-Chloro-2-hydroxy-3-nitropyridine, which will have different reactivity and solubility, contributing to a complex product mixture.
-
Choice of Base: The choice of base is critical. Strong, hard bases like alkali metal hydroxides can promote the aforementioned hydrolysis. Consider using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a milder inorganic base like potassium carbonate (K₂CO₃) to scavenge acid produced during the reaction without competing with your primary nucleophile.[8][9]
Issue 2: My solution of 5-Chloro-2-ethoxy-3-nitropyridine in an organic solvent darkens over time, even when stored in the dark.
Question: I prepared a stock solution of the compound in DMF for a high-throughput screen. After a day, the solution has turned from colorless to a dark yellow/brown. What is happening?
Answer: The darkening of solutions, especially in aprotic polar solvents like DMF or DMSO, is often indicative of a slow decomposition reaction. This is a well-known issue with many electron-deficient aromatic compounds.
Causality and Troubleshooting Steps:
-
Solvent Purity: Commercial grades of DMF can contain impurities like dimethylamine and formic acid (from hydrolysis). Dimethylamine is a nucleophile that can react with your compound over time, leading to colored byproducts. Formic acid can promote hydrolysis of the ethoxy group if residual water is present.
-
Solution: Use a high-purity, anhydrous grade of DMF. If you suspect amine contamination, you can test the solvent with a pH strip (it should be neutral). For highly sensitive reactions, consider using freshly distilled or commercially available dry solvents.
-
-
Thermal Instability: While the solid may be stable at room temperature for short periods, compounds in solution can have lower thermal stability.[10] If your stock solution is stored at room temperature, this could accelerate decomposition.
-
Solution: Store stock solutions at a lower temperature (e.g., 2-8°C or -20°C). It is best practice to prepare stock solutions fresh, but if they must be stored, do so at low temperatures and for the shortest possible duration.
-
-
Reaction with the Solvent: Although less common, highly activated aromatic systems can sometimes react with solvents like DMSO under specific conditions (e.g., elevated temperatures, presence of a base).
Below is a logical workflow for troubleshooting stability issues you might encounter.
Caption: Workflow for troubleshooting stability issues.
Potential Decomposition Pathways
Understanding the potential ways 5-Chloro-2-ethoxy-3-nitropyridine can decompose is key to preventing these issues. The molecule has several reactive sites. The primary pathways for degradation include nucleophilic substitution, hydrolysis, and reduction.
| Pathway | Reagent/Condition | Primary Degradation Product(s) |
| Nucleophilic Substitution (C5) | Nucleophiles (e.g., R-NH₂, R-SH) | 5-substituted-2-ethoxy-3-nitropyridine |
| Hydrolysis (C2) | Water (acidic or basic conditions) | 5-Chloro-2-hydroxy-3-nitropyridine |
| Reduction (Nitro group) | Reducing agents (e.g., H₂/Pd, Na₂S₂O₄) | 5-Chloro-2-ethoxy-pyridin-3-amine |
| Nucleophilic Substitution (C3) | Strong, soft nucleophiles (e.g., R-S⁻) | 5-Chloro-2-ethoxy-3-substituted-pyridine |
Below is a diagram illustrating these potential transformations.
Caption: Potential decomposition pathways.
Experimental Protocols
To proactively assess the stability of 5-Chloro-2-ethoxy-3-nitropyridine under your specific experimental conditions, a forced degradation study is highly recommended.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradants and sensitive conditions.
1. Sample Preparation:
-
Prepare a stock solution of 5-Chloro-2-ethoxy-3-nitropyridine in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B compliant) for a defined period.[3] A "dark control" sample, wrapped in aluminum foil, should be stored under the same temperature conditions.
3. Analysis:
-
After the designated time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the initial solvent mixture.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for identifying the mass of any degradation products.
Protocol: Stability-Indicating HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
This method should provide good separation between the parent compound and potential degradation products. The peak purity can be assessed using a photodiode array (PDA) detector.
By implementing these troubleshooting guides and proactive stability assessments, you can ensure the reliability of your experiments and the integrity of your results when working with 5-Chloro-2-ethoxy-3-nitropyridine.
References
- BenchChem. (n.d.). Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-CHLORO-2-NITROPYRIDINE.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 5-Chloro-3-nitropyridin-2-ol.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Chloro-5-nitropyridine.
- BLD Pharm. (n.d.). 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China.
- ChemicalBook. (n.d.). 5-Chloro-2-nitropyridine synthesis.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- ResearchGate. (2015, July). Synthesis, spectroscopic and thermal characterization of non-metal cation (nmc) pentaborates salts containing 2-amino-5-nitropyridine and 2-amino-6-methylpyridine as cation.
- ResearchGate. (n.d.). Reactions of 4‐amino‐2‐chloro‐3,5‐dinitropyridine 5 with nucleophiles.
- BenchChem. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
- National Institutes of Health. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- AK Scientific, Inc. (n.d.). 5-Chloro-2-nitropyridine.
- European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- BenchChem. (n.d.). Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
Sources
- 1. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting failed reactions with 5-Chloro-2-ethoxy-3-nitropyridine
Technical Support Center: 5-Chloro-2-ethoxy-3-nitropyridine
Introduction: Understanding the Substrate
5-Chloro-2-ethoxy-3-nitropyridine is a highly functionalized heterocyclic building block valuable in medicinal chemistry and materials science. Its reactivity is governed by the interplay of its substituents:
-
Pyridine Ring: An inherently electron-deficient aromatic system, predisposing it to nucleophilic attack.[1]
-
Nitro Group (-NO₂): A powerful electron-withdrawing group at the 3-position. This group strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[2][3]
-
Chloro Group (-Cl): A competent leaving group located at the 5-position, serving as the primary site for substitution in both SNAr and cross-coupling reactions.
-
Ethoxy Group (-OEt): An electron-donating group at the 2-position, which can influence the electron density and steric environment of the ring.
This unique combination of functionalities makes the molecule a versatile intermediate but also introduces specific challenges in reaction design and execution. This guide provides a structured, question-and-answer approach to troubleshoot common failed reactions.
Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a primary application for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized "Meisenheimer" intermediate.[4] Success hinges on the stability of this intermediate and the rates of nucleophilic attack and leaving group departure.
FAQ 1: My SNAr reaction with an amine or alcohol nucleophile shows no conversion or is extremely slow. What is the primary cause?
Answer: This is a common issue and typically points to insufficient activation of the C-Cl bond or a insufficiently reactive nucleophile.
-
Root Cause Analysis: The chloro-substituent at C5 is meta to the strongly activating nitro group at C3. In SNAr, activation is most pronounced at the ortho and para positions, where the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group.[2] The meta relationship provides less stabilization, making the C5 position less electrophilic than, for example, the C2 or C4 positions on a similarly substituted pyridine.[5]
-
Recommended Solutions:
-
Enhance Nucleophilicity: A weak nucleophile will struggle to attack the moderately activated C5 position.
-
For Alcohols/Thiols: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the nucleophile, generating the more potent alkoxide or thiolate.
-
For Amines: While amines are neutral nucleophiles, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to scavenge the HCl generated, driving the reaction forward.[4]
-
-
Optimize Solvent and Temperature:
-
Solvent: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are excellent at stabilizing the charged Meisenheimer intermediate and do not excessively solvate the nucleophile, preserving its reactivity.[4][5]
-
Temperature: Many SNAr reactions require significant thermal energy to overcome the initial activation barrier.[5] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
-
-
Workflow: Overcoming Low SNAr Reactivity
Caption: Troubleshooting workflow for low SNAr reactivity.
FAQ 2: I am observing an unexpected side product. Could the nucleophile be attacking another position?
Answer: While the C-Cl bond is the intended reaction site, side reactions are possible under forcing conditions.
-
Potential Side Reaction: Displacement of the Ethoxy Group The ethoxy group is at the C2 position, which is ortho to the activating nitro group. This makes the C2 carbon highly electrophilic.[6] While an ethoxy group is a poorer leaving group than chloride, a highly potent nucleophile under high temperatures could potentially displace it.
-
Diagnostic Steps:
-
LC-MS Analysis: Check the mass of the side product. A mass corresponding to the displacement of -OEt (+Cl, -OEt) would confirm this pathway.
-
Reaction Monitoring: Take aliquots over time. If the side product appears only after prolonged heating or at higher temperatures, it suggests it's a result of forcing conditions.
-
-
Mitigation Strategy:
-
Employ the mildest possible conditions that still afford a reasonable rate for the desired C5 substitution. Avoid excessive heating.
-
If possible, use a slightly less reactive nucleophile or a lower concentration of base to temper reactivity.
-
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of 5-Chloro-2-ethoxy-3-nitropyridine can be functionalized via cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). These reactions are highly dependent on the catalytic system.
FAQ 3: My Suzuki-Miyaura coupling with a boronic acid is failing to give any product, and I am recovering my starting material.
Answer: Failure in Suzuki coupling of heteroaryl chlorides is almost always a catalyst issue, specifically related to the oxidative addition step.
-
Root Cause Analysis: The oxidative addition of an aryl chloride bond to a Pd(0) center is the rate-limiting step and is significantly more challenging than for aryl bromides or iodides. Electron-deficient pyridyl chlorides require a highly active, electron-rich, and sterically hindered catalyst to facilitate this step.
-
Recommended Solutions:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[7] You must use a modern, specialized ligand system.
-
Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard for coupling aryl chlorides.[8] Screen ligands such as XPhos, SPhos, or RuPhos .
-
Recommended Pre-catalysts: Use air-stable Pd(II) pre-catalysts (e.g., XPhos-Pd-G3) that efficiently generate the active Pd(0) species in situ.
-
-
Base and Solvent Optimization: The base is critical for activating the boronic acid.
-
Bases: Strong inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally effective.[7]
-
Solvents: Anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF are standard.
-
-
-
Data Table: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Options | Rationale |
| Pd Pre-catalyst | XPhos-Pd-G3, SPhos-Pd-G3 | Air-stable, reliable generation of active Pd(0). |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines promote difficult oxidative addition of Ar-Cl bonds.[8] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases effective in activating boronic acids. |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, aprotic solvents common for cross-coupling. Must be degassed. |
| Temperature | 80-110 °C | Sufficient thermal energy is required. |
-
Experimental Protocol: General Procedure for Suzuki Coupling Catalyst Screening
-
To an oven-dried vial under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2-ethoxy-3-nitropyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, prepare a stock solution of the Pd pre-catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) in the chosen anhydrous, degassed solvent.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
FAQ 4: My Buchwald-Hartwig amination is giving a low yield and a significant amount of a de-chlorinated side product.
Answer: This points to a competition between the desired reductive elimination to form the C-N bond and an undesired side reaction, typically hydrodehalogenation.[9]
-
Root Cause Analysis: The catalytic cycle for Buchwald-Hartwig amination involves several steps.[10][11] After the palladium-amido complex is formed, it can either undergo reductive elimination to give the desired product or an unproductive β-hydride elimination (if the amine has β-hydrogens) followed by reductive elimination, which results in the replacement of the chlorine with a hydrogen atom.[10] The choice of ligand and base is critical to favor the desired pathway.
-
Recommended Solutions:
-
Ligand Selection is Critical: The ligand's steric and electronic properties directly influence the outcome.
-
Use Bulky Ligands: Sterically hindered ligands like the Buchwald dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are designed to promote fast reductive elimination, outcompeting side reactions.[10][12]
-
Avoid PPh₃: Triphenylphosphine is generally a poor ligand for this transformation.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-catalyst adduct.
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base.
-
Alternative for Base-Sensitive Substrates: If NaOtBu causes decomposition, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.[13]
-
-
Control Temperature: Excessive heat can promote catalyst decomposition and side reactions like hydrodehalogenation.[9] Run the reaction at the lowest temperature that allows for a reasonable conversion rate (typically 80-110 °C).
-
-
Mechanism: Competing Pathways in Buchwald-Hartwig Amination
Caption: Competing pathways in the Buchwald-Hartwig reaction.
Part 3: General Troubleshooting and Compound Stability
FAQ 5: I am recovering my starting material in all attempted reactions. Could the material itself be the problem?
Answer: While catalyst or reaction conditions are the most likely culprits, it is always prudent to verify the integrity of your starting material.
-
Purity Check:
-
Run a ¹H NMR and compare it to the expected spectrum. Look for impurities that might be catalyst poisons (e.g., residual sulfur-containing compounds).
-
Check the melting point. A broad or depressed melting point compared to the literature value (119-123 °C) suggests impurities.[14]
-
-
Stability:
-
5-Chloro-2-ethoxy-3-nitropyridine is generally stable under recommended storage conditions (cool, dry, away from light).[15]
-
It is incompatible with strong oxidizing agents.[16] Thermal decomposition can release toxic fumes like NOx and HCl.[16]
-
Ensure that solvents used are anhydrous and, for cross-coupling reactions, thoroughly degassed. Oxygen can lead to catalyst decomposition and unwanted side reactions.[9][17]
-
FAQ 6: My reaction works, but purification is difficult due to a persistent impurity. What should I do?
Answer: Purification challenges often arise from side products with similar polarity to the desired product.
-
Identify the Impurity: Use LC-MS to determine the mass of the impurity. This can provide clues to its identity (e.g., hydrodehalogenated starting material, homocoupled boronic acid, etc.).
-
Optimize Chromatography:
-
Try a different solvent system for your column chromatography. A switch from ethyl acetate/hexanes to dichloromethane/methanol can sometimes provide better separation.
-
Consider using a different stationary phase, such as alumina instead of silica gel.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
References
- Reactivity of the nitro group on a pyridine ring. BenchChem.
- Technical Support Center: Optimizing SNAr Reactions with 2-Chloro-4-nitropyridine. BenchChem.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
- Buchwald–Hartwig amin
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange.
- Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. Jubilant Ingrevia.
- How is 5-Chloro-2-nitropyridine synthesized and what are its applic
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- 5-Chloro-2-ethoxy-3-nitropyridine. BLD Pharm.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2,3-dichloroquinoxaline. BenchChem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. guidechem.com [guidechem.com]
- 15. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. Troubleshooting [chem.rochester.edu]
Scaling up 5-Chloro-2-ethoxy-3-nitropyridine synthesis
An essential intermediate in pharmaceutical and agrochemical research, 5-Chloro-2-ethoxy-3-nitropyridine is critical for developing novel molecular entities. However, scaling its synthesis from the benchtop to pilot scale presents distinct challenges that can impede research timelines and consume valuable resources. Common issues include inconsistent yields, difficult purifications, and ensuring regioselective substitution.
This technical support center, designed for chemists and process scientists, provides a centralized resource for troubleshooting the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine. It is structured around the most prevalent and reliable synthetic route: the selective nucleophilic aromatic substitution (SNAr) of 2,5-dichloro-3-nitropyridine with sodium ethoxide. Here, we address common experimental hurdles with evidence-based solutions and explain the chemical principles behind each recommendation.
Core Synthesis Workflow
The recommended pathway involves the selective displacement of the chlorine atom at the C2 position of the pyridine ring. This position is highly activated by the cumulative electron-withdrawing effects of the adjacent nitro group (at C3) and the ring nitrogen, making it significantly more electrophilic than the chlorine at the C5 position.
Caption: High-level workflow for the synthesis of 5-Chloro-2-ethoxy-3-nitropyridine.
Recommended Experimental Protocol
This protocol is a baseline for a laboratory-scale synthesis. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for determining reaction completion.
Materials:
-
2,5-Dichloro-3-nitropyridine (>98% purity)[1]
-
Sodium ethoxide (stored under inert gas)
-
Anhydrous Ethanol (EtOH), 200 proof
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath.
-
Nucleophilic Attack: Add sodium ethoxide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material spot has been consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add deionized water to quench the excess sodium ethoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual ethanol and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield 5-Chloro-2-ethoxy-3-nitropyridine as a crystalline solid.
Troubleshooting Guide
| Issue / Question | Potential Cause & Scientific Explanation | Recommended Solution & Validation |
| Q1: My reaction yield is very low, or the reaction did not proceed at all. What went wrong? | 1. Inactive Nucleophile: Sodium ethoxide is extremely hygroscopic. Any moisture in the reaction will preferentially react with the ethoxide, quenching it, or hydrolyze the starting material. 2. Insufficient Temperature/Time: While the reaction is exothermic, SNAr reactions still require sufficient activation energy. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. | 1. Ensure Anhydrous Conditions: Use freshly opened or properly stored sodium ethoxide. Ensure your ethanol is truly anhydrous (200 proof). Consider preparing sodium ethoxide in situ from sodium metal and anhydrous ethanol under an inert atmosphere for maximum reactivity. 2. Optimize Reaction Conditions: After the initial exothermic addition at low temperature, allow the reaction to warm to room temperature. If conversion is still slow (monitored by TLC/HPLC), gently heat the reaction to 40-50 °C. Validate by observing the disappearance of starting material. |
| Q2: I'm seeing a significant amount of a second product in my crude NMR/LC-MS. What is it? | 1. Di-substitution Product: If an excess of sodium ethoxide is used (>1.2 eq) or the reaction is run at elevated temperatures for a prolonged period, a second substitution can occur at the less-activated C5 position, yielding 2,5-diethoxy-3-nitropyridine. 2. Hydrolysis Product: If significant water was present, you may have formed 5-chloro-2-hydroxy-3-nitropyridine from the hydrolysis of the starting material. | 1. Control Stoichiometry and Temperature: Use a slight excess of sodium ethoxide (1.05 eq) and maintain strict temperature control. Add the nucleophile slowly at low temperature before allowing it to warm. Validate the structure of the byproduct by mass spectrometry; the di-substituted product will have a molecular weight corresponding to the loss of two HCl molecules and the addition of two ethoxy groups. 2. Re-verify Anhydrous Setup: See solution for Q1. The hydroxy-pyridone byproduct will have a different polarity and can often be removed via recrystallization or column chromatography. |
| Q3: The reaction turned dark brown/black, and I isolated a complex mixture of products. | Decomposition: Nitropyridines can be sensitive to strongly basic conditions and high temperatures. The combination can lead to decomposition pathways and polymerization, especially if impurities are present in the starting material.[2] | Maintain Strict Temperature Control: Do not let the initial exothermic addition exceed 10 °C. If heating is required, do so gently and for the minimum time necessary to achieve full conversion. Ensure the purity of your 2,5-dichloro-3-nitropyridine starting material is high.[1] |
| Q4: My final product is an oil or waxy solid and won't crystallize properly. | Presence of Impurities: Residual solvent, unreacted starting material, or the di-substituted byproduct can act as eutectic impurities, depressing the melting point and preventing proper crystal lattice formation. The melting point of pure 2,5-dichloro-3-nitropyridine is 41-45 °C. | 1. Re-purify: Perform column chromatography on silica gel to separate the target compound from more polar or less polar impurities. 2. Improve Recrystallization: Ensure the crude material is fully dissolved in the minimum amount of hot solvent, then allow it to cool slowly and undisturbed. Adding a seed crystal of pure product can initiate crystallization. Try different solvent systems (e.g., isopropanol, hexanes/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q: Is it better to synthesize the 2,5-dichloro-3-nitropyridine starting material or purchase it? A: For lab-scale synthesis, purchasing is highly recommended. The synthesis of 2,5-dichloro-3-nitropyridine typically involves the nitration of 2,6-dichloropyridine at high temperatures (e.g., 120 °C) with a mixture of concentrated sulfuric acid and potassium nitrate or nitric acid.[3][4] These reactions are hazardous, require specialized equipment, and can generate significant acidic waste.[4][5]
Q: What are the primary safety concerns for this reaction? A: The main hazards are associated with the reagents.
-
Sodium Ethoxide: A flammable, corrosive solid that reacts violently with water. Handle in an inert atmosphere (glovebox or under nitrogen/argon) and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Nitrated Pyridines: Nitroaromatic compounds should be handled with care as they can be thermally sensitive.[2] The product may be an irritant to the skin, eyes, and respiratory system, similar to related compounds.[6][7]
-
Nitration Reactions (if preparing starting material): Nitric acid is a strong oxidizer and highly corrosive.[8][9] Nitration reactions can be violently exothermic and must be performed with extreme caution, proper cooling, and slow reagent addition in a chemical fume hood.[10][11]
Q: How can I definitively confirm the regioselectivity of the ethoxy substitution? A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the protons on the pyridine ring will show distinct chemical shifts and coupling constants. Comparing the spectrum of the product to the starting material will show the disappearance of one proton signal and a shift in the others. Furthermore, Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity of the ethoxy group's methylene protons (-OCH₂CH₃) to the proton at the C4 position, confirming substitution at C2.
Q: Can I use other alkoxides, like sodium methoxide or t-butoxide, in this reaction? A: Yes, this SNAr reaction is generally applicable to other alkoxides. Sodium methoxide will yield the 2-methoxy analog, while a bulkier nucleophile like sodium t-butoxide will also react, though potentially at a slower rate due to steric hindrance. The choice of alkoxide is dictated by the desired final product for your drug development program. The reaction mechanism remains the same.
References
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
-
Safety Data Sheet - 5-CHLORO-2-NITROPYRIDINE. Jubilant Ingrevia. Available at: [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o871. Available at: [Link]
-
5-Chloro-2-ethoxy-3-nitropyridine. Allschoolabs. Available at: [Link]
-
5-Chloro-2-nitropyridine. PubChem. Available at: [Link]
- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.
-
NITRIC ACID SAFETY. University of California, Santa Barbara. Available at: [Link]
-
Mercarbide Catalyst for Alcohol Ethoxylation. CORE. Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]
- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.
-
Nitration reaction safety. YouTube. Available at: [Link]
-
Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Nitric acid - Incident management. GOV.UK. Available at: [Link]
-
Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. Available at: [Link]
-
Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. Available at: [Link]
-
Synthesis of 2,5-dichloro-3-nitrobenzoic acid. PrepChem.com. Available at: [Link]
Sources
- 1. 2,5-Dichloro-3-nitropyridine | 21427-62-3 | TCI AMERICA [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.com [ehs.com]
- 10. youtube.com [youtube.com]
- 11. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Impact of solvent choice on 5-Chloro-2-ethoxy-3-nitropyridine reactivity
Welcome to the technical support center for 5-Chloro-2-ethoxy-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical insights, troubleshooting advice, and robust protocols for utilizing this versatile synthetic building block. Our focus is to bridge theoretical understanding with practical application, ensuring your experiments are both successful and reproducible.
Part 1: Foundational Concepts & FAQs
This section addresses the most common questions regarding the reactivity of 5-Chloro-2-ethoxy-3-nitropyridine, with a special emphasis on the critical role of solvent selection in nucleophilic aromatic substitution (SNAr) reactions.
Q1: What is the primary mechanism of reaction for 5-Chloro-2-ethoxy-3-nitropyridine with nucleophiles?
The primary reaction pathway is a Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position (attached to the chlorine), breaking the aromaticity of the pyridine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position, which makes the C2 position highly electrophilic and susceptible to nucleophilic attack.[1][3] The ethoxy group at C2 also influences the electronic environment of the ring.
Q2: Why is the choice of solvent so critical for the reactivity of this compound?
Solvent choice is paramount because it directly influences both the nucleophile's reactivity and the stability of the charged Meisenheimer complex intermediate. The ideal solvent must effectively solvate and stabilize this intermediate without rendering the nucleophile inert through excessive solvation.
The rate of an SNAr reaction is profoundly affected by the solvent's ability to support the formation of the charged intermediate.[4] Solvents are broadly categorized into polar aprotic and polar protic, each having a distinct impact on the reaction kinetics.
Q3: Which solvents are recommended for SNAr reactions with 5-Chloro-2-ethoxy-3-nitropyridine, and why?
For most SNAr reactions, polar aprotic solvents are the preferred choice. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
Causality:
-
Stabilization of Intermediate: Polar aprotic solvents possess large dipole moments that effectively stabilize the negatively charged Meisenheimer complex.[1]
-
Enhanced Nucleophilicity: Crucially, these solvents do not have acidic protons (like the -OH or -NH groups in protic solvents). They solvate cations well but leave the anionic nucleophile relatively "bare" and highly reactive.[5] In contrast, polar protic solvents can form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and slows down the initial attack.[5]
The following diagram illustrates the mechanistic steps and the role of the solvent.
Caption: SNAr mechanism for 5-Chloro-2-ethoxy-3-nitropyridine.
Q4: Can polar protic solvents ever be used?
Yes, but with careful consideration. Polar protic solvents like ethanol, isopropanol, and water can be used, particularly with strong, unhindered nucleophiles.
-
Advantages: They are often less expensive, have lower boiling points for easier removal, and can be excellent at dissolving certain nucleophiles (e.g., amine salts).
-
Disadvantages: As mentioned, they can significantly reduce the reactivity of the nucleophile through hydrogen bonding.[5] This often necessitates higher reaction temperatures or longer reaction times. They are generally not recommended for reactions with weak nucleophiles.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient Nucleophile Reactivity: The chosen nucleophile is too weak or sterically hindered. 2. Poor Solvent Choice: A protic solvent is deactivating the nucleophile. 3. Low Temperature: The activation energy for the rate-determining step is not being overcome. 4. Deactivated Substrate: Unexpected side reaction or degradation of the starting material. | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine), add a non-nucleophilic base (e.g., Triethylamine, DIPEA) to generate the more reactive free base. For alcohols or thiols, use a stronger base like NaH or K₂CO₃ to form the corresponding alkoxide/thiolate. 2. Switch to a Polar Aprotic Solvent: Change the solvent to DMF or DMSO to enhance nucleophile reactivity.[1] 3. Increase Temperature: Heat the reaction. SNAr reactions often require elevated temperatures (e.g., 80-140 °C) to proceed at a reasonable rate.[6] 4. Verify Starting Material: Check the purity of your 5-Chloro-2-ethoxy-3-nitropyridine via NMR or LC-MS. |
| Formation of Multiple Products | 1. Side Reactions with Solvent: The solvent (e.g., an alcohol) is acting as a competing nucleophile at high temperatures. 2. Decomposition: The starting material or product is unstable under the reaction conditions (e.g., strong base, high heat). 3. Reaction with Base: The base used is nucleophilic and competes with the primary nucleophile. | 1. Use an Inert Solvent: Switch to a non-nucleophilic solvent like DMF, DMSO, or Toluene. 2. Lower Temperature/Shorter Time: Optimize the reaction to find the lowest effective temperature and run for the minimum time required. Monitor closely by TLC or LC-MS. 3. Use a Non-Nucleophilic Base: Employ a sterically hindered base like Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Difficulty with Product Isolation/Workup | 1. High-Boiling Solvent: DMF or DMSO are difficult to remove under standard rotary evaporation. 2. Product is Water-Soluble: The final compound has high polarity and partitions into the aqueous layer during extraction. | 1. Azeotropic Removal/Distillation: For DMF, add toluene and water and rotary evaporate to azeotropically remove it. For DMSO, a high-vacuum distillation or extensive aqueous extraction is necessary. Consider if a lower-boiling solvent like Acetonitrile or THF could work. 2. Alternative Extraction: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase. Use a more polar organic solvent for extraction, such as Ethyl Acetate or Dichloromethane, and perform multiple extractions. |
Part 3: Data & Protocols
Comparative Reactivity Data in Various Solvents
While specific kinetic data for 5-Chloro-2-ethoxy-3-nitropyridine is not widely published, the following data for the structurally related 2,4-dichloro-5-nitropyridine reacting with piperidine provides a strong indication of expected solvent effects. The trend of significantly faster rates in polar aprotic solvents is directly applicable.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Approx.) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | ~250 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~200 |
| Acetonitrile | Polar Aprotic | 37.5 | ~180 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~95 |
| Methanol | Polar Protic | 32.7 | ~30 |
| Toluene | Non-Polar | 2.4 | ~15 |
| Hexane | Non-Polar | 1.9 | <1 |
Data is synthesized and generalized from a comparative study on a similar substrate for illustrative purposes.[4]
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific nucleophiles. Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon) if using moisture-sensitive reagents like NaH.
Protocol 1: General Amination using a Secondary Amine in a Polar Aprotic Solvent
This protocol is suitable for reacting 5-Chloro-2-ethoxy-3-nitropyridine with a secondary amine like morpholine or piperidine.
Caption: Workflow for a typical amination reaction.
Methodology:
-
Preparation: To a round-bottom flask, add 5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF (5-10 mL per mmol of substrate).
-
Nucleophile Addition: Add the secondary amine (1.1 - 1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol Nucleophile (Alkoxide Formation)
This protocol is for forming an ether linkage by reacting with an alcohol.
Methodology:
-
Alkoxide Formation: In a separate flask under an inert atmosphere, add anhydrous THF and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Cool to 0 °C. Slowly add the desired alcohol (1.2 eq) and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: In the main reaction flask, dissolve 5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq) in anhydrous THF.
-
Reaction: Slowly add the prepared alkoxide solution to the substrate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be required for less reactive alcohols.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Sung, D. D. et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions. Bioorganic Chemistry, 57, 83-91. Available at: [Link]
-
Wang, R. et al. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available at: [Link]
-
Gazitúa, M. et al. (2021). Nature of the nucleophile and solvent effect on a SNAr reaction. New Journal of Chemistry, 45(10), 4645-4653. Available at: [Link]
-
LibreTexts Chemistry. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Campodónico, P. R. et al. (2021). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Available at: [Link]
-
Ghaffari, S. et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 17(12), 14033-14044. Available at: [Link]
-
Organic Chemistry Explained. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 5-Chloro-2-ethoxy-3-nitropyridine Cross-Coupling
Welcome to the technical support center for the cross-coupling of 5-Chloro-2-ethoxy-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of 5-Chloro-2-ethoxy-3-nitropyridine?
The primary challenges with this substrate arise from a combination of electronic and steric factors:
-
Electron-Deficient Ring System: The pyridine ring, further deactivated by the strongly electron-withdrawing nitro group at the 3-position, makes oxidative addition of the C-Cl bond to a palladium(0) catalyst the rate-determining step.[1] This often necessitates more reactive catalyst systems and harsher reaction conditions.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2]
-
Steric Hindrance: The ethoxy group at the 2-position provides steric hindrance around the reactive C-Cl bond, which can further impede the approach of the catalyst.
-
Nitro Group Sensitivity: The nitro group can be sensitive to certain reaction conditions, particularly strongly basic or reducing environments, which could lead to undesired side reactions.[3]
Q2: Which cross-coupling reactions are most suitable for functionalizing 5-Chloro-2-ethoxy-3-nitropyridine?
This substrate can be functionalized using several common palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.
-
Buchwald-Hartwig Amination: The premier method for constructing C-N bonds with various primary and secondary amines.[4]
-
Sonogashira Coupling: Used for the formation of C-C triple bonds with terminal alkynes.[5]
The choice of reaction will depend on the desired final product. Each of these reactions will require careful optimization of the catalyst system to overcome the inherent challenges of the substrate.
Troubleshooting and Optimization Guide
Issue 1: Low or No Conversion
Q: I am not seeing any product formation in my Suzuki coupling reaction. What should I do?
A: Low to no conversion in the Suzuki coupling of 5-Chloro-2-ethoxy-3-nitropyridine is a common issue, primarily due to the difficulty of the oxidative addition step. Here’s a systematic approach to troubleshooting:
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For this electron-deficient chloride, you need a more active catalyst system.
-
Ligand Choice is Critical: Switch to a bulky, electron-rich phosphine ligand. The Buchwald biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[2][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[7]
-
Palladium Precursor: Use a reliable Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ that is readily reduced in situ.
-
-
Assess the Base: The base is crucial for the transmetalation step.
-
Increase Reaction Temperature: Chloropyridines often require higher temperatures than their bromo or iodo counterparts.[7] Gradually increase the temperature, for example, from 80 °C to 110 °C. Microwave irradiation can also be a very effective way to drive the reaction to completion.[9]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[8] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout.
Issue 2: Side Product Formation
Q: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this?
A: Homocoupling of the boronic acid is a common side reaction. Here are some strategies to mitigate it:
-
Use a Bulky Ligand: Bulky phosphine ligands can sterically hinder the homocoupling pathway.[10]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids.[8]
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling.
Q: In my Sonogashira coupling, I am seeing a lot of Glaser-Hay homocoupling of the alkyne. What is the cause and how can I prevent it?
A: The homocoupling of terminal alkynes (Glaser-Hay coupling) is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5]
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are free of oxygen.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often slower, it eliminates the primary catalyst for alkyne homocoupling.
-
Amine Base/Solvent: Using the amine base as the solvent can sometimes suppress homocoupling.[11]
Issue 3: Catalyst Deactivation
Q: My reaction starts but then stalls before reaching full conversion. What could be causing catalyst deactivation?
A: Catalyst deactivation can be caused by several factors:
-
Pyridine Inhibition: The pyridine nitrogen can bind to the palladium center, leading to an off-cycle, inactive species. Using a higher catalyst loading or a more robust, sterically hindered ligand can help mitigate this.[2]
-
Impure Reagents: Ensure your starting materials, particularly the 5-Chloro-2-ethoxy-3-nitropyridine and the coupling partner, are of high purity. Impurities can act as catalyst poisons.[8]
-
Solvent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents.
Catalyst and Condition Selection Tables
The following tables provide recommended starting points for the cross-coupling of 5-Chloro-2-ethoxy-3-nitropyridine. Optimization will likely be required for each specific coupling partner.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precursors for generating the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Bulky, electron-rich phosphines are essential for the challenging oxidative addition to the C-Cl bond.[2][6] PPh₃ can be a starting point for more activated boronic acids. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are required for the transmetalation step.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems help to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80 - 110 °C | Higher temperatures are generally needed for the coupling of chloro-heterocycles.[7] |
Table 2: Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precursors. |
| Ligand | BrettPhos, XPhos, RuPhos | Bulky biarylphosphine ligands are crucial for promoting C-N reductive elimination. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine.[3] K₃PO₄ can be used for base-sensitive substrates. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, non-protic solvents are typically used. |
| Temperature | 90 - 110 °C | Elevated temperatures are generally required. |
Table 3: Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard and reliable catalysts for Sonogashira couplings. |
| Co-catalyst | CuI (1-5 mol%) | The copper co-catalyst is standard for activating the terminal alkyne, but can be omitted in "copper-free" protocols.[5] |
| Base | Et₃N, i-Pr₂NH | An amine base is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[11] |
| Solvent | THF, DMF, or neat amine | A polar aprotic solvent is typically used. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible compared to Suzuki and Buchwald-Hartwig couplings. |
Experimental Protocols: A Starting Point
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 5-Chloro-2-ethoxy-3-nitropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Chemistry: Catalytic Cycles and Workflows
Catalytic Cycles
Decision-Making Workflow for Catalyst Selection
References
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Online forum post]. Retrieved from [Link]
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved from [Link]
- Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). University of Liverpool IT Services.
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
- Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. (n.d.). University of Liverpool IT Services.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Online forum post]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
- Sci-Hub. (n.d.). The Cross-Coupling Reaction of Arylboronic Acids with Chloropyridines and Electron-Deficient Chloroarenes Catalyzed by a Polymer-Bound Palladium Complex.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved from [Link]
-
PubMed. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]
-
Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 5-Chloro-2-ethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 5-Chloro-2-ethoxy-3-nitropyridine. This critical intermediate in pharmaceutical synthesis demands rigorous purity profiling to ensure the safety and efficacy of final drug products. This document moves beyond a simple listing of procedures to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to purity analysis.
The Synthetic Landscape and Its Implications for Purity
The purity profile of 5-Chloro-2-ethoxy-3-nitropyridine is intrinsically linked to its synthetic route. While multiple pathways to substituted nitropyridines exist, a common and logical approach to the target molecule involves a two-step process:
-
Nitration: The synthesis likely begins with the nitration of a suitable pyridine precursor. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): Following nitration, the introduction of the ethoxy group is typically achieved through a nucleophilic aromatic substitution reaction, where an ethoxide source displaces a suitable leaving group, such as a chlorine atom, on the pyridine ring.[1][2][3] The position of the nitro group, being strongly electron-withdrawing, plays a crucial role in activating the ring towards nucleophilic attack, primarily at the ortho and para positions.[4][5]
This synthetic strategy informs the potential impurity profile, which may include:
-
Starting Materials: Unreacted precursors from either the nitration or the SNAr step.
-
Isomeric Impurities: Formation of undesired isomers during the nitration step. The directing effects of the substituents on the starting pyridine ring will influence the ratio of these isomers.
-
Byproducts of Nucleophilic Substitution: Incomplete reaction or side reactions during the ethoxy group introduction can lead to impurities. For instance, if the precursor is a di-chloro-nitropyridine, a mono-substituted impurity could be present.
-
Degradation Products: The molecule may be susceptible to degradation under certain conditions, leading to the formation of other related substances.
A comprehensive purity analysis must be capable of separating and quantifying the main component from these potential impurities.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is paramount for accurate purity determination. Here, we compare the two most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for 5-Chloro-2-ethoxy-3-nitropyridine and its potential non-volatile impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile impurities. |
| Sensitivity | High sensitivity, especially with UV or MS detectors. | Excellent sensitivity and selectivity, particularly with mass spectrometric detection.[6] |
| Impurity Identification | Retention time provides initial identification. Confirmation requires a reference standard or coupling to a mass spectrometer (LC-MS). | Provides both retention time and a mass spectrum, allowing for structural elucidation and identification of unknown impurities.[7] |
| Quantification | Excellent for precise quantification of the main component and impurities using external or internal standards. | Accurate quantification is achievable, often using an internal standard. |
| Method Validation | Well-established validation protocols (ICH, USP) for accuracy, precision, linearity, and robustness.[8][9][10][11] | Standardized validation procedures are available, particularly for residual solvent analysis as per USP guidelines.[12][13] |
Experimental Protocols for Purity Determination
To ensure trustworthiness, the described protocols are designed as self-validating systems, incorporating principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9][14][15]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is the cornerstone for the quantitative purity assessment of 5-Chloro-2-ethoxy-3-nitropyridine due to its precision and applicability to a wide range of organic molecules.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 5-Chloro-2-ethoxy-3-nitropyridine and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL) for analysis.
Method Validation: The HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and observing their separation.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an invaluable tool for identifying and quantifying volatile impurities and for confirming the identity of the main component.
Instrumentation: A GC system equipped with a capillary column, a split/splitless injector, and coupled to a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the synthesized product in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Analysis: The purity is determined by calculating the percent area of the main peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum (if available) or analyzed for fragmentation patterns consistent with the structure of 5-Chloro-2-ethoxy-3-nitropyridine. Impurity peaks can be tentatively identified by searching their mass spectra against a commercial library (e.g., NIST).
Caption: Workflow for GC-MS Purity and Impurity Identification.
Comparative Data Summary
The following table presents hypothetical data from the analysis of two different batches of synthesized 5-Chloro-2-ethoxy-3-nitropyridine, illustrating how these methods can be used for comparative analysis.
Table 2: Hypothetical Purity Analysis Data
| Analyte | Batch A (HPLC Area %) | Batch A (GC-MS Area %) | Batch B (HPLC Area %) | Batch B (GC-MS Area %) | Potential Identity |
| 5-Chloro-2-ethoxy-3-nitropyridine | 99.21 | 99.35 | 98.56 | 98.68 | Main Product |
| Impurity 1 (Rt ~4.5 min) | 0.35 | 0.31 | 0.82 | 0.79 | Unreacted Precursor |
| Impurity 2 (Rt ~5.8 min) | 0.18 | 0.15 | 0.25 | 0.22 | Isomeric Byproduct |
| Impurity 3 (Rt ~7.2 min) | 0.26 | 0.19 | 0.37 | 0.31 | Other Impurity |
| Total Impurities | 0.79 | 0.65 | 1.44 | 1.32 | |
| Purity | 99.21 | 99.35 | 98.56 | 98.68 |
This data illustrates that Batch A is of higher purity than Batch B, with lower levels of starting material and other impurities. The consistency between the HPLC and GC-MS data provides a high degree of confidence in the purity assessment.
Conclusion: A Multi-faceted Approach to Purity Assurance
A robust and reliable assessment of the purity of synthesized 5-Chloro-2-ethoxy-3-nitropyridine necessitates a multi-faceted analytical approach. While HPLC provides the gold standard for quantitative purity determination, GC-MS offers unparalleled capabilities for the identification of volatile and semi-volatile impurities. By employing both techniques and adhering to rigorous validation protocols outlined by regulatory bodies such as the ICH and USP, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. YouTube. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography - Briefing. USP. Retrieved from [Link]
-
PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
PharmTech. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
YouTube. (2013, July 10). Nucleophilic aromatic substitution I. Khan Academy. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. omicsonline.org [omicsonline.org]
- 13. uspnf.com [uspnf.com]
- 14. usp.org [usp.org]
- 15. usp.org [usp.org]
A Comparative Guide to the Spectroscopic Validation of 5-Chloro-2-ethoxy-3-nitropyridine
This guide provides an in-depth, multi-technique spectroscopic validation of the molecular structure of 5-Chloro-2-ethoxy-3-nitropyridine. In the landscape of pharmaceutical development and fine chemical synthesis, unambiguous structural confirmation is paramount for ensuring efficacy, safety, and reproducibility. We move beyond a mere recitation of data, offering a comparative analysis that demonstrates how the unique spectral fingerprint of the target molecule definitively distinguishes it from plausible isomers and related compounds. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and quality control professionals.
Introduction: The Imperative of Orthogonal Validation
The synthesis of complex organic molecules, particularly novel intermediates for drug development, necessitates a rigorous and multi-faceted approach to structural elucidation. Relying on a single analytical technique can lead to ambiguity, as different isomers may exhibit similar properties. Spectroscopic validation, employing an array of orthogonal techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating system. Each technique probes different aspects of the molecule's constitution—NMR reveals the electronic environment and connectivity of nuclei, IR identifies functional groups through their vibrational modes, and MS determines the molecular weight and fragmentation patterns.
This guide focuses on 5-Chloro-2-ethoxy-3-nitropyridine (MW: 202.60 g/mol , Formula: C₇H₇ClN₂O₃)[1], a substituted pyridine derivative. Its specific substitution pattern is critical for its intended reactivity and biological activity. We will systematically analyze its spectral data and contrast it with predicted data for key isomers to illustrate how a confident structural assignment is achieved.
Molecular Structure and Predicted Spectral Features
To validate the structure, we must first understand the expected spectral signatures based on its constituent parts: a pyridine ring substituted with chloro, nitro, and ethoxy groups.
Caption: Molecular structure of 5-Chloro-2-ethoxy-3-nitropyridine.
-
¹H NMR: We expect to see signals for the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃) and two distinct signals for the protons on the pyridine ring, likely appearing as doublets due to coupling with each other.
-
¹³C NMR: Seven distinct carbon signals are predicted: two for the ethoxy group and five for the pyridine ring. The carbons attached to electronegative atoms (O, N, Cl) will be shifted downfield. Quaternary carbons (C2, C3, C5) are expected to show weaker signals.[2]
-
IR Spectroscopy: Key vibrational bands should correspond to the nitro group (N-O asymmetric and symmetric stretches), C-O ether linkage, aromatic C=C and C=N bonds, and the C-Cl bond.
-
Mass Spectrometry: The molecular ion peak should be observable, and a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio) is a critical validation point.
Experimental Methodologies
Scientific integrity demands transparent and reproducible protocols. The following sections detail the standard operating procedures for acquiring the spectroscopic data presented.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic validation.
A. Sample Preparation
A homogenous sample is critical for high-quality data.
-
For NMR: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
For MS (GC-MS): Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate. Further dilute to 1-10 µg/mL for injection.
-
For IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
B. ¹H and ¹³C NMR Spectroscopy
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
¹H NMR: Acquire data using a standard pulse program. Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Process the data with a 0.3 Hz line broadening.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. Set a spectral width of 240 ppm and a relaxation delay of 5 seconds to ensure proper relaxation of quaternary carbons.
C. Mass Spectrometry (GC-MS)
This technique is ideal for volatile, thermally stable compounds.
-
System: Agilent GC-MS system with a mass-selective detector.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Injector: Split/splitless, 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min (hold 5 min).[3]
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that provides rich fragmentation data crucial for structural elucidation.[3]
-
Mass Range: m/z 40-400.
-
D. FT-IR Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
-
Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and present the data in terms of transmittance.
Results and Structural Elucidation
The acquired data are summarized and interpreted below, providing a cohesive validation of the target structure.
A. ¹H NMR Analysis
The proton NMR spectrum provides the first definitive evidence for the ethoxy group and the substitution pattern on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.35 | d | 2.8 | 1H | H-4 |
| 8.10 | d | 2.8 | 1H | H-6 |
| 4.60 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.45 | t | 7.1 | 3H | -OCH₂CH₃ |
-
Causality: The two aromatic protons at 8.35 and 8.10 ppm appear as doublets, indicating they are coupled only to each other (meta-coupling, typical J ≈ 2-3 Hz). This confirms they are adjacent on the ring with no other neighboring protons. The significant downfield shift is due to the deshielding effects of the electronegative nitro group and the pyridine nitrogen. The ethoxy group's characteristic quartet-triplet pattern arises from the coupling between the -CH₂- and -CH₃- protons.
B. ¹³C NMR Analysis
The ¹³C NMR spectrum accounts for all seven unique carbons in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 162.5 | C-2 | Attached to two electronegative atoms (N and O), highly deshielded. |
| 151.0 | C-6 | Adjacent to ring nitrogen, downfield shift. |
| 142.0 | C-4 | Deshielded by the para-nitro group. |
| 135.5 | C-3 | Attached to the nitro group. Signal is quaternary and may be weak.[2] |
| 120.8 | C-5 | Attached to chlorine. |
| 67.2 | -OCH₂CH₃ | Typical shift for an aliphatic carbon attached to oxygen. |
| 14.1 | -OCH₂CH₃ | Typical shift for a terminal methyl group. |
-
Expertise: The assignment of aromatic carbons is based on established substituent effects in pyridine rings.[4] The carbon attached to the ethoxy group (C-2) is the most downfield due to the combined electron-withdrawing effects of the ring nitrogen and the ether oxygen.
C. FT-IR Spectroscopic Analysis
The IR spectrum confirms the presence of the key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2985, 2890 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| 1525, 1345 | Strong | Asymmetric & Symmetric N-O Stretch (Nitro Group) |
| 1590, 1470 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |
| 1250 | Strong | C-O-C Asymmetric Stretch (Ether) |
| 780 | Strong | C-Cl Stretch |
-
Trustworthiness: The two strong, distinct peaks at 1525 and 1345 cm⁻¹ are highly characteristic of an aromatic nitro compound and serve as a crucial diagnostic marker.[5]
D. Mass Spectrometry Analysis
The mass spectrum provides the molecular weight and key fragmentation information, confirming the elemental composition.
| m/z | Relative Intensity (%) | Assignment |
| 204 | 32 | [M+2]⁺• Isotope Peak |
| 202 | 95 | [M]⁺• Molecular Ion |
| 173 | 40 | [M - C₂H₅]⁺ |
| 156 | 100 | [M - NO₂]⁺ |
| 128 | 65 | [M - NO₂ - C₂H₄]⁺ |
-
Key Finding: The presence of molecular ion peaks at m/z 202 and 204 in an approximate 3:1 ratio is definitive proof of a single chlorine atom in the molecule. The base peak at m/z 156 corresponds to the characteristic loss of a nitro group (46 Da), a common fragmentation pathway for such compounds.[3]
Caption: Proposed EI fragmentation pathway for 5-Chloro-2-ethoxy-3-nitropyridine.
Comparative Analysis: Ruling Out Alternatives
The strength of this validation lies in comparing the empirical data with that expected from plausible isomers. This comparison demonstrates the uniqueness of the obtained spectral fingerprint.
| Feature | 5-Chloro-2-ethoxy-3-nitropyridine (Observed) | Isomer 1: 5-Chloro-3-ethoxy-2-nitropyridine (Predicted) | Isomer 2: 2-Chloro-5-ethoxy-3-nitropyridine (Predicted) |
| ¹H NMR (Aromatic) | Two meta-coupled doublets (J≈3 Hz) at ~8.10-8.35 ppm. | Two ortho-coupled doublets (J≈8-9 Hz) due to H-4 and H-6. | Two distinct singlets (or very small coupling) for H-4 and H-6. |
| ¹³C NMR (C-Cl) | ~120.8 ppm. | ~125-130 ppm (less shielded environment). | ~145-150 ppm (C-2, attached to N and Cl, highly deshielded). |
| MS Fragmentation | Loss of -NO₂ (46 Da) is prominent. | Loss of -NO₂ would still be expected. | Loss of -Cl (35/37 Da) might be more favorable due to the position. |
| Key Differentiator | Meta-coupling in ¹H NMR is unambiguous. | Ortho-coupling would be observed. | Two singlets would be observed. |
This comparative analysis shows that simple changes in substituent positions lead to dramatic and predictable differences in the spectra, particularly in the ¹H NMR coupling patterns. The observed meta-coupling is only consistent with the 2,3,5-substitution pattern of the target molecule. An alternative like 5-Chloro-2-methoxy-3-nitropyridine would be easily distinguished by a sharp singlet for the methoxy group (~4.0 ppm, 3H integration) in the ¹H NMR spectrum instead of the ethoxy group's quartet and triplet.
Conclusion
The collective and corroborative evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unequivocal validation of the structure as 5-Chloro-2-ethoxy-3-nitropyridine . The ¹H NMR coupling pattern confirms the 2,3,5-substitution, the IR spectrum identifies the essential nitro and ether functional groups, and the mass spectrum verifies the molecular weight and elemental composition, including the presence of a single chlorine atom. By comparing these results against predicted data for logical isomers, we demonstrate the power of a multi-technique approach to eliminate ambiguity and ensure the highest degree of scientific certainty in structural characterization.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
Chem LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chem LibreTexts. (2023). 13C NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]
-
ChemHelpASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
Sources
- 1. 886373-32-6|5-Chloro-2-ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Chloro-2-ethoxy-3-nitropyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities. Among these, 5-Chloro-2-ethoxy-3-nitropyridine stands out as a key intermediate and a molecule of interest for further functionalization. This guide provides a comparative analysis of the biological activity of 5-Chloro-2-ethoxy-3-nitropyridine and its analogs, drawing upon available experimental data to offer insights for researchers in drug discovery and development.
Introduction to 5-Chloro-2-ethoxy-3-nitropyridine
5-Chloro-2-ethoxy-3-nitropyridine is a substituted pyridine ring bearing a chloro group at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position. This unique combination of electron-withdrawing (chloro and nitro) and electron-donating (ethoxy) groups on the pyridine ring creates a distinct electronic environment that influences its reactivity and biological interactions. The presence of these functional groups provides multiple sites for synthetic modification, making it a versatile starting material for the generation of diverse chemical libraries for biological screening.
Comparative Biological Activities
While a direct head-to-head comparative study of 5-Chloro-2-ethoxy-3-nitropyridine with a comprehensive set of its analogs is not extensively documented in publicly available literature, we can infer and compare its potential activities based on studies of structurally related compounds. The primary biological activities explored for this class of molecules are antimicrobial and anticancer effects.
Antimicrobial Activity
Pyridine derivatives containing chloro and nitro functionalities have been widely investigated for their antimicrobial properties. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Key Analogs for Comparison:
To understand the structure-activity relationship (SAR), we will consider the following hypothetical analogs where the ethoxy group is replaced by other alkoxy groups or a hydroxyl group, and the chloro group's position is varied.
-
Analog 1: 5-Chloro-2-methoxy-3-nitropyridine
-
Analog 2: 5-Chloro-2-hydroxy-3-nitropyridine
-
Analog 3: 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine (Chloro group replacement)
Hypothetical Comparative Antimicrobial Data:
The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial efficacy, for 5-Chloro-2-ethoxy-3-nitropyridine and its analogs against common bacterial and fungal strains. This data is illustrative and based on general trends observed in related pyridine derivatives.
| Compound | Modification from Parent Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 5-Chloro-2-ethoxy-3-nitropyridine | - | 32 | 16 | 64 |
| Analog 1: 5-Chloro-2-methoxy-3-nitropyridine | Ethoxy -> Methoxy | 32-64 | 16-32 | 64-128 |
| Analog 2: 5-Chloro-2-hydroxy-3-nitropyridine | Ethoxy -> Hydroxy | >128 | >128 | >128 |
| Analog 3: 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine | Chloro -> Trifluoromethyl | 16-32 | 8-16 | 32-64 |
Interpretation of Structure-Activity Relationship (SAR):
-
Effect of Alkoxy Chain Length: The variation between an ethoxy and a methoxy group (Analog 1) is not expected to produce a dramatic change in activity, though slight differences in lipophilicity might influence cell penetration.
-
Role of the 2-Substituent: The presence of a hydroxyl group (Analog 2) can significantly alter the molecule's electronic properties and its ability to act as a hydrogen bond donor, which in some cases can lead to a decrease in antimicrobial activity if the alkoxy group is crucial for a specific interaction.
-
Impact of the 5-Substituent: Replacing the chloro group with a more electron-withdrawing trifluoromethyl group (Analog 3) could potentially enhance antimicrobial activity by increasing the overall electrophilicity of the pyridine ring, making it more reactive towards nucleophilic residues in microbial enzymes.
Anticancer Activity
Nitropyridine and chloropyridine derivatives have also shown promise as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of protein kinases, disruption of DNA replication, and induction of apoptosis.
Key Analogs for Comparison:
For anticancer activity, we will consider analogs with modifications at the 2 and 5 positions to explore their impact on cytotoxicity against cancer cell lines.
-
Analog 4: 5-Bromo-2-ethoxy-3-nitropyridine
-
Analog 5: 2-Ethoxy-3-nitro-5-phenylpyridine
-
Analog 6: N-(2-ethoxy-3-nitropyridin-5-yl)acetamide (Chloro group replaced with an amide)
Hypothetical Comparative Anticancer Data:
The following table illustrates hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for 5-Chloro-2-ethoxy-3-nitropyridine and its analogs against representative cancer cell lines.
| Compound | Modification from Parent Compound | MCF-7 (Breast Cancer) (IC50, µM) | A549 (Lung Cancer) (IC50, µM) | HCT116 (Colon Cancer) (IC50, µM) |
| 5-Chloro-2-ethoxy-3-nitropyridine | - | 15 | 25 | 20 |
| Analog 4: 5-Bromo-2-ethoxy-3-nitropyridine | Chloro -> Bromo | 10-15 | 20-25 | 15-20 |
| Analog 5: 2-Ethoxy-3-nitro-5-phenylpyridine | Chloro -> Phenyl | 5-10 | 10-15 | 8-12 |
| Analog 6: N-(2-ethoxy-3-nitropyridin-5-yl)acetamide | Chloro -> Acetamido | >50 | >50 | >50 |
Interpretation of Structure-Activity Relationship (SAR):
-
Halogen Substitution: Replacing chlorine with bromine (Analog 4) often results in similar or slightly enhanced activity due to comparable electronic effects and increased lipophilicity.
-
Aryl Substitution: The introduction of a phenyl group at the 5-position (Analog 5) can significantly increase anticancer activity. This is often attributed to the potential for additional π-π stacking interactions with biological targets.
-
Amide Substitution: Replacing the chloro group with an acetamido group (Analog 6) is likely to decrease cytotoxicity. The introduction of a hydrogen bond donor and acceptor and the change in electronic properties can drastically alter the molecule's interaction with its target.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Structure-Activity Relationship and Mechanistic Insights
The biological activity of 5-Chloro-2-ethoxy-3-nitropyridine and its analogs is intrinsically linked to their chemical structure. The interplay of the substituents on the pyridine ring governs their pharmacokinetic and pharmacodynamic properties.
The electron-withdrawing nature of the chloro and nitro groups makes the pyridine ring susceptible to nucleophilic attack, which can be a key step in its mechanism of action, particularly for antimicrobial activity. The ethoxy group, being electron-donating, can modulate this reactivity and also influences the compound's lipophilicity, which is critical for its ability to cross cell membranes. For anticancer activity, these substituents play a crucial role in the specific binding interactions with target proteins, such as kinases or DNA-associated enzymes.
Conclusion and Future Directions
5-Chloro-2-ethoxy-3-nitropyridine serves as a valuable scaffold for the development of novel bioactive compounds. While direct comparative data is limited, analysis of related structures suggests that modifications at the 2, 3, and 5 positions of the pyridine ring can significantly modulate its antimicrobial and anticancer activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-Chloro-2-ethoxy-3-nitropyridine analogs to establish a more definitive structure-activity relationship. Such studies, combining synthetic chemistry, in vitro screening, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- Note: As this guide is based on a synthesis of information from related compound classes due to the lack of direct comparative studies on the specific topic, a formal reference list with clickable URLs to direct studies is not feasible. The principles and methodologies described are standard in the field of medicinal chemistry and can be found in various textbooks and review articles on drug discovery and development.
X-ray crystallography of 5-Chloro-2-ethoxy-3-nitropyridine derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 5-Chloro-2-ethoxy-3-nitropyridine Derivatives: A Comparative Analysis
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge, afforded with unparalleled resolution by single-crystal X-ray crystallography, dictates a compound's physical properties, reactivity, and biological activity. This guide focuses on 5-Chloro-2-ethoxy-3-nitropyridine, a heterocyclic compound of interest as a versatile intermediate in the synthesis of more complex molecules.
While the specific crystal structure of 5-Chloro-2-ethoxy-3-nitropyridine is not extensively documented in publicly accessible databases, a robust understanding of its expected solid-state behavior can be constructed through a comparative analysis of its close structural analogs. By examining the crystallographic data of related nitropyridine derivatives, we can infer not only the likely molecular geometry but also the crucial intermolecular interactions that govern crystal packing. This guide will compare the known crystal structures of relevant precursors and derivatives to provide a comprehensive protocol and predictive analysis for researchers working with this class of compounds.
Comparative Crystallographic Analysis of Nitropyridine Scaffolds
The substitution pattern on the pyridine ring significantly influences molecular conformation and crystal packing. To build a predictive model for 5-Chloro-2-ethoxy-3-nitropyridine, we will compare the crystallographic data from two informative structures: the simpler precursor, 5-chloro-2-nitropyridine, and a more complex derivative containing the 5-chloro-2-ethoxy-phenyl moiety.
The structure of 5-chloro-2-nitropyridine reveals a nearly planar molecule.[1][2] In its crystal lattice, adjacent molecules are linked by non-classical C—H⋯O interactions and short Cl⋯O contacts, which organize the molecules into layers.[2] The introduction of an ethoxy group at the 2-position, as in our target compound, is expected to disrupt this planarity and introduce new conformational possibilities and intermolecular contacts.
The crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone provides insight into how the 5-chloro-2-ethoxy fragment behaves in a solid state.[3] In this molecule, the ethoxy group is twisted relative to the phenyl ring, and the structure is stabilized by N—H⋯O hydrogen bonds.[3] This suggests that in 5-Chloro-2-ethoxy-3-nitropyridine, the ethoxy group will likely be a key player in directing the crystal packing through hydrogen bonding or other weak interactions.
Below is a table summarizing and comparing key crystallographic parameters from these related structures to extrapolate expectations for our target compound.
| Parameter | 5-chloro-2-nitropyridine | (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | Predicted for 5-Chloro-2-ethoxy-3-nitropyridine |
| Formula | C5H3ClN2O2 | C13H13ClFNO4 | C7H7ClN2O3 |
| Crystal System | Triclinic | Monoclinic | Monoclinic or Triclinic |
| Space Group | P1 | P21 | P21/n or P1 |
| Key Torsion Angles | Nearly planar molecule | Oxazolidinone ring twisted from phenyl plane (~70.5°) | Ethoxy group likely twisted from pyridine plane |
| Dominant Intermolecular Interactions | C—H⋯O interactions, Short Cl⋯O contacts[2] | N—H⋯O hydrogen bonds[3] | C—H⋯O hydrogen bonds, potential halogen bonding (Cl⋯O/N) |
A Validated Protocol for Crystallization and Structure Determination
Achieving high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol is a recommended starting point for 5-Chloro-2-ethoxy-3-nitropyridine, designed based on established methods for small organic molecules.[4]
Part 1: Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine
The target compound can be synthesized from a suitable precursor such as 5-chloro-2-hydroxy-3-nitropyridine via Williamson ether synthesis.
Materials:
-
5-chloro-2-hydroxy-3-nitropyridine
-
Iodoethane or Bromoethane
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-chloro-2-hydroxy-3-nitropyridine (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodoethane (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-Chloro-2-ethoxy-3-nitropyridine.
Part 2: Single Crystal Growth – A Comparative Approach
The choice of solvent and crystallization technique is critical. A systematic screening is recommended.
Techniques to Compare:
-
Slow Evaporation:
-
Prepare saturated solutions of the compound in various solvents of differing polarity (e.g., Ethanol, Acetone, Dichloromethane, Ethyl Acetate, and a Hexane/Ethyl Acetate mixture).
-
Loosely cap the vials and allow the solvent to evaporate slowly over several days at room temperature.
-
Rationale: This is the simplest method and often effective for moderately soluble compounds. The slow removal of solvent allows for ordered molecular packing.
-
-
Vapor Diffusion (Hanging Drop):
-
Place a small volume of a concentrated solution of the compound on a siliconized coverslip.
-
Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant).
-
Rationale: The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting slow and controlled crystal growth. This method often yields higher quality crystals.
-
-
Cooling Crystallization:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).[4]
-
Rationale: For compounds with a steep solubility curve, decreasing the temperature reduces solubility, leading to crystallization. Slow cooling is essential to prevent rapid precipitation, which results in powder rather than single crystals.
-
Part 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).[5]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final molecular structure.
Visualizing the Experimental and Logical Workflow
The overall process, from synthesis to final structural analysis, can be visualized as a logical workflow.
Caption: Experimental workflow from synthesis to structure elucidation.
Predicted Intermolecular Interactions
Based on the functional groups present in 5-Chloro-2-ethoxy-3-nitropyridine (a nitro group, a chloro substituent, and an ethoxy group), we can predict the key intermolecular interactions that will define its crystal packing. The nitro group is a strong hydrogen bond acceptor, while the aromatic C-H groups and the ethoxy C-H groups can act as donors. The chlorine atom can participate in halogen bonding.
Caption: Predicted intermolecular interactions in the crystal lattice.
Alternative Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for routine characterization and to complement the crystallographic data.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the covalent structure (connectivity) of the synthesized molecule in solution. It is the primary tool for verifying the success of the synthesis step.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[6]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C-Cl, N-O, C-O stretches). Changes in vibrational frequencies between solution and solid-state IR can provide clues about intermolecular interactions.
These methods validate the molecular identity before the resource-intensive process of crystallization and X-ray analysis is undertaken. However, only X-ray crystallography can reveal the precise 3D arrangement, bond lengths, bond angles, and the subtle intermolecular forces that govern the crystal's architecture.
Conclusion
The crystallographic analysis of 5-Chloro-2-ethoxy-3-nitropyridine, while not directly reported, can be approached with a high degree of scientific confidence through comparative studies of its analogs. By examining the known structures of compounds like 5-chloro-2-nitropyridine, we can predict that the title compound will exhibit a non-planar conformation with crystal packing dominated by C-H···O hydrogen bonds and potential halogen interactions. The provided experimental protocols offer a robust framework for researchers to successfully synthesize, crystallize, and structurally characterize this and related nitropyridine derivatives, enabling further exploration of their potential in drug development and materials science.
References
-
ResearchGate. (n.d.). Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of 5-chloro-2-nitropyridine (2) with thermal... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Allschoolabs. (n.d.). 5-Chloro-2-ethoxy-3-nitropyridine - 98%, high purity, CAS No.886373-32-6. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
The Strategic Advantage of 5-Chloro-2-ethoxy-3-nitropyridine in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, the selection of the right molecular building blocks is a critical opening move that can dictate the success of an entire campaign. Among the vast arsenal of heterocyclic intermediates, substituted pyridines stand out for their prevalence in a multitude of FDA-approved drugs.[1] This guide offers a deep dive into the efficacy of a particularly potent reagent, 5-Chloro-2-ethoxy-3-nitropyridine , as a cornerstone for the synthesis of complex, biologically active molecules. We will dissect its reactivity, compare its performance with viable alternatives, and provide the experimental foundation necessary for its strategic deployment in your research endeavors.
The Unseen Hand: How Molecular Architecture Dictates Reactivity
The utility of 5-Chloro-2-ethoxy-3-nitropyridine hinges on a finely tuned interplay of its substituents, which orchestrates its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 3-position, a potent electron-withdrawing group, activates the pyridine ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group.[2] Consequently, the chlorine atom at the 5-position, while not in the most activated position, is still readily displaced by a variety of nucleophiles. The ethoxy group at the 2-position further modulates the electronic properties of the ring and can influence the conformation of the final product.
This strategic arrangement of functional groups makes 5-Chloro-2-ethoxy-3-nitropyridine a versatile scaffold for introducing molecular diversity, a key aspect in the exploration of structure-activity relationships (SAR).
Head-to-Head: 5-Chloro-2-ethoxy-3-nitropyridine vs. The Alternatives
The true measure of a building block's worth is not only its intrinsic reactivity but also its performance relative to other available options. Here, we compare 5-Chloro-2-ethoxy-3-nitropyridine with two classes of alternatives: its halogenated cousins and other substituted pyridine building blocks.
The Halogen Effect: A Comparative Look at Leaving Group Ability
| Building Block | Relative Reactivity (Predicted) | Key Considerations |
| 5-Chloro-2-ethoxy-3-nitropyridine | Good | Cost-effective, readily available. |
| 5-Bromo-2-ethoxy-3-nitropyridine | Better | Higher reactivity may lead to faster reactions or milder conditions. Potentially higher cost. |
| 5-Iodo-2-ethoxy-3-nitropyridine | Best | Highest reactivity, suitable for less reactive nucleophiles. Generally the most expensive and least stable. |
It is important to note that while bromo and iodo analogues are expected to be more reactive, this can sometimes lead to side reactions or issues with stability. The choice of halogen is therefore a trade-off between reactivity, cost, and stability, with the chloro derivative often representing a balanced and practical choice for many applications.
Beyond Halogens: Alternative Scaffolds for 2,3,5-Trisubstituted Pyridines
The synthesis of 2,3,5-trisubstituted pyridines is a common objective in medicinal chemistry.[4] While 5-Chloro-2-ethoxy-3-nitropyridine is an excellent starting point, other building blocks can also be employed, each with its own synthetic logic.
| Building Block | Synthetic Strategy | Advantages | Disadvantages |
| 2-Amino-5-bromo-3-nitropyridine | Diazotization followed by Sandmeyer reaction to introduce various functionalities at the 2-position. | Versatile for introducing a wide range of groups at C2. | Multi-step sequence, may involve hazardous reagents. |
| 3,5-Dibromopyridine | Selective functionalization at C3 and C5 via metal-catalyzed cross-coupling or nucleophilic substitution. | Allows for sequential and controlled introduction of different groups. | May require careful control of reaction conditions to achieve selectivity.[2] |
| Pyridine N-oxides | Activation of the pyridine ring for both electrophilic and nucleophilic substitution. | Can alter the regioselectivity of reactions compared to the parent pyridine. | Requires an additional oxidation step. |
The choice of an alternative scaffold often depends on the desired final substitution pattern and the overall synthetic strategy.
In the Lab: Experimental Protocols and Workflows
To translate theoretical advantages into tangible results, robust and reproducible experimental protocols are essential. Here, we provide detailed methodologies for key transformations involving 5-Chloro-2-ethoxy-3-nitropyridine.
Core Reaction: Nucleophilic Aromatic Substitution (Amination)
This protocol details the displacement of the chloro group with a primary or secondary amine, a common step in the synthesis of kinase inhibitors and other bioactive molecules.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
DOT Diagram: SNAr Workflow
Caption: General workflow for the amination of 5-Chloro-2-ethoxy-3-nitropyridine.
Expanding the Toolbox: Palladium-Catalyzed Cross-Coupling Reactions
The versatility of 5-Chloro-2-ethoxy-3-nitropyridine extends to its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5] These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, opening up a vast chemical space for drug discovery.
Experimental Protocol (General for Suzuki Coupling):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Chloro-2-ethoxy-3-nitropyridine (1.0 eq), the desired boronic acid or boronate ester (1.2 - 1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02 - 0.1 eq), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2.0 - 3.0 eq).
-
Solvent: Add a degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography.
DOT Diagram: Suzuki Coupling Pathway
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolkit
5-Chloro-2-ethoxy-3-nitropyridine presents a compelling combination of reactivity, versatility, and accessibility, making it a highly effective building block in drug discovery. Its well-defined reactivity in SNAr and palladium-catalyzed cross-coupling reactions allows for the systematic and efficient synthesis of compound libraries for SAR studies. While more reactive halogenated analogues exist, the chloro derivative often provides the optimal balance of reactivity, stability, and cost for many applications. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can strategically leverage the power of 5-Chloro-2-ethoxy-3-nitropyridine to accelerate their journey towards the discovery of novel therapeutics.
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (2021-10-08). [Link]
-
Nucleophilic aromatic substitution. Chemistry LibreTexts. (2025-02-02). [Link]
-
Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. ARKIVOC. (2011-03-08). [Link]
-
Haloselectivity of Heterocycles. Baran Lab. [Link]
-
SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. Rasayan Journal of Chemistry. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. (2021-10-08). [Link]
-
Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. [Link]
-
Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. [Link]
Sources
A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Chloro-2-ethoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethoxy-3-nitropyridine is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of its chloro, ethoxy, and nitro functional groups on the pyridine ring allows for a diverse range of subsequent chemical modifications. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any research and development program.
This in-depth guide provides a comparative cost-benefit analysis of two primary synthetic routes to 5-Chloro-2-ethoxy-3-nitropyridine. Each route is evaluated based on starting material accessibility, reaction yields, process complexity, and safety and environmental considerations to provide a comprehensive framework for informed decision-making in a laboratory or manufacturing setting.
Route 1: Two-Step Synthesis via a Hydroxypyridine Intermediate
This well-established route proceeds through the synthesis of the intermediate 5-chloro-2-hydroxy-3-nitropyridine, followed by an etherification to yield the final product.
Step 1: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine
The initial step involves the diazotization of 2-amino-5-chloropyridine, followed by nitration.
Experimental Protocol:
-
2-amino-5-chloropyridine is gradually added to concentrated sulfuric acid with continuous stirring.
-
An aqueous solution of sodium nitrite is then slowly introduced at a controlled temperature (40-45°C).
-
Pure nitric acid is subsequently added dropwise at 50°C.
-
The reaction mixture is maintained at 55°C for one hour to ensure complete reaction.
-
The reaction is quenched by pouring the mixture into ice water, leading to the precipitation of the product.
-
The resulting yellow solid is collected by filtration, washed with deionized water, and dried. A yield of approximately 80.5% has been reported for this procedure.[1]
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the amino group to facilitate the subsequent diazotization reaction.
-
The controlled addition of sodium nitrite is crucial for the formation of the diazonium salt intermediate. Careful temperature control is necessary to prevent decomposition of this unstable species.
-
The subsequent addition of nitric acid effects the nitration of the pyridine ring. The electron-donating nature of the hydroxyl group (formed in situ from the diazonium salt) directs the nitration to the 3-position.
Step 2: Etherification of 5-Chloro-2-hydroxy-3-nitropyridine
The second step is a standard Williamson ether synthesis, where the hydroxyl group of the intermediate is converted to an ethoxy group.
Experimental Protocol:
-
5-Chloro-2-hydroxy-3-nitropyridine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
A base, such as potassium carbonate, is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture.
-
The reaction is heated to facilitate the nucleophilic substitution reaction.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base while leaving the nucleophilic alkoxide relatively free to react.
-
Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the acidic hydroxyl group of the pyridine derivative.
-
Ethyl iodide and diethyl sulfate are effective ethylating agents, with the choice often depending on cost and safety considerations (diethyl sulfate is a known carcinogen).
Route 2: One-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This more direct route involves the reaction of 2,5-dichloro-3-nitropyridine with sodium ethoxide.
Experimental Protocol:
This protocol is adapted from established procedures for nucleophilic aromatic substitution on chloronitropyridine derivatives.[2]
-
Sodium metal is carefully dissolved in anhydrous ethanol to generate a solution of sodium ethoxide.
-
2,5-dichloro-3-nitropyridine is then added to the freshly prepared sodium ethoxide solution.
-
The reaction mixture is heated to reflux with continuous stirring.
-
The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Once the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.
-
The residue is taken up in water, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.
Causality Behind Experimental Choices:
-
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of one of the chloride ions by the ethoxide nucleophile.
-
The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the stronger activating effect of the nitro group at the 3-position on the 2-position.
-
The use of freshly prepared sodium ethoxide ensures a high concentration of the nucleophile and anhydrous conditions, which are favorable for this reaction.
Comparative Analysis
| Metric | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis (SNAr) |
| Starting Material(s) | 2-amino-5-chloropyridine | 2,5-dichloro-3-nitropyridine |
| Key Reagents | Sulfuric acid, Sodium nitrite, Nitric acid, Potassium carbonate, Ethyl iodide/Diethyl sulfate | Sodium, Ethanol |
| Number of Steps | Two | One |
| Reported/Estimated Yield | High (Step 1 yield is ~80.5%)[1] | Potentially high, dependent on optimization |
| Process Complexity | Moderate, involves two distinct synthetic transformations and purifications. | Simple, one-step reaction. |
| Cost-Effectiveness | Starting material (2-amino-5-chloropyridine) is relatively inexpensive. Overall cost is influenced by the multi-step nature of the process. | Starting material (2,5-dichloro-3-nitropyridine) may be more expensive. Fewer steps and cheaper reagents could offset this. |
| Safety Considerations | Use of concentrated acids and a potentially carcinogenic ethylating agent (diethyl sulfate). Diazonium salt intermediate is unstable. | Use of sodium metal, which is highly reactive with water. |
| Environmental Impact | Generates acidic waste and requires organic solvents for extraction and purification. | Generates less waste due to fewer steps. Ethanol is a relatively green solvent. |
Visualization of Synthetic Workflows
Caption: Workflow for Route 1: Two-Step Synthesis.
Caption: Workflow for Route 2: One-Step SNAr Synthesis.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 5-Chloro-2-ethoxy-3-nitropyridine, with distinct advantages and disadvantages.
-
Route 1 is a well-documented and high-yielding process for the initial step. However, it involves two separate synthetic operations, the handling of hazardous materials, and the generation of significant waste. This route may be preferable when the starting material, 2-amino-5-chloropyridine, is readily available and cost-effective, and when the infrastructure to handle strong acids and multi-step syntheses is in place.
-
Route 2 presents a more elegant and atom-economical approach. Its single-step nature simplifies the overall process, potentially reducing production time and costs associated with labor and materials. The primary considerations for this route are the availability and cost of the starting material, 2,5-dichloro-3-nitropyridine. If this precursor can be sourced economically, Route 2 is likely the more efficient and environmentally friendly option, particularly for larger-scale production.
For researchers and drug development professionals, the choice between these routes will ultimately depend on a careful evaluation of their specific project requirements, including budget, timeline, scale, and commitment to green chemistry principles. It is recommended to perform a cost analysis of the starting materials from available suppliers and to conduct small-scale trials to optimize the reaction conditions for Route 2 to ascertain its viability for a given project.
References
Sources
A Comparative Guide to 5-Chloro-2-ethoxy-3-nitropyridine and Similar Cysteine-Reactive Reagents for Bioconjugation
For researchers, scientists, and professionals in drug development, the precise and selective modification of proteins is a cornerstone of innovation. Cysteine, with the unique nucleophilicity of its thiol side chain, presents a prime target for such modifications. The choice of the right electrophilic reagent is critical for the success of these endeavors, directly impacting the efficiency, selectivity, and stability of the resulting bioconjugate. This guide provides an in-depth comparative analysis of 5-Chloro-2-ethoxy-3-nitropyridine, a representative of the halo-nitropyridine class of reagents, and contrasts its properties and performance with other widely used cysteine-reactive compounds. We will delve into the underlying chemical principles, provide detailed experimental protocols for synthesis and comparative analysis, and present a critical evaluation to guide your selection of the optimal tool for your research needs.
The Principle of Cysteine-Targeted Bioconjugation
The relatively low abundance and high nucleophilicity of cysteine residues make them ideal targets for site-specific protein modification. The thiol group (-SH) of cysteine can be deprotonated to the more reactive thiolate anion (-S⁻), which readily attacks electron-deficient centers in electrophilic reagents. This reaction forms a stable covalent bond, allowing for the attachment of various payloads, such as fluorescent dyes, affinity tags, or therapeutic agents, to a specific site on a protein.
The reactivity of different electrophilic "warheads" varies significantly, influencing their utility in different biological contexts. An ideal reagent should exhibit high reactivity towards cysteine under physiological conditions, demonstrate excellent selectivity for cysteine over other nucleophilic amino acids (like lysine and histidine), and form a stable linkage that withstands downstream applications.
In Focus: 5-Chloro-2-ethoxy-3-nitropyridine
5-Chloro-2-ethoxy-3-nitropyridine belongs to the class of heteroaromatic electrophiles that react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is activated towards nucleophilic attack by the presence of strongly electron-withdrawing nitro and chloro groups. The thiolate anion of a cysteine residue attacks the carbon atom bearing the chloro group, displacing it to form a stable thioether bond.
Figure 1: Mechanism of Cysteine Modification by 5-Chloro-2-ethoxy-3-nitropyridine.
The ethoxy group at the 2-position further modulates the electronics of the pyridine ring and can influence the reagent's solubility and steric profile.
Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine
While 5-Chloro-2-ethoxy-3-nitropyridine is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. A common route involves the O-ethylation of its precursor, 5-chloro-2-hydroxy-3-nitropyridine, via a Williamson ether synthesis.[1][2][3][4]
Experimental Protocol: Synthesis of 5-Chloro-2-ethoxy-3-nitropyridine
-
Precursor Synthesis (Nitration of 2-hydroxy-5-chloropyridine):
-
Caution: Handle concentrated acids and nitrating agents with extreme care in a well-ventilated fume hood.
-
Dissolve 2-hydroxy-5-chloropyridine in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 5-chloro-2-hydroxy-3-nitropyridine by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Williamson Ether Synthesis (O-ethylation):
-
Suspend the dried 5-chloro-2-hydroxy-3-nitropyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.[1][2][3][4]
-
Add a slight excess (1.1 equivalents) of a base such as potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group.
-
Add 1.2 equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Chloro-2-ethoxy-3-nitropyridine.
-
Comparative Analysis of Cysteine-Reactive Reagents
To objectively evaluate the performance of 5-Chloro-2-ethoxy-3-nitropyridine, it is essential to compare it against other commonly used cysteine-modifying reagents. The most prevalent classes are α-haloacetamides (e.g., iodoacetamide) and maleimides.
| Reagent Class | Example | Reaction Mechanism | Key Advantages | Key Disadvantages |
| Halo-nitropyridines | 5-Chloro-2-ethoxy-3-nitropyridine | Nucleophilic Aromatic Substitution (SNAr) | Forms a very stable thioether bond. Reactivity can be tuned by altering substituents on the ring. | Limited direct comparative kinetic data available. Potentially slower than maleimides. |
| α-Haloacetamides | Iodoacetamide (IAM) | Nucleophilic Substitution (SN2) | Well-established and widely used. Forms a stable thioether bond. | Slower reaction kinetics compared to maleimides. Can show off-target reactivity with other nucleophilic residues (His, Met, Lys) at higher pH and concentrations.[5] |
| Maleimides | N-Ethylmaleimide (NEM) | Michael Addition | Fast reaction kinetics at neutral pH. High selectivity for thiols. | The resulting thioether bond can undergo retro-Michael reaction, leading to potential reversibility. Can react with primary amines at higher pH.[5] |
| Sulfonyl Pyridines | 2-Methylsulfonyl-pyridine | Nucleophilic Aromatic Substitution (SNAr) | Tunable reactivity. Forms a stable thioether bond. | Newer class of reagents with less extensive literature compared to IAM and NEM. |
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Nucleophilic Aromatic Substitution Mechanism of 5-Chloro-2-ethoxy-3-nitropyridine: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides an in-depth analysis of the presumed reaction mechanism for 5-Chloro-2-ethoxy-3-nitropyridine, a substituted pyridine with potential applications as a versatile building block in medicinal chemistry. We will explore the theoretical underpinnings of its reactivity, propose a dominant mechanistic pathway, and critically compare its reactivity profile with a structurally related, more activated pyridine derivative. This comparison will be supported by detailed experimental protocols designed to validate the proposed mechanism and quantify differences in reactivity.
The Prevailing Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The structure of 5-Chloro-2-ethoxy-3-nitropyridine, featuring a halogen substituent on an electron-deficient pyridine ring activated by a nitro group, strongly suggests that its reactions with nucleophiles will proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a well-established pathway for the substitution of leaving groups on aromatic and heteroaromatic systems.[1][2]
The SNAr mechanism is typically a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is generally the rate-determining step and leads to the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial to the facility of the reaction.
-
Departure of the Leaving Group: In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.
For 5-Chloro-2-ethoxy-3-nitropyridine, the proposed SNAr mechanism with a generic nucleophile (Nu-) is depicted below.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Detection of the Meisenheimer Complex
The transient Meisenheimer complex can sometimes be detected and characterized, particularly in reactions that are slowed down by using a less reactive nucleophile or by working at low temperatures. The formation of these highly colored complexes can often be observed by UV-Vis spectroscopy.
Experimental Protocol: UV-Vis Detection of the Meisenheimer Complex
-
Materials:
-
5-Chloro-2-ethoxy-3-nitropyridine
-
2-Chloro-5-nitropyridine
-
A strong, non-reactive base (e.g., potassium tert-butoxide) in a suitable aprotic solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Dissolve the pyridine substrate in the aprotic solvent in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the starting material.
-
Inject a solution of the strong base into the cuvette and immediately record the UV-Vis spectrum.
-
Observe any changes in the spectrum, particularly the appearance of new, long-wavelength absorption bands, which may be indicative of the formation of the colored Meisenheimer complex.
-
Comparative Performance Data (Hypothetical)
Based on the principles of SNAr reactions, we can predict the relative reactivities of our two substrates. The following table presents hypothetical, yet scientifically plausible, kinetic data for the reaction of each substrate with sodium methoxide in methanol at 25°C.
| Substrate | Relative Position of NO₂ to Cl | Predicted Stability of Meisenheimer Complex | Hypothetical Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 5-Chloro-2-ethoxy-3-nitropyridine | meta | Lower | 1.5 x 10⁻⁵ |
| 2-Chloro-5-nitropyridine | para | Higher | 2.5 x 10⁻² |
This data illustrates the profound impact of the substituent positioning on the reaction rate. The significantly higher rate constant for 2-Chloro-5-nitropyridine is a direct consequence of the enhanced resonance stabilization of the Meisenheimer intermediate by the para-nitro group.
Conclusion and Implications for Synthesis
The evidence strongly supports the Nucleophilic Aromatic Substitution (SNAr) mechanism as the primary pathway for the reaction of 5-Chloro-2-ethoxy-3-nitropyridine with nucleophiles. However, the positioning of the nitro group meta to the chlorine leaving group renders this substrate significantly less reactive than its isomer, 2-Chloro-5-nitropyridine.
For researchers and drug development professionals, this has important practical implications:
-
Reaction Conditions: Reactions involving 5-Chloro-2-ethoxy-3-nitropyridine will likely require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) to achieve reasonable yields compared to reactions with 2-Chloro-5-nitropyridine.
-
Regioselectivity: In molecules containing multiple potential sites for nucleophilic attack, the principles outlined here can be used to predict the most likely site of reaction.
-
Rational Design: A thorough understanding of these mechanistic principles allows for the rational design of synthetic routes, enabling chemists to choose the most appropriate starting materials and reaction conditions to achieve their desired target molecules efficiently.
By combining theoretical understanding with empirical validation, we can confidently navigate the complexities of substituted pyridine chemistry and leverage these valuable building blocks in the synthesis of novel and impactful molecules.
References
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
-
ResearchGate. (2024). A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. Retrieved from [Link]
-
Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 643. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
-
ResearchGate. (2025). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]
-
Echevarria, A., & Miller, J. (1989). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1637-1640. [Link]
- BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
-
Isanbor, C., & El-Bardan, A. A. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1324-1355. [Link]
-
Pearson Study Prep. (2016, June 17). SNAr Mechanism: The Meisenheimer Complex [Video]. YouTube. [Link]
-
Stroup, B. W., Szklennik, P. V., Forster, C. J., & Serrano-Wu, M. H. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic letters, 9(10), 2039–2042. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
- Shohimi, N. S., Mansor, N., Haris, N. S. H., & Kadir, M. A. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 26(2), 67-77.
-
ResearchGate. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. Retrieved from [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
Haldar, D. (n.d.). Exploring the Unusual Optical Rotation and Photophysical Properties of a Meisenheimer Complex. ChemRxiv. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-ethoxy-3-nitropyridine
Introduction: As a key intermediate in the synthesis of complex molecules for pharmaceuticals and specialty chemicals, 5-Chloro-2-ethoxy-3-nitropyridine is a compound handled by researchers and development professionals who prioritize safety and procedural correctness.[1][2] Its chemical structure, featuring a chlorinated and nitrated pyridine ring, dictates a specific hazard profile that necessitates a rigorous and well-understood disposal protocol.[2][3] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, moving beyond mere compliance to instill a deep-seated culture of safety and environmental stewardship in the laboratory. The procedures outlined herein are designed to be self-validating, ensuring that each step logically follows from the compound's inherent chemical properties and associated risks.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of 5-Chloro-2-ethoxy-3-nitropyridine is fundamental to appreciating the necessity of stringent disposal measures. The compound's reactivity and toxicity profile are primarily derived from its functional groups. Based on data from structurally analogous compounds, a comprehensive risk assessment can be established.[2][3][4] The primary hazards include significant acute toxicity, corrosive potential to skin and eyes, and pronounced environmental toxicity.[2][3]
These hazards are the direct cause for classifying 5-Chloro-2-ethoxy-3-nitropyridine as a hazardous waste, which must not be disposed of via standard laboratory drains or municipal trash systems.[3][5][6] The high aquatic toxicity, in particular, underscores the critical importance of preventing any release into the environment.[2][3]
Table 1: GHS Hazard Profile for Chlorinated Nitropyridines
| Hazard Class | Hazard Statement | Rationale & Implication for Disposal |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3][4] | Ingestion is a primary exposure risk. All handling must be done in a way that prevents contamination of hands, surfaces, and consumables. Waste must be securely contained. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3][4] | Direct contact can cause irritation. Requires the use of appropriate chemical-resistant gloves and a lab coat. Contaminated PPE is also hazardous waste. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[2][3][4] | The risk of severe, irreversible eye damage necessitates the mandatory use of safety goggles or face shields. Eyewash stations must be immediately accessible.[3][7] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3][4] | Inhalation of dust or powder must be avoided. All handling and weighing should occur within a certified chemical fume hood. |
| Acute Aquatic Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects[2][3] | This is a critical disposal consideration. Under no circumstances should this chemical or its containers be disposed of in a manner that allows entry into waterways or soil.[3] |
Pre-Disposal Operations: Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation during routine laboratory use.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant risk of splashing.[3][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves may offer limited protection and should be changed immediately upon contamination. Always consult the glove manufacturer's compatibility chart.[9]
-
Body Protection: A fully buttoned laboratory coat must be worn.[8] For larger-scale operations, a chemical-resistant apron may be necessary.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[10][11]
Waste Segregation
Preventing inadvertent and dangerous chemical reactions is a cornerstone of laboratory safety.
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for 5-Chloro-2-ethoxy-3-nitropyridine and materials contaminated with it.
-
Avoid Incompatibilities: This compound must be stored and disposed of separately from strong oxidizing agents and strong acids.[10][12] Mixing with incompatible materials can lead to vigorous, exothermic reactions.
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated weigh paper, gloves) separate from liquid waste (e.g., contaminated solvents, rinseate).
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the compliant disposal of 5-Chloro-2-ethoxy-3-nitropyridine.
Waste Identification and Classification
The user must classify this material as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste chlorinated organic compounds may be listed or characteristically hazardous. Consult your institution's Environmental Health & Safety (EHS) department for specific waste codes, but treat the material as fully regulated hazardous waste.[3][13]
Containerization
-
Select an Appropriate Container: Use a container made of a compatible material (e.g., high-density polyethylene (HDPE) for solids, or a glass bottle for liquids, often within secondary containment).[5] The container must be in good condition with a secure, tightly-sealing lid.[6][9]
-
Label the Container: The moment the first piece of waste is added, the container must be labeled. Use a standardized hazardous waste tag provided by your institution's EHS office.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-Chloro-2-ethoxy-3-nitropyridine."
-
An accurate list of all components, including solvents if it is a solution.
-
The associated hazards (e.g., Toxic, Irritant, Environmentally Hazardous).
-
-
Keep the Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5] This minimizes the release of vapors and prevents spills.
Decontamination of Empty Containers
"Empty" containers that once held 5-Chloro-2-ethoxy-3-nitropyridine are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating a container of this nature is to triple rinse it with a suitable solvent (e.g., acetone, ethanol).[5]
-
Collect Rinseate: Crucially, the first rinse—and for highly toxic materials, all three rinses—must be collected and disposed of as liquid hazardous waste.[5] This rinseate should be added to the appropriate liquid hazardous waste container.
-
Final Disposal: Once triple-rinsed and fully dry, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
Arranging for Professional Disposal
Final disposal must be managed by professionals.
-
Store Securely: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials, and secure.[9]
-
Schedule Pickup: Contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.[5]
Emergency Procedures for Spills and Exposures
Immediate and correct response to an emergency is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Small Spill (Solid): For a small spill, carefully sweep up the solid material using absorbent pads or a dedicated chemical spill kit.[14][15] Avoid raising dust. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert your institution's emergency response team or EHS department. Do not attempt to clean up a large spill without proper training and equipment.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for handling 5-Chloro-2-ethoxy-3-nitropyridine waste from generation to final disposal.
Caption: Disposal decision workflow.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 4-Nitro, 1-Oxide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). Understanding 5-Chloro-2-nitropyridine: Properties and Sourcing. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. aksci.com [aksci.com]
- 4. Page loading... [guidechem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nj.gov [nj.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Chloro-2-ethoxy-3-nitropyridine
A Proactive Safety Protocol for Handling 5-Chloro-2-ethoxy-3-nitropyridine
Hazard Profile and Risk Assessment: Understanding the "Why"
5-Chloro-2-ethoxy-3-nitropyridine belongs to a class of substituted pyridines that demand careful handling. The combination of a chlorinated pyridine ring and a nitro group suggests several potential hazards that form the basis of our safety recommendations. Based on data from similar chemical structures, the primary risks are:
-
Acute Toxicity : The compound is likely harmful if swallowed.[2][3][4][5]
-
Skin Irritation : Direct contact is expected to cause skin irritation.[2][3][4][5][6]
-
Serious Eye Damage : Contact with eyes can lead to serious irritation or damage.[2][3][4][5][6]
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[2][3][4][5][6][7]
-
Aquatic Toxicity : Many nitropyridine derivatives are harmful or toxic to aquatic life, necessitating containment and proper disposal to avoid environmental release.[2][3][4]
The causality for this hazard profile lies in the molecule's reactivity. The electron-withdrawing nature of the nitro and chloro groups makes the pyridine ring susceptible to nucleophilic attack and can impart significant biological activity. Therefore, preventing exposure through ingestion, skin contact, eye contact, and inhalation is the primary goal of the following protocols.
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling 5-Chloro-2-ethoxy-3-nitropyridine.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn over goggles when there is a significant risk of splashing.[1] | To prevent eye contact from splashes or airborne particles, which can cause serious and potentially irreversible damage.[3][4] |
| Skin Protection | Chemical-resistant, impervious gloves such as nitrile or neoprene.[1][9] A flame-resistant lab coat, fully buttoned, to cover personal clothing.[4][8] | To prevent skin contact, which is known to cause irritation.[2][6] Nitrile and neoprene offer broad protection against many organic compounds. |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is not available or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][8] | To prevent the inhalation of dust or vapors, which may cause respiratory irritation.[3][6][7] Engineering controls like a fume hood are the most effective measure. |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical for ensuring safety and experimental integrity.
Engineering Controls & Workspace Preparation
-
Verify Fume Hood Functionality : Before beginning any work, ensure the chemical fume hood is operational and the airflow is adequate.
-
Proximity of Safety Equipment : Confirm that a functional eyewash station and safety shower are readily accessible and unobstructed.[2][8]
-
Clear Workspace : Keep the workspace inside the fume hood free of clutter. Only have the necessary equipment and chemicals for the immediate procedure present.
-
Prepare for Spills : Have a chemical spill kit rated for solid and liquid organic compounds readily available.
Step-by-Step Handling Protocol
-
Don PPE : Put on all required PPE as specified in the table above before entering the laboratory area where the chemical is stored or handled.
-
Transport Chemical : Keep the container tightly closed when transporting it to the fume hood.[3]
-
Weighing : If weighing the solid compound, perform this task inside the fume hood or in a ventilated balance enclosure to prevent dust from becoming airborne. Minimize the generation of dust.[3][7]
-
Dissolving/Reaction : When adding the compound to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.
-
Maintain Containment : Keep all containers holding the chemical tightly closed when not in immediate use.[3][10]
-
Post-Handling Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[2][3] Do not eat, drink, or smoke in the laboratory.[2][3]
Emergency Procedures: Spill Management Workflow
Accidents can happen, and a clear, pre-defined response plan is essential. The following workflow outlines the decision-making process for managing a spill of 5-Chloro-2-ethoxy-3-nitropyridine.
Caption: Workflow for Chemical Spill Response.
Decontamination and Waste Disposal
-
Decontaminate Equipment : Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
Segregate Waste : Dispose of all waste, including contaminated PPE (gloves, etc.) and spill cleanup materials, into a clearly labeled, sealed hazardous waste container.
-
Environmental Precaution : Do not allow the chemical or its waste to enter drains or the environment.[2][3][4]
-
Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations.[2][3] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
This guide is intended to foster a culture of safety and proactive risk management. By understanding the potential hazards and adhering to these operational plans, you can handle 5-Chloro-2-ethoxy-3-nitropyridine with confidence and care.
References
- Personal protective equipment for handling 3-Amino-4-nitropyridine. Benchchem.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
- Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia.
- 5-Chloro-2-nitropyridine Safety D
- SAFETY DATA SHEET - 5-Chloro-2-hydroxy-3-nitropyridine. Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
- 5-Chloro-2-nitropyridine SDS, 52092-47-4 Safety D
- SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine. Fisher Scientific.
- SAFETY DATA SHEET - 5-Chloro-2-nitroaniline. TCI Chemicals.
- SAFETY DATA SHEET - 2-Chloro-5-cyanopyridine. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
